Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-bromo-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-10(2)9-6(5)8/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDADHABILFWYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to the Synthesis of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the , a key heterocyclic building block in the development of advanced pharmaceutical and agrochemical agents. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, known for a wide range of biological activities.[1][2] This document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the synthetic strategy, the causality behind experimental choices, and the critical parameters for ensuring a successful, high-purity yield. We will explore a robust and logical three-step synthetic pathway, including detailed protocols, mechanistic insights, and characterization data. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this synthesis.
Strategic Overview: Retrosynthetic Analysis
To devise an efficient synthesis, we begin by deconstructing the target molecule. The core structure is a 1,3,4-trisubstituted pyrazole. A logical retrosynthetic approach involves a sequential functionalization of a simpler pyrazole core. The primary disconnections are the C-Br bond and the N-CH₃ bond, leading back to a foundational pyrazole-4-carboxylate ester. This strategy allows for controlled, stepwise introduction of the required substituents, minimizing side reactions and simplifying purification.
Sources
Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate chemical properties
An In-Depth Technical Guide to Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 139308-52-4), a key heterocyclic building block in modern organic synthesis. The document details its physicochemical properties, spectral characteristics, synthesis methodologies, and critical chemical reactions. Emphasis is placed on its application as a versatile intermediate in the development of novel pharmaceutical and agrochemical agents, leveraging its capacity for strategic functionalization, particularly through palladium-catalyzed cross-coupling reactions. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a research and development setting.
Introduction
This compound is a highly functionalized pyrazole derivative that has emerged as a compound of significant interest in medicinal and materials chemistry. The pyrazole scaffold is a privileged structure, appearing in numerous biologically active molecules. The specific arrangement of substituents on this compound—a bromine atom at the C3 position, an N-methyl group, and an ethyl carboxylate at the C4 position—makes it an exceptionally valuable and versatile intermediate.
The bromine atom serves as a synthetic handle for introducing molecular diversity through various cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] The ester functional group offers another site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel carboxamides.[3][4] Its utility is well-recognized in the synthesis of kinase inhibitors, agrochemicals, and other advanced materials, making a thorough understanding of its properties essential for professionals in drug discovery and chemical development.[5][6]
Physicochemical and Safety Properties
The fundamental properties of this compound are summarized below. Proper storage and handling are critical to maintaining the compound's integrity and ensuring laboratory safety.
Table 1: Core Properties and Safety Information
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [7] |
| CAS Number | 139308-52-4 | [7] |
| Molecular Formula | C₇H₉BrN₂O₂ | [7] |
| Molecular Weight | 233.06 g/mol | - |
| Physical Form | Solid | [7] |
| Purity | Typically ≥95% | [7] |
| Storage Temperature | 2-8°C, under inert atmosphere | [7] |
| InChI Key | DDADHABILFWYRA-UHFFFAOYSA-N | [7] |
| Signal Word | Warning | [7] |
| Hazard Statements | H315 (Causes skin irritation) | [7] |
| H319 (Causes serious eye irritation) | [7] | |
| H335 (May cause respiratory irritation) | [7] | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) | [7] |
| P305+P351+P338 (IF IN EYES: Rinse cautiously with water...) | [7] |
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Spectral Data and Characterization
Table 2: Predicted NMR Spectral Data (CDCl₃, 400 MHz)
| Type | Nucleus | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H NMR | H (C5) | ~8.0 - 8.2 | Singlet (s) | N/A | Pyrazole ring CH |
| H (Et) | ~4.3 - 4.4 | Quartet (q) | ~7.1 Hz | -O-CH₂ -CH₃ | |
| H (N-Me) | ~3.9 - 4.0 | Singlet (s) | N/A | N-CH₃ | |
| H (Et) | ~1.3 - 1.4 | Triplet (t) | ~7.1 Hz | -O-CH₂-CH₃ | |
| ¹³C NMR | C=O | ~162 - 164 | - | - | Ester Carbonyl |
| C3 | ~138 - 140 | - | - | C -Br | |
| C5 | ~130 - 132 | - | - | Pyrazole C -H | |
| C4 | ~110 - 112 | - | - | C -COOEt | |
| CH₂ | ~60 - 61 | - | - | -O-CH₂ -CH₃ | |
| N-CH₃ | ~38 - 39 | - | - | N-CH₃ | |
| CH₃ | ~14 - 15 | - | - | -O-CH₂-CH₃ |
Expert Interpretation: The characterization of this molecule is straightforward. The ¹H NMR spectrum is expected to show four distinct signals: a downfield singlet for the lone proton on the pyrazole ring, a quartet-triplet pattern characteristic of the ethyl ester, and a singlet for the N-methyl group. In mass spectrometry, the compound would exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis and Manufacturing
The synthesis of this compound can be approached through several routes. A common and logical pathway involves the bromination of a pre-formed N-methylated pyrazole ester. An alternative involves the N-methylation of the corresponding NH-pyrazole.
Synthetic Pathway Overview
A plausible and efficient synthesis starts from Ethyl 3-amino-1H-pyrazole-4-carboxylate. The process involves a Sandmeyer-type bromination followed by N-methylation.
Caption: A potential two-step synthetic workflow to the target compound.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure adapted from established methods for pyrazole synthesis and modification.[8]
Step 1: Synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate
-
Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser, add Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq), Copper(II) bromide (1.0 eq), and acetonitrile (approx. 13 mL per gram of starting material).
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. Slowly add isoamyl nitrite (2.7 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to 50°C. Stir overnight. Monitor reaction completion by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature and quench by pouring it into 1N aqueous hydrochloric acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: N-Methylation to Yield this compound
-
Setup: To a round-bottom flask, add the crude Ethyl 3-bromo-1H-pyrazole-4-carboxylate from Step 1 (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF).
-
Reaction: Add methyl iodide (MeI, 1.2 eq) dropwise. Stir the mixture at room temperature for 4-6 hours or until TLC indicates the consumption of starting material.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product as a solid.
Chemical Reactivity and Key Transformations
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The C-Br bond is a prime site for metal-catalyzed cross-coupling, while the ester can undergo nucleophilic acyl substitution.
Caption: Key chemical transformations of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is highly susceptible to oxidative addition by palladium(0), initiating catalytic cycles for C-C and C-N bond formation.[10]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) provides access to 3-aryl or 3-heteroaryl pyrazoles. These structures are prevalent in kinase inhibitors and other pharmaceuticals.[4][5]
-
Buchwald-Hartwig Amination: This compound is an excellent electrophile for coupling with primary and secondary amines, including anilines and alkylamines.[1][2] This reaction is a powerful method for synthesizing substituted 3-aminopyrazoles, which are important pharmacophores.
-
Sonogashira Coupling: Reaction with terminal alkynes can be used to install alkynyl groups at the C3 position, useful for creating rigid linkers or as precursors for further transformations.
Ester Group Modifications
-
Hydrolysis: Saponification of the ethyl ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture such as THF/water readily yields the corresponding carboxylic acid.[3] This acid is a crucial intermediate for forming amide bonds.
-
Amidation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a diverse library of pyrazole-4-carboxamides. Direct amidation from the ester is also possible but often requires harsher conditions.
Applications in Research and Development
The structural features of this compound make it a strategic starting material in multiple R&D sectors.
-
Pharmaceutical Development: As a versatile building block, it is used in the synthesis of compounds targeting a wide range of biological pathways. Its derivatives have been explored as inhibitors of kinases, alkaline phosphatases, and other enzymes.[4][5] The ability to quickly generate analogs via cross-coupling makes it ideal for structure-activity relationship (SAR) studies.
-
Agrochemical Industry: The pyrazole carboxamide scaffold is a well-established toxophore in modern insecticides and fungicides. This compound serves as a key intermediate for producing next-generation crop protection agents.[6]
-
Materials Science: Pyrazole-based ligands are used to construct metal-organic frameworks (MOFs) and specialty polymers. The defined substitution pattern of this molecule allows for the precise design of functional materials.[10]
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors, especially during weighing and transfer.
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
Conclusion
This compound is a high-value, versatile chemical intermediate with significant applications in drug discovery, agrochemical synthesis, and materials science. Its well-defined reactive sites—the bromine atom for cross-coupling and the ester for derivatization—provide a robust platform for the creation of diverse and complex molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount for scientists aiming to leverage its full potential in their research and development programs.
References
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- Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from https://www.
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- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Retrieved from https://patents.google.
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- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3143105/
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An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3] Its remarkable versatility, stemming from a unique combination of physical and chemical properties, has propelled the development of numerous therapeutic agents and advanced materials.[4][5] This guide offers a comprehensive exploration of the intrinsic properties of substituted pyrazoles, providing researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this privileged scaffold. We will delve into the structural and electronic characteristics that govern the behavior of pyrazoles, their key physical parameters, and the nuances of their chemical reactivity. Furthermore, this guide will provide detailed protocols for the spectroscopic characterization of these compounds and explore the profound implications of their properties on structure-activity relationships (SAR) in drug discovery.
The Pyrazole Core: Structure, Aromaticity, and Tautomerism
The pyrazole ring is a planar, five-membered heterocycle with three carbon atoms and two adjacent nitrogen atoms.[6][7] It is an aromatic system, adhering to Hückel's rule with a delocalized 6π-electron system.[8] One nitrogen atom is 'pyrrole-like' (N1), contributing two electrons to the aromatic sextet, while the other is 'pyridine-like' (N2), with its lone pair in the plane of the ring, contributing to the molecule's basicity.[6][8]
A key feature of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms.[6][7] This equilibrium can be influenced by the nature and position of substituents on the ring. For symmetrically substituted pyrazoles, the tautomers are identical. However, for unsymmetrically substituted pyrazoles, two distinct tautomers can exist, which can have implications for their reactivity and biological activity.[9]
Physical Properties of Substituted Pyrazoles
The physical properties of substituted pyrazoles are critical determinants of their behavior in biological systems and their suitability for various applications. These properties are significantly influenced by the nature, position, and number of substituents on the pyrazole ring.
Melting Point and Boiling Point
The melting and boiling points of pyrazoles are influenced by intermolecular forces. Unsubstituted pyrazole has a relatively high melting point (70 °C) and boiling point (188 °C) due to intermolecular hydrogen bonding between the N-H group of one molecule and the pyridine-like nitrogen of another, leading to the formation of dimeric structures.[8][10] Substitution on the nitrogen atom (N-alkylation or N-arylation) disrupts this hydrogen bonding, generally leading to lower melting and boiling points compared to their N-unsubstituted counterparts. The nature of the substituents on the carbon atoms also plays a role, with larger, more polarizable, or hydrogen-bond-donating/accepting groups generally increasing the melting and boiling points.
Solubility
The solubility of substituted pyrazoles is a crucial parameter in drug development, affecting absorption and distribution. The pyrazole ring itself is moderately polar. The presence of the N-H group in unsubstituted pyrazoles allows them to act as both hydrogen bond donors and acceptors, contributing to their solubility in polar solvents like water. Alkylation of the N1 position removes the hydrogen bond donating capability, which can decrease aqueous solubility. The overall solubility is a balance between the polarity of the pyrazole core and the lipophilicity of its substituents. Introducing polar functional groups (e.g., -OH, -COOH, -NH2) can enhance water solubility, while incorporating lipophilic moieties (e.g., alkyl chains, aryl groups) will increase solubility in nonpolar organic solvents.[9]
Acidity and Basicity (pKa)
Pyrazoles are amphoteric compounds, meaning they can act as both weak acids and weak bases.[6] The 'pyrrole-like' N1-H is weakly acidic, with a pKa of approximately 14 for unsubstituted pyrazole. The 'pyridine-like' N2 is weakly basic, with the pKa of its conjugate acid being around 2.5.[9] This makes pyrazole significantly less basic than imidazole (pKa of conjugate acid ≈ 7).[9]
The electronic nature of substituents can significantly modulate the pKa of the pyrazole ring. Electron-withdrawing groups (e.g., -NO2, -CN, halogens) decrease the basicity of the N2 atom and increase the acidity of the N1-H. Conversely, electron-donating groups (e.g., -CH3, -OCH3, -NH2) increase the basicity of N2 and decrease the acidity of N1-H.[6]
Table 1: Approximate pKa Values of Selected Substituted Pyrazoles
| Substituent at C4 | pKa (Conjugate Acid) of N2 | Reference |
| -H | ~2.5 | |
| -CH₃ | ~3.3 | |
| -Br | ~1.0 | |
| -NO₂ | ~-1.5 |
Note: These are approximate values and can vary depending on the specific conditions and the presence of other substituents.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing a molecule's ability to cross cell membranes. The pyrazole ring itself is more lipophilic than a benzene ring when considering its CLogP value. However, the ability to form hydrogen bonds can modulate its partitioning behavior. The introduction of lipophilic substituents will increase the LogP value, while polar substituents will decrease it. The strategic placement of substituents allows for the fine-tuning of a molecule's lipophilicity to optimize its pharmacokinetic profile.
Chemical Properties and Reactivity
The reactivity of the pyrazole ring is a rich and complex subject, offering numerous avenues for functionalization. The electronic distribution within the ring, influenced by the two nitrogen atoms, dictates its behavior towards electrophiles and nucleophiles.
Electrophilic Substitution
The pyrazole ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions. Due to the electron-donating effect of the 'pyrrole-like' N1 and the electron-withdrawing effect of the 'pyridine-like' N2, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack.[8][10][11] Common electrophilic substitution reactions include:
-
Halogenation: Pyrazoles react readily with halogens (Cl₂, Br₂, I₂) to give 4-halopyrazoles.
-
Nitration: Nitration with a mixture of nitric and sulfuric acid yields 4-nitropyrazoles.[12][13]
-
Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group at the C4 position.[13]
-
Friedel-Crafts Acylation: Acylation can be achieved under specific conditions, typically leading to substitution at the C4 position.
Under strongly acidic conditions, the pyrazole ring is protonated to form the pyrazolium cation. In this state, the ring is deactivated towards electrophilic attack, and if substitution does occur, it may be directed to the C3 or C5 positions.[8]
Nucleophilic Substitution
The pyrazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. However, the introduction of strong electron-withdrawing groups or conversion to a pyrazolium salt can activate the ring towards nucleophilic substitution. Halogenated pyrazoles, particularly at the C3 and C5 positions, can undergo nucleophilic displacement, although this often requires harsh conditions.
N-Substitution and N-Alkylation
The N1-H of pyrazole is readily deprotonated by a base to form a pyrazolate anion, which is a potent nucleophile. This anion can then be alkylated, acylated, or arylated to introduce a wide variety of substituents at the N1 position.[11] The regioselectivity of N-alkylation in unsymmetrically substituted pyrazoles can be influenced by the nature of the substituent and the reaction conditions.
Reactivity of Substituents
Substituents on the pyrazole ring can undergo a variety of chemical transformations, providing further opportunities for derivatization. For example, a nitro group at the C4 position can be reduced to an amino group, which can then be further functionalized. A methyl group can be oxidized to a carboxylic acid.
Synthetic Strategies for Substituted Pyrazoles
A variety of synthetic methods have been developed for the construction of the pyrazole ring. The most common and versatile approach is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[14]
Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, involves the reaction of a β-diketone with a hydrazine.[14] This method is highly versatile and allows for the synthesis of a wide range of substituted pyrazoles by varying the starting diketone and hydrazine.
Diagram: Knorr Pyrazole Synthesis
Caption: The Knorr synthesis is a classical and widely used method for the preparation of substituted pyrazoles.
Synthesis from α,β-Unsaturated Carbonyl Compounds
The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides another important route to pyrazoles and pyrazolines, which can then be oxidized to pyrazoles.[11]
Other Synthetic Methods
Numerous other methods for pyrazole synthesis have been developed, including those starting from alkynes, nitriles, and other heterocyclic systems.[15][16] Modern synthetic chemistry has also introduced metal-catalyzed and multi-component reactions for the efficient construction of highly functionalized pyrazole derivatives.[15][16]
Spectroscopic Characterization of Substituted Pyrazoles
A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of substituted pyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shifts of the protons on the pyrazole ring are characteristic. The C4-H typically appears as a triplet or singlet in the range of δ 6.2-6.5 ppm in unsubstituted pyrazole.[8] The C3-H and C5-H protons are in a more deshielded environment and resonate further downfield, typically between δ 7.5 and 8.0 ppm.[17] The chemical shift of the N1-H proton is highly variable and depends on the solvent and concentration, often appearing as a broad singlet at δ 12-14 ppm.[8]
-
¹³C NMR: The carbon chemical shifts are also informative. The C4 carbon is the most shielded, typically resonating around δ 105 ppm.[8][17] The C3 and C5 carbons are more deshielded, appearing in the range of δ 130-140 ppm.[17]
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for an Unsubstituted Pyrazole Ring in CDCl₃
| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| C3 | ~7.6 | ~135 |
| C4 | ~6.3 | ~105 |
| C5 | ~7.6 | ~135 |
Note: These are approximate values and will be influenced by the solvent and substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. The N-H stretching vibration of N-unsubstituted pyrazoles appears as a broad band in the region of 3100-3500 cm⁻¹. C=N and C=C stretching vibrations of the aromatic ring are typically observed in the 1400-1600 cm⁻¹ region. The presence of other functional groups will give rise to their characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) is usually observed, and the fragmentation pattern can provide clues about the structure and the nature of the substituents.
Experimental Protocol: Determination of Melting Point
Objective: To determine the melting point range of a solid substituted pyrazole derivative as an indicator of its purity.
Materials:
-
Capillary tubes (sealed at one end)[20]
-
Spatula
-
The solid pyrazole sample
-
Mortar and pestle (if the sample consists of large crystals)[19]
Procedure:
-
Sample Preparation: If the sample consists of large crystals, gently grind a small amount to a fine powder using a clean, dry mortar and pestle.[19]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom of the tube.[21] The packed sample should be approximately 2-3 mm in height.
-
Placing the Tube in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.[19]
-
Heating:
-
Observation and Recording:
-
Purity Assessment: A pure crystalline compound will have a sharp melting point range of 1-2 °C. A broader melting point range (greater than 2 °C) and a depression of the melting point compared to the literature value often indicate the presence of impurities.
Substituted Pyrazoles in Drug Discovery: A Structure-Activity Relationship (SAR) Perspective
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[4][5][22][23] The physical and chemical properties of substituted pyrazoles are intimately linked to their biological activity, and understanding these relationships is crucial for rational drug design.
Pyrazole as a Bioisostere
A key reason for the prevalence of pyrazoles in drug discovery is their utility as a bioisostere. Bioisosteric replacement is a strategy used to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile.[24][25] The pyrazole ring is often used as a bioisostere for other aromatic rings, such as benzene or other heterocycles. This substitution can lead to:
-
Improved Physicochemical Properties: Replacing a lipophilic benzene ring with a more polar pyrazole ring can improve aqueous solubility and other pharmacokinetic parameters.[9]
-
Enhanced Target Binding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors or acceptors, forming specific interactions with the target protein that may not be possible with a simple aryl ring.
-
Modulation of Metabolism: The pyrazole ring is generally more metabolically stable than many other aromatic systems.[5]
Structure-Activity Relationship (SAR) Studies
SAR studies aim to understand how changes in the structure of a molecule affect its biological activity. For substituted pyrazoles, SAR studies have revealed that the nature and position of substituents on the pyrazole ring are critical for their interaction with biological targets.[26][27] For example, in a series of pyrazole-based cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring were found to be crucial for potent and selective activity.[26]
Diagram: Key Positions for Substitution on the Pyrazole Ring in Drug Design
Caption: Strategic substitution at different positions of the pyrazole ring allows for the optimization of biological activity.
Conclusion
Substituted pyrazoles represent a fascinating and highly valuable class of heterocyclic compounds. Their unique combination of physical and chemical properties, including their aromaticity, tunable solubility and lipophilicity, and versatile reactivity, has made them indispensable tools for researchers in both academia and industry. A thorough understanding of these fundamental properties is paramount for the rational design and synthesis of novel pyrazole derivatives with tailored functions. As our understanding of the intricate interplay between structure and activity continues to grow, the pyrazole scaffold is poised to remain at the forefront of innovation in drug discovery and materials science for the foreseeable future.
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Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed. Available from: [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available from: [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]
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Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. PubMed. Available from: [Link]
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Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists. Journal - ACS Publications. Available from: [Link]
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An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. ScienceDirect. Available from: [Link]
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Pyrazole structure highlighting the nucleophilic and electrophilic... ResearchGate. Available from: [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. ResearchGate. Available from: [Link]
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How To Determine Melting Point Of Organic Compounds?. YouTube. Available from: [Link]
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A Technical Guide to Determining the Solubility Profile of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate for Pharmaceutical Development
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound with potential applications in drug discovery. A thorough understanding of its solubility characteristics in various solvent systems is paramount for formulation development, purification, and the design of preclinical studies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility data of this compound. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and discuss the application of this data in a pharmaceutical context.
Introduction: The Central Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary reason for attrition.[2] Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution, governs the rate and extent of drug absorption.[3] For a compound like this compound, which serves as a building block in the synthesis of potentially bioactive molecules, characterizing its solubility is a foundational step.[4][5] This data informs crucial decisions in process chemistry, such as the choice of solvents for synthesis and purification via recrystallization, as well as in formulation science, where the goal is to develop a dosage form that ensures adequate drug exposure in the body.[6][7]
Theoretical Framework: Understanding the Energetics of Dissolution
The dissolution of a crystalline solid, such as this compound, in a solvent is a thermodynamically driven process. It can be conceptualized as a two-step process: the energy required to break the crystal lattice of the solute and the energy released upon the formation of solute-solvent interactions. A favorable dissolution process occurs when the energy released from solvation compensates for the energy input required to overcome the lattice energy.
Predictive models, often leveraging thermodynamic cycles and machine learning, can provide initial estimates of solubility.[8][9][10] These models consider parameters such as the compound's melting point, enthalpy of fusion, and activity coefficient in various solvents.[8][9][10] While predictive tools are valuable for initial screening, experimental determination remains the gold standard for obtaining accurate and reliable solubility data.
Experimental Determination of Equilibrium Solubility
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[3] This technique involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Rationale for Experimental Choices
-
Solvent Selection: The choice of solvents should be guided by the intended application. For pharmaceutical development, this includes aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract. Organic solvents are also crucial for understanding the compound's behavior during synthesis, purification, and the formulation of non-aqueous dosage forms. Common organic solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[6]
-
Temperature Control: Solubility is highly temperature-dependent. Therefore, experiments should be conducted at precisely controlled temperatures, typically at 25 °C (room temperature) and 37 °C (physiological temperature).[3]
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This is typically determined by measuring the concentration of the solute at different time points until it remains constant, often requiring 24 to 72 hours.[3]
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent. An excess is visually confirmed by the presence of undissolved solid.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined equilibration period (e.g., 48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Analysis of Solute Concentration:
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent.
-
Dilute the filtered supernatant if necessary to fall within the linear range of the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units, such as mg/mL or mol/L.
-
Report the mean and standard deviation of at least three replicate experiments for each solvent and temperature combination.
-
Self-Validating System and Trustworthiness
To ensure the integrity of the generated data, the following checks should be in place:
-
Purity of the Compound: The purity of the this compound should be confirmed by appropriate analytical techniques (e.g., NMR, LC-MS) prior to the solubility studies.
-
Solid-State Characterization: The crystalline form (polymorph) of the solid in equilibrium with the solution should be analyzed, as different polymorphs can exhibit different solubilities. This can be done by analyzing the residual solid after the experiment using techniques like X-ray powder diffraction (XRPD).
-
pH Measurement: For aqueous solutions, the pH should be measured both at the beginning and at the end of the experiment to ensure it remains constant.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining equilibrium solubility.
Data Presentation and Interpretation
The experimentally determined solubility data for this compound should be summarized in a clear and concise table.
Table 1: Hypothetical Solubility Data for this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) ± SD |
| pH 1.2 Buffer | 25 | Value |
| pH 1.2 Buffer | 37 | Value |
| pH 4.5 Buffer | 25 | Value |
| pH 4.5 Buffer | 37 | Value |
| pH 6.8 Buffer | 25 | Value |
| pH 6.8 Buffer | 37 | Value |
| pH 7.4 Buffer | 25 | Value |
| pH 7.4 Buffer | 37 | Value |
| Water | 25 | Value |
| Water | 37 | Value |
| Ethanol | 25 | Value |
| Methanol | 25 | Value |
| Acetone | 25 | Value |
| Ethyl Acetate | 25 | Value |
Note: This table is a template. The "Value" placeholders would be filled with experimentally determined data.
The interpretation of this data will provide insights into the compound's biopharmaceutical properties. For instance, pH-dependent solubility may indicate whether the compound is acidic or basic. Low aqueous solubility across the physiological pH range might classify the compound as poorly soluble, necessitating formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to enhance its bioavailability.
Conclusion
A comprehensive understanding of the solubility of this compound is a cornerstone for its successful development as a potential pharmaceutical agent. By following a rigorous and well-validated experimental protocol, researchers can generate high-quality solubility data that will guide formulation strategies and facilitate the progression of this compound through the drug development pipeline. The principles and methodologies outlined in this guide provide a robust framework for achieving this critical objective.
References
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A Technical Guide to the Spectral Analysis of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
Abstract: This technical guide provides a comprehensive examination of the spectral analysis of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Pyrazole derivatives are foundational scaffolds in drug development, known for a wide range of biological activities.[1][2][3] Accurate structural elucidation is therefore a critical step in the research and development pipeline. This document details the application and interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous characterization of this molecule. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, data interpretation, and the synergistic power of these analytical techniques.
Molecular Structure and Physicochemical Properties
The first step in any spectral analysis is a thorough understanding of the target molecule's structure. This compound (CAS Number: 139308-52-4) is a substituted pyrazole ring. The key structural features to be validated are:
-
A five-membered pyrazole ring.
-
An N-methyl group at the N1 position.
-
A bromine atom at the C3 position.
-
An ethyl carboxylate group at the C4 position.
-
A single aromatic proton at the C5 position.
These features create a unique electronic environment that gives rise to a distinct and predictable spectral fingerprint.
Molecular Properties Summary
| Property | Value |
| Chemical Formula | C₇H₉BrN₂O₂ |
| Molecular Weight | 233.06 g/mol |
| CAS Number | 139308-52-4 |
| Appearance | Solid |
Structural Diagram with Atom Numbering
The following diagram illustrates the molecular structure with standardized numbering for NMR assignment correlation.
Caption: Numbered structure of this compound.
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone technique for elucidating the proton environment of a molecule. For this compound, it allows us to confirm the presence and connectivity of the ethyl group, the N-methyl group, and the lone pyrazole ring proton.
Expert Rationale for Experimental Choices
The choice of a standard deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is critical. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. A standard 400 or 500 MHz spectrometer provides sufficient resolution to resolve the coupling patterns of the ethyl group and clearly distinguish all proton signals.
Representative ¹H NMR Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.05 | Singlet (s) | 1H | H-5 | The sole proton on the pyrazole ring. Its downfield shift is due to the aromatic character of the ring and the deshielding effects of the adjacent C4-ester and N1.[4][5] |
| ~4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group (n+1 rule, 3+1=4). The significant downfield shift is caused by the adjacent electronegative oxygen atom. |
| ~3.90 | Singlet (s) | 3H | N-CH₃ | Protons of the methyl group attached to the pyrazole nitrogen. It appears as a sharp singlet as there are no adjacent protons to couple with. Its position is characteristic for N-methyl groups on heteroaromatic rings.[6] |
| ~1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group (n+1 rule, 2+1=3). |
Carbon-13 (¹³C) Nuclear Magnetic Resonance (¹³C) NMR Spectroscopy
¹³C NMR provides a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete count and characterization of the carbon framework.
Expert Rationale for Experimental Choices
A proton-decoupled ¹³C NMR experiment is standard practice. This removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet, simplifying interpretation. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.[7]
Representative ¹³C NMR Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~162.0 | C=O (Ester) | The carbonyl carbon exhibits a characteristic downfield shift due to its sp² hybridization and the strong deshielding effect of the double-bonded oxygen. |
| ~143.0 | C-5 | The carbon atom bearing the lone proton (C-H) on the pyrazole ring. Its chemical shift is influenced by the aromatic system. |
| ~125.0 | C-3 | The carbon atom bonded to the bromine. The "heavy atom effect" of bromine typically shields this carbon, but its position within the heterocyclic ring system places it in this region. |
| ~110.0 | C-4 | The quaternary carbon attached to the ester group. Its chemical shift is influenced by its position between two electronegative nitrogen atoms and the attached carboxyl group. |
| ~61.0 | -O -CH₂-CH₃ | The methylene carbon of the ethyl ester, shifted downfield by the directly attached oxygen atom. |
| ~39.0 | N-C H₃ | The N-methyl carbon, appearing in a typical range for such groups on nitrogen heterocycles. |
| ~14.5 | -O-CH₂-C H₃ | The terminal methyl carbon of the ethyl group, appearing in the upfield aliphatic region. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expert Rationale for Experimental Choices
The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is non-destructive and requires minimal sample preparation. Alternatively, the KBr pellet method can be used. The key is to obtain a spectrum with high signal-to-noise in the functional group region (1500-4000 cm⁻¹).
Key FT-IR Absorption Bands
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100-3150 | C-H Stretch | Aromatic C-H (pyrazole ring) | The C-H bond on the sp² hybridized carbon of the pyrazole ring absorbs in this characteristic region. |
| ~2980-2850 | C-H Stretch | Aliphatic C-H (ethyl & methyl) | Asymmetric and symmetric stretching of the C-H bonds in the CH₃ and CH₂ groups. |
| ~1720-1700 | C=O Stretch | Ester Carbonyl | This is a strong, sharp, and highly diagnostic peak. The exact position is indicative of a conjugated ester system, where the pyrazole ring's π-system slightly lowers the frequency from a typical saturated ester (~1735 cm⁻¹).[8] |
| ~1550-1450 | C=N, C=C Stretch | Pyrazole Ring Skeletal Vibrations | These absorptions are characteristic of the aromatic pyrazole ring system.[9] |
| ~1250-1200 | C-O Stretch | Ester (asymmetric) | The stretching vibration of the C-O single bond adjacent to the carbonyl group is strong and characteristic of esters.[10] |
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.
Expert Rationale for Experimental Choices
Electron Ionization (EI) is a standard "hard" ionization technique that provides reproducible fragmentation patterns useful for structural confirmation. A key diagnostic feature for this molecule is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[11] This results in a characteristic pair of peaks (M⁺ and M+2) for any bromine-containing fragment, separated by two mass units (m/z) and having nearly equal intensity.[12][13]
Predicted Mass Spectrum Fragmentation
| m/z | Ion | Identity | Rationale |
| 232/234 | [M]⁺ | Molecular Ion | The parent ion peak. The 1:1 ratio of the 232 (C₇H₉⁷⁹BrN₂O₂) and 234 (C₇H₉⁸¹BrN₂O₂) peaks is definitive proof of the presence of one bromine atom.[11][12] |
| 203/205 | [M-C₂H₅]⁺ | Loss of ethyl radical | Cleavage of the ethyl group from the ester moiety. |
| 187/189 | [M-OC₂H₅]⁺ | Loss of ethoxy radical | A common and favorable fragmentation pathway for ethyl esters, resulting from the cleavage of the C-O bond of the ester. |
| 159/161 | [M-COOC₂H₅]⁺ | Loss of ethyl carboxylate radical | Cleavage of the entire ester group from the pyrazole ring. |
| 153 | [M-Br]⁺ | Loss of bromine radical | Cleavage of the C-Br bond. This fragment will not show the isotopic pattern. |
Illustrative Fragmentation Pathway
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potential applications of pyrazole derivatives in medicinal chemistry
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide to its Applications in Drug Discovery and Development
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a vast array of therapeutic agents across multiple disease areas. This technical guide provides an in-depth exploration of the applications of pyrazole derivatives in medicinal chemistry, designed for researchers, scientists, and drug development professionals. We will delve into the core chemical attributes of the pyrazole ring, explore its diverse bioactivities, and present detailed insights into its role in the design of anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents. This guide emphasizes the causality behind experimental design, structure-activity relationships (SAR), and provides practical, protocol-driven examples to bridge theory with laboratory application.
Introduction: The Enduring Significance of the Pyrazole Moiety
First synthesized in the 1880s, the pyrazole ring has proven to be a remarkably versatile and enduring scaffold in drug discovery.[1] Its metabolic stability and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide range of biological targets.[2][3] This has led to the successful development and FDA approval of numerous pyrazole-containing drugs, including the blockbuster anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the anticoagulant Apixaban.[1][3][4][5]
The success of these drugs is not accidental; it is rooted in the fundamental physicochemical properties of the pyrazole core. The two nitrogen atoms create a unique electronic distribution that allows for diverse substitution patterns, enabling chemists to fine-tune the molecule's steric and electronic properties to achieve high affinity and selectivity for specific biological targets.[3] This guide will dissect the key therapeutic areas where pyrazole derivatives have made a significant impact, providing both a high-level overview of their pharmacological action and detailed technical insights for the practicing medicinal chemist.
The Pyrazole Scaffold in Anti-Inflammatory Drug Discovery
Pyrazole derivatives are perhaps most renowned for their anti-inflammatory prowess, largely due to their ability to inhibit cyclooxygenase (COX) enzymes.[6] Chronic inflammation is a driver of numerous pathologies, including rheumatoid arthritis and inflammatory bowel disease, making the development of effective anti-inflammatory agents a critical pursuit.[6]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism for many pyrazole-based anti-inflammatory drugs is the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation.[6] The discovery of two COX isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation), was a watershed moment. Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can lead to gastrointestinal side effects.[6]
The structural features of pyrazole derivatives, particularly the 1,5-diarylpyrazole scaffold of celecoxib, allow for selective binding to the larger, more accommodating active site of the COX-2 enzyme. This selectivity reduces the risk of gastrointestinal toxicity associated with COX-1 inhibition.[6] The anti-inflammatory action is further augmented by the modulation of other inflammatory pathways, including the suppression of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of the NF-κB signaling pathway.[6]
Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives
Caption: Selective inhibition of the COX-2 enzyme by pyrazole derivatives.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective COX-2 inhibitors has been guided by extensive SAR studies. For the 1,5-diarylpyrazole class:
-
The Vicinal Diaryl Rings: Two aryl rings at adjacent positions on the pyrazole core are crucial for activity.
-
The C-3 Substituent: Small alkyl groups like methyl or trifluoromethyl at the C-3 position enhance selectivity.
-
The C-5 Phenyl Ring: A para-sulfonamide (-SO2NH2) or a similar hydrogen-bond-donating group on the C-5 phenyl ring is critical for binding to a secondary pocket in the COX-2 active site, a key feature distinguishing it from COX-1.
Representative Synthesis Protocol: 1,5-Diarylpyrazole Synthesis
The classical Knorr pyrazole synthesis and related cyclocondensation reactions remain the workhorses for creating the pyrazole core.[7][8]
Objective: To synthesize a 1,5-diarylpyrazole scaffold, a common core for COX-2 inhibitors.
Methodology: This protocol is based on the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
Step 1: Synthesis of 1,3-Diketone.
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add an appropriate acetophenone derivative (e.g., 4-methoxyacetophenone) followed by an ester (e.g., ethyl trifluoroacetate).
-
Stir the mixture at room temperature for 12-24 hours.
-
Acidify the reaction mixture with dilute HCl to precipitate the 1,3-diketone. Filter, wash with water, and dry.
-
-
Step 2: Cyclocondensation.
-
Dissolve the synthesized 1,3-diketone from Step 1 in glacial acetic acid.
-
Add an equimolar amount of a substituted phenylhydrazine hydrochloride (e.g., 4-sulfonamidophenylhydrazine hydrochloride).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is the crude pyrazole derivative.
-
-
Step 3: Purification and Characterization.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
-
Confirm the structure using spectroscopic methods:
-
¹H NMR: To identify the characteristic protons on the pyrazole and aromatic rings.
-
¹³C NMR: To confirm the carbon framework.
-
MS (ESI): To determine the molecular weight of the synthesized compound.[9]
-
-
This self-validating protocol ensures the correct product is formed through rigorous characterization, a cornerstone of trustworthy synthetic chemistry.
Pyrazole Derivatives in Oncology
The pyrazole scaffold is a key component in numerous anticancer agents, particularly in the domain of kinase inhibitors.[10][11] Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[12]
Targeting Key Oncogenic Kinases
Pyrazole derivatives have been successfully designed to target a variety of kinases involved in tumor growth and proliferation.[10][13]
-
Receptor Tyrosine Kinases (RTKs): Drugs like Crizotinib (targeting ALK and MET) and Axitinib (targeting VEGFR) are pyrazole-based and have shown significant clinical efficacy.[14]
-
Cyclin-Dependent Kinases (CDKs): Compounds targeting CDKs, which control cell cycle progression, have been developed to induce cell cycle arrest and apoptosis in cancer cells.[10]
-
Bruton's Tyrosine Kinase (BTK): Pyrazole derivatives have shown promise as BTK inhibitors for the treatment of B-cell malignancies.[10]
The rationale behind targeting these kinases is to inhibit the specific signaling pathways that cancer cells become dependent on for their survival and proliferation.
Experimental Workflow: Kinase Inhibitor Screening
Caption: A typical workflow for screening pyrazole derivatives as kinase inhibitors.
Quantitative Data on Anticancer Activity
The potency of pyrazole derivatives as anticancer agents is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines.
| Compound Class | Target | Cancer Cell Line | GI50 / IC50 (µM) | Reference |
| Benzofuropyrazoles | Tubulin Polymerization | K562 (Leukemia) | 0.021 | [9] |
| Benzofuropyrazoles | Tubulin Polymerization | A549 (Lung) | 0.69 | [9] |
| Pyrazole Carbaldehydes | PI3 Kinase | MCF7 (Breast) | 0.25 | [10] |
| Pyrazolo[4,3-f]quinolines | Haspin Kinase | HCT116 (Colon) | 1.7 | [10] |
This table summarizes representative data and is not exhaustive.
These quantitative data are critical for establishing SAR and guiding the optimization of lead compounds. For instance, in one study, the pyrazole analogue 5b was found to be 5- to 35-fold more potent than the reference drug ABT-751 in inhibiting A549 and K562 cancer cells, highlighting the significant potential of this scaffold.[9]
Pyrazoles as Antimicrobial Agents
With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents.[15] Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens.[15][16][17][18]
Spectrum of Activity and Mechanisms
Pyrazole derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans.[15][16][19] Their mechanisms of action are diverse and can include:
-
Inhibition of DNA Gyrase: Some pyrazoles have been predicted through in silico studies to act as DNA gyrase inhibitors, which is a validated antibacterial target.[15]
-
Disruption of Cell Membrane Integrity: Certain trifluoromethyl-substituted pyrazoles are thought to act as cell membrane-disrupting agents, likely by inhibiting fatty acid biosynthesis.[4]
-
Enzyme Inhibition: Pyrazole-thiazole hybrids have been shown to inhibit key bacterial enzymes, contributing to their antimicrobial effect.[19]
The combination of the pyrazole core with other heterocyclic rings, such as thiazole or pyrazoline, has been a successful strategy to enhance antimicrobial and anti-inflammatory activities simultaneously.[19][20]
Protocol: Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized pyrazole derivatives against bacterial strains.
Methodology: The broth microdilution method is a standard protocol.
-
Preparation:
-
Prepare a stock solution of the test pyrazole compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB). The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Add the standardized bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Results can be read visually or with a plate reader measuring optical density.
-
This protocol provides a quantitative measure of a compound's potency, which is essential for comparing different derivatives and establishing SAR for antimicrobial activity.
Applications in Neurodegenerative Diseases
More recently, the pyrazole scaffold has been investigated for its potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2][21][22] The rationale stems from the scaffold's ability to interact with targets implicated in these complex diseases.
Targeting Pathologies in Alzheimer's Disease
In the context of Alzheimer's disease (AD), pyrazole derivatives are being explored for their ability to:
-
Inhibit Cholinesterases: Some pyrazole derivatives are potent inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[2][23] Inhibiting AChE can help alleviate some of the cognitive symptoms of AD.[23]
-
Modulate Other Targets: Pyrazoles are also being investigated as inhibitors of monoamine oxidase (MAO), glycogen synthase kinase-3 beta (GSK-3β), and as agents that can reduce the formation of amyloid-beta plaques and provide neuroprotection from oxidative stress.[23][24]
The development of multi-target-directed ligands, where a single pyrazole-based molecule can interact with several disease-relevant targets, is a particularly promising strategy for complex diseases like AD.[23][24]
Conclusion and Future Directions
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its synthetic tractability and versatile pharmacophoric features have enabled the development of important medicines in inflammation, cancer, infectious diseases, and neurology.[6][10][15][21]
The future of pyrazole-based drug discovery is bright. Key future directions include:
-
Multi-Target Hybrids: Designing single molecules that can hit multiple targets (e.g., dual COX/LOX inhibitors or multi-kinase inhibitors) to achieve broader efficacy and overcome resistance.[6]
-
Novel Scaffolds: Exploring fused pyrazole systems (e.g., pyrazolo[1,5-a]pyrimidines, imidazo[1,2-b]pyrazoles) to access new chemical space and biological activities.[5]
As our understanding of disease biology deepens, the privileged pyrazole scaffold will undoubtedly continue to serve as a foundational element for the next generation of innovative therapeutics.
References
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Introduction: The Pyrazole Scaffold and the Strategic Role of Bromination
An In-depth Technical Guide to the Biological Activity of Brominated Pyrazole Compounds
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, its derivatives have become the core of numerous FDA-approved drugs, demonstrating remarkable efficacy across a spectrum of therapeutic areas including inflammation, cancer, and infectious diseases.[1][3] The versatility of the pyrazole core allows it to interact with a wide array of biological receptors and enzymes, making it a cornerstone in modern drug discovery.[2][4]
The process of drug design often involves fine-tuning a lead compound to optimize its biological activity, selectivity, and pharmacokinetic profile. Halogenation, and specifically bromination, is a powerful and frequently employed strategy in this optimization process. The introduction of a bromine atom can profoundly alter a molecule's properties by:
-
Increasing Lipophilicity: Enhancing the ability to cross cell membranes and reach intracellular targets.
-
Modulating Electronic Properties: The electron-withdrawing nature of bromine can influence the acidity or basicity of nearby functional groups, affecting target binding.
-
Introducing Halogen Bonding: Bromine can act as a halogen bond donor, forming specific, non-covalent interactions with biological targets, which can significantly increase binding affinity and selectivity.
-
Blocking Metabolic Sites: A strategically placed bromine atom can prevent metabolic degradation, thereby extending the compound's half-life.
This guide provides a technical overview of the significant biological activities of brominated pyrazole compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is designed for researchers and drug development professionals, offering insights into mechanisms of action, robust experimental protocols for evaluation, and the causal reasoning behind these scientific methodologies.
Anticancer Activity of Brominated Pyrazoles
The development of novel anticancer agents is a critical global health priority.[5] Pyrazole derivatives have shown significant promise, and the addition of bromine has, in several cases, led to compounds with enhanced potency and specific mechanisms of action.[6][7]
Causality of Action: Mechanisms and Structure-Activity Relationship (SAR)
The anticancer effects of brominated pyrazoles are often tied to the inhibition of key enzymes that regulate cell cycle progression and proliferation.[8]
-
Kinase Inhibition: Many kinases, such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases, are overexpressed in cancer cells. The pyrazole scaffold is adept at fitting into the ATP-binding pocket of these enzymes. A bromine substituent can enhance this interaction. For instance, a bromophenyl group on the pyrazole ring can form halogen bonds with backbone carbonyls in the hinge region of the kinase, anchoring the inhibitor and increasing its residence time and potency.[9]
-
Enhanced Cytotoxicity: Studies have shown that the presence of bromine on a pyrazole-coumarin hybrid significantly enhanced its antiproliferative potential against A-549 lung cancer cell lines.[6] This increased activity can be attributed to the overall increase in lipophilicity, which facilitates easier penetration of the cancer cell membrane to reach intracellular targets.[10]
The structure-activity relationship (SAR) for these compounds often reveals that the position and number of bromine substituents are critical for activity, highlighting the specificity of the interactions with the target protein.[7]
Quantitative Data Summary: In Vitro Cytotoxicity
The efficacy of novel anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Coumarin Hybrid | Compound with Bromine on Coumarin (P-03) | A-549 (Lung) | 13.5 | [6] |
| Pyrazole Chalcone | Compound with 4-chloro substitution | HeLa (Cervical) | 4.94 | [10] |
| Pyrazole Derivative | Compound 20 (with fluoro group) | MCF7 (Breast) | 0.13 | [9] |
| Pyrazole Derivative | Compound 21 (with chloro group) | MIAPaCa (Pancreatic) | 0.34 | [9] |
Note: Data for directly comparable bromo- vs. non-bromo-analogs are often spread across different studies. The table illustrates representative data for halogenated pyrazoles.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[11] Its reliability makes it a cornerstone for initial anticancer screening.[12][13]
Principle: Viable, metabolically active cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., A-549) to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Rationale: This density ensures cells are in the logarithmic growth phase during the experiment.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the brominated pyrazole compound in a suitable solvent like DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Self-Validation: Include control wells: a "vehicle control" (cells treated with the highest concentration of DMSO used) and a "negative control" (cells with medium only).[11]
-
-
Exposure:
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[11]
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 2-4 hours at 37°C.
-
Rationale: This allows sufficient time for the enzymatic conversion of MTT to formazan by viable cells.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[11]
-
-
Absorbance Measurement:
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Mandatory Visualizations
Caption: Inhibition of a kinase signaling pathway by a brominated pyrazole.
Antimicrobial Activity of Brominated Pyrazoles
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic bacteria and fungi. [14][15]Pyrazole derivatives have long been investigated for these properties, and bromination can serve to enhance their efficacy. [16][17][18]
Causality of Action: Targeting Essential Bacterial Processes
The antimicrobial action of brominated pyrazoles can stem from multiple mechanisms:
-
Enzyme Inhibition: Certain derivatives act as inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for managing DNA supercoiling during replication. [19]Inhibition of these enzymes is bactericidal. The bromophenyl moiety can form specific interactions within the enzyme's binding pocket, leading to potent inhibition.
-
Membrane Disruption: The increased lipophilicity conferred by the bromine atom can facilitate the compound's insertion into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and cell death.
-
Metabolic Interference: The compounds may interfere with other crucial metabolic pathways necessary for bacterial survival.
Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [20][21]It is the gold standard for measuring antimicrobial potency.
| Compound Class | Specific Compound Example | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivative | Compound 2 | Aspergillus niger (Fungus) | 1 | [17] |
| Pyrazole Derivative | Compound 3 | Staphylococcus aureus | 2 | [17] |
| Pyrazole Derivative | Compound 4 | Escherichia coli | 4 | [17] |
| Benzimidazole-Pyrazole | Compound 102 | Staphylococcus aureus | 0.25 | [19] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is a highly standardized and reproducible technique for determining the MIC of a novel compound against a panel of microorganisms. [11][14][20] Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized suspension of the target microorganism is added to each well. After incubation, the wells are observed for turbidity (visible growth). The lowest concentration that remains clear is the MIC.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus) from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [11] * Rationale: The McFarland standard ensures a consistent and reproducible starting concentration of bacteria for the assay.
-
Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12.
-
Prepare a stock solution of the brominated pyrazole in a suitable solvent (e.g., DMSO). Dilute this stock in broth to create a starting concentration that is twice the highest desired test concentration. Add 100 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Self-Validation: Well 11 serves as the positive control (growth control; contains broth and inoculum but no compound). Well 12 serves as the negative control (sterility control; contains broth only). [20]3. Inoculation:
-
Add 50 µL of the prepared bacterial inoculum (at 1 x 10⁶ CFU/mL) to wells 1 through 11. This dilutes the compound and the inoculum by half, achieving the final target concentrations.
-
-
Incubation:
-
Seal or cover the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). [11]The result can be confirmed by reading the optical density (OD) with a plate reader.
-
Mandatory Visualization
Caption: Workflow for the Broth Microdilution MIC Assay.
Anti-inflammatory Activity of Brominated Pyrazoles
Chronic inflammation underlies numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most common treatments. [22]Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, have revolutionized anti-inflammatory therapy. [17]Bromination offers a route to potentially enhance the potency and selectivity of new pyrazole-based anti-inflammatory agents.
Causality of Action: Selective COX-2 Inhibition
The primary mechanism for many pyrazole-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. [22]
-
COX Enzymes and Inflammation: The COX-1 isoenzyme is constitutively expressed and plays a role in gastric protection and platelet aggregation. COX-2, however, is inducible and is upregulated at sites of inflammation, where it produces prostaglandins that mediate pain and swelling. [23]* Selective Inhibition: Traditional NSAIDs inhibit both COX-1 and COX-2, leading to gastrointestinal side effects. Selective COX-2 inhibitors spare COX-1, offering a better safety profile. The pyrazole scaffold is particularly well-suited for achieving COX-2 selectivity.
-
Role of Bromine: A bromophenyl substituent can fit into a hydrophobic side pocket present in the active site of COX-2 but not COX-1. This specific interaction, potentially involving halogen bonding, can significantly increase both the potency and selectivity of the compound for the target COX-2 enzyme, leading to a more effective and safer anti-inflammatory drug. [23][24]
Quantitative Data Summary: Enzyme Inhibition and In Vivo Efficacy
Efficacy is assessed by measuring IC50 values against COX enzymes and by evaluating the reduction of inflammation in animal models.
| Compound Example | Assay Type | Metric | Value | Reference |
| FR140423 | COX-2/COX-1 Selectivity | Ratio (IC50 COX-1 / IC50 COX-2) | 150 | [23] |
| Pyrazole N5 | COX-2/COX-1 Selectivity | Ratio | 47.98 | [24] |
| Pyrazole VIId (5-Br) | Carrageenan Paw Edema | % Edema Reduction | 63% | [25] |
| Pyrazole Derivative 7 | Carrageenan Paw Edema | % Inhibition (4h) | 54.12% | [26] |
Experimental Protocols
A. In Vitro COX Inhibition Assay (Fluorometric)
Commercial kits provide a standardized method to screen for COX-1 and COX-2 inhibitors. [26][27] Principle: The assay measures the peroxidase activity of COX. COX enzymes convert arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to PGH2. This peroxidase activity is assayed colorimetrically or fluorometrically using a probe that is oxidized in the process. An inhibitor will reduce the signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all kit components (buffer, heme, enzymes, arachidonic acid, probe) according to the manufacturer's protocol.
-
Compound Addition: In a 96-well plate, add buffer, heme, and the test compound (brominated pyrazole) at various concentrations. Include a known inhibitor (e.g., Celecoxib) as a positive control and a solvent (DMSO) as a vehicle control.
-
Enzyme Addition: Add either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the fluorometric probe followed by arachidonic acid to initiate the reaction.
-
Signal Measurement: Immediately begin reading the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.
B. In Vivo Carrageenan-Induced Paw Edema Model
This is a classic and highly predictive model for evaluating the acute anti-inflammatory activity of novel compounds. [24][25][26] Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment.
-
Grouping and Baseline Measurement: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg), and Test Groups (brominated pyrazole at various doses, e.g., 10, 30, 100 mg/kg). Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the volume of edema at each time point (Paw volume at time 't' - Paw volume at time 0).
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: [(Control Edema - Treated Edema) / Control Edema] * 100.
-
Analyze the results for statistical significance using an appropriate test (e.g., ANOVA).
-
Mandatory Visualizations
Caption: Selective inhibition of COX-2 in the arachidonic acid pathway.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Conclusion and Future Directions
Brominated pyrazole compounds represent a highly versatile and promising class of molecules in medicinal chemistry. The strategic incorporation of bromine into the pyrazole scaffold has been shown to enhance anticancer, antimicrobial, and anti-inflammatory activities through mechanisms including increased lipophilicity, specific halogen bonding interactions with enzyme targets, and modulation of electronic properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new chemical entities within this class.
Future research should focus on:
-
Multi-Target Agents: Designing single molecules that can inhibit multiple pathways (e.g., dual COX/LOX inhibitors or kinase/antimicrobial agents).
-
Advanced SAR Studies: Systematically exploring the effects of bromine substitution patterns to develop highly selective and potent compounds.
-
Pharmacokinetic Optimization: Moving beyond in vitro potency to optimize the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds to ensure their viability as clinical candidates.
-
Novel Targets: Exploring the activity of brominated pyrazoles against other emerging biological targets in areas such as neurodegenerative and metabolic diseases.
By leveraging the foundational knowledge of pyrazole chemistry with strategic structural modifications like bromination, the scientific community can continue to develop novel therapeutics to address unmet medical needs.
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Adgoke, T., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Retrieved from [Link]
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Kumar, A., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health. Retrieved from [Link]
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Bounegab, A., et al. (2024). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. Retrieved from [Link]
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Vuppala, P., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Retrieved from [Link]
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Domyati, T., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology. Retrieved from [Link]
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Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate as a building block in organic synthesis
An In-Depth Technical Guide to Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of the Pyrazole Scaffold
In the landscape of modern drug discovery and materials science, the pyrazole moiety stands out as a "privileged scaffold." Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of bioactive molecules.[1][2] this compound is a highly functionalized and strategically important derivative of this core structure. Its design incorporates three key features for synthetic diversification: a reactive bromine atom at the C3 position, an ethyl ester at the C4 position, and a methyl group on the N1 nitrogen, which blocks one site of reactivity and ensures regiochemical control in subsequent reactions.
This guide serves as a technical resource for researchers and drug development professionals, offering insights into the synthesis, reactivity, and application of this versatile building block. We will explore the causality behind experimental choices for its use in cornerstone reactions and provide actionable protocols for its implementation in synthetic workflows.
Core Attributes and Physicochemical Properties
Understanding the fundamental properties of this compound is the first step toward its effective utilization. The molecule's structure is primed for selective chemical modifications, making it a valuable intermediate.[3]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₉BrN₂O₂ |
| Molecular Weight | 233.06 g/mol |
| CAS Number | 57041-59-9 |
| Appearance | Off-white to yellow solid |
The strategic placement of the bromine atom and the ethyl ester group allows for orthogonal reactivity, enabling chemists to perform sequential modifications with high selectivity.
Caption: Key reactive sites on this compound.
Synthesis of the Building Block
The preparation of this compound typically starts from commercially available materials like ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. A common and effective method is a Sandmeyer-type reaction.
Experimental Protocol: Synthesis via Diazotization-Bromination
This protocol describes a robust method for synthesizing the title compound. The causality for this choice lies in the reliability of the Sandmeyer reaction for converting aromatic amines to aryl halides. The use of copper(II) bromide as the bromine source and an alkyl nitrite as the diazotizing agent in an organic solvent is a well-established and high-yielding procedure.[4]
Materials:
-
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite or isoamyl nitrite
-
Acetonitrile (ACN)
-
Hydrochloric acid (1N HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in acetonitrile, add copper(II) bromide (1.0-1.2 eq).
-
Diazotization: Cool the mixture in an ice bath to 0 °C. Slowly add tert-butyl nitrite (2.5-3.0 eq) dropwise, ensuring the internal temperature remains below 10 °C. The choice of a nitrite ester is critical as it serves as the in-situ source of the nitrosyl cation required for diazotization under non-aqueous conditions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The reaction is then gently heated to 50-60 °C to drive the decomposition of the diazonium salt and formation of the aryl bromide to completion.[4]
-
Workup: Cool the mixture to room temperature and quench by pouring it into 1N aqueous hydrochloric acid.[4] This step neutralizes any remaining base and helps to dissolve copper salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). The use of ethyl acetate is chosen for its ability to efficiently dissolve the product while having limited miscibility with the aqueous phase.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a solid.
Key Transformations: Unleashing Synthetic Potential
The true power of this building block is realized through its participation in cross-coupling reactions, which are fundamental to modern C-C and C-N bond formation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C3 position.[5][6]
Causality of Protocol Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. For heteroaromatic substrates, specialized ligands like XPhos or SPhos can be crucial for achieving high yields by promoting the reductive elimination step.[5][6]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.
-
Solvent: A mixture of an organic solvent (like dioxane or DME) and water is often used to dissolve both the organic substrate and the inorganic base.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Step-by-Step Procedure:
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed dioxane/water solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. The choice of Pd(dppf)Cl₂ is based on its robustness and effectiveness for a wide range of substrates.[7]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via silica gel chromatography to obtain the desired 3-aryl pyrazole product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[8][9] This transformation is of paramount importance in medicinal chemistry, as the aniline and related nitrogen-containing moieties are prevalent in pharmaceuticals. Using this reaction, the bromo-pyrazole can be coupled with a vast array of primary and secondary amines.[10]
Causality of Protocol Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like tBuXPhos or RuPhos are often necessary to facilitate the challenging reductive elimination step that forms the C-N bond. The palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst) is chosen for its reliability in forming the active Pd(0) species.[10][11]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices as they are strong enough to deprotonate the amine without competing as a nucleophile.[9]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
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Methodological & Application
The Art of the Bond: Advanced Suzuki Coupling Protocols for Ethyl 3-Bromo-1-Methyl-1H-Pyrazole-4-Carboxylate
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[4][5] The functionalization of the pyrazole ring is a critical step in the development of new and improved pharmaceuticals, and among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and broad functional group tolerance.[6][7]
This guide provides a comprehensive overview of Suzuki coupling protocols specifically tailored for ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate, a key building block for the synthesis of complex pyrazole derivatives. We will delve into the mechanistic underpinnings of this powerful reaction, present detailed experimental procedures, and offer insights into optimizing reaction conditions for successful and reproducible outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound.[6][8] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is the heart of this transformation. A general understanding of this mechanism is crucial for troubleshooting and optimizing your reactions.
The widely accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the electrophile (in our case, this compound), forming a Pd(II) complex.[9]
-
Transmetalation: In the presence of a base, the organoboron reagent (a boronic acid or ester) transfers its organic group to the palladium center, displacing the halide. The base plays a critical role in activating the organoboron species.[7]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid or ester used.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust and widely applicable method for the Suzuki coupling of a variety of aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry Schlenk flask, add this compound, the boronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in many cases.[6]
Materials:
-
Same as Protocol 1
Procedure:
-
In a microwave-safe reaction vial, combine this compound, the boronic acid, the base, and the palladium catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a constant temperature (e.g., 120-150 °C) for a set time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up and purify the product as described in Protocol 1 (steps 8-10).
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Optimizing the Heck-Mizoroki Reaction for the Synthesis of Substituted Pyrazoles: A Detailed Guide for Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
Introduction: The Strategic Importance of the Heck Reaction in Pyrazole Functionalization
The palladium-catalyzed Heck-Mizoroki reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has found extensive application in the pharmaceutical and materials science industries due to its functional group tolerance and stereoselectivity, often yielding the trans substituted alkene.[3][4] For drug development professionals, the ability to functionalize heteroaromatic scaffolds like pyrazoles is of paramount importance. Pyrazole-containing compounds are prevalent in a wide array of clinically successful drugs, owing to their diverse biological activities.
This application note provides a comprehensive guide to developing and optimizing the Heck reaction for a specific, electronically-defined substrate: Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate . This substrate presents a unique combination of features—a five-membered heteroaromatic ring, a potentially coordinating pyrazole nitrogen, and an electron-withdrawing ester group—that necessitate careful consideration of reaction parameters. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into troubleshooting common challenges, thereby equipping researchers with the knowledge to efficiently synthesize novel pyrazole derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
A fundamental understanding of the Heck reaction mechanism is crucial for rational optimization. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which can be broadly divided into four key steps:[1][2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[2]
-
Olefin Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion into the palladium-carbon bond. This step, known as syn-carbopalladation, dictates the regioselectivity of the reaction.[2][5]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step is typically syn-periplanar.[2][5]
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[5][6] The base is stoichiometrically consumed in this step.[1]
Key Parameters for Optimization with this compound
The success of the Heck reaction with this specific pyrazole bromide hinges on the judicious selection of several interconnected parameters. The electron-withdrawing nature of the carboxylate group is generally favorable for the oxidative addition step.
Palladium Precursor and Ligand Selection
The choice of the palladium source and its associated ligands is critical for catalytic activity and stability.
-
Palladium Precursors: Common and effective precatalysts include Palladium(II) acetate (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][2] Pd(OAc)₂ is often preferred due to its air stability and is reduced in situ to the active Pd(0) species.[1]
-
Phosphine Ligands: For aryl bromides, phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity.[7]
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many applications.
-
Tri(o-tolyl)phosphine (P(o-tol)₃): A more electron-rich and sterically demanding ligand that can sometimes improve reaction rates.
-
Bulky Biaryl Phosphines: These can be effective for more challenging substrates.[5]
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines, often providing higher thermal stability to the catalyst, which can be beneficial for less reactive aryl bromides.[8]
-
Ligandless Conditions: In some cases, particularly with highly reactive substrates or in polar solvents like DMF, the reaction can proceed without an added ligand.[9] However, for an electronically modified substrate like the target pyrazole, a ligand is recommended to prevent catalyst decomposition.
The Role of the Base
A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle, thus regenerating the Pd(0) catalyst.[6] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are common, inexpensive, and effective choices.[1][2] Cesium carbonate (Cs₂CO₃) is a stronger base that can be advantageous in some cases.[5]
-
Organic Bases: Triethylamine (Et₃N) is a frequently used organic base.[1][2] Hindered amines, such as N,N-diisopropylethylamine (DIPEA), can also be employed.[10]
For the target pyrazole, an inorganic base like K₂CO₃ or an organic base such as Et₃N would be a good starting point.
Solvent Selection
The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism and rate.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are excellent solvents for the Heck reaction, effectively dissolving the palladium salts and organic reactants.[11][12] DMF is a conventional and often successful choice.[12]
-
Aqueous Media: Heck reactions can also be performed in aqueous solvent mixtures, which offers a "greener" alternative.[8]
-
Ethereal and Hydrocarbon Solvents: Solvents like 1,4-dioxane and toluene are also used, often in combination with a specific ligand system.[5]
Given the polarity of the pyrazole substrate, a polar aprotic solvent like DMF or NMP is highly recommended.
Reaction Temperature
The reaction temperature is a critical parameter to control. Heck reactions with aryl bromides typically require elevated temperatures, often in the range of 80-140 °C, to facilitate the oxidative addition and other steps in the catalytic cycle.[8] Temperature optimization will be necessary to achieve a reasonable reaction time without promoting side reactions or catalyst decomposition.
Experimental Protocols
The following protocols are designed as starting points for the Heck coupling of this compound with a model alkene, such as styrene or n-butyl acrylate.
Protocol 1: Classical Pd(OAc)₂/PPh₃ System
This protocol utilizes a widely adopted and reliable catalyst system.
Materials:
-
This compound
-
Styrene (or other alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Add anhydrous DMF (to achieve a concentration of ~0.1-0.2 M with respect to the pyrazole).
-
Add styrene (1.2 eq) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Phosphine-Free System in Aqueous Media
This protocol offers a more environmentally benign approach.
Materials:
-
This compound
-
n-Butyl acrylate (or other alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium acetate (NaOAc)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), sodium acetate (2.0 eq), and palladium(II) acetate (0.01 eq).
-
Add a 1:1 mixture of DMF and water.[8]
-
Add n-butyl acrylate (1.5 eq).
-
Heat the mixture to 80-100 °C with stirring.[8]
-
Monitor the reaction as described in Protocol 1.
-
Perform an aqueous workup and purification as outlined in Protocol 1.
Summary of Recommended Starting Conditions
| Parameter | Condition A: Classical | Condition B: Phosphine-Free | Rationale |
| Pd Source | Pd(OAc)₂ (1-2 mol%) | Pd(OAc)₂ (1 mol%) | Air-stable, effective Pd(II) precatalyst.[1][2] |
| Ligand | PPh₃ (2-4 mol%) | None | PPh₃ is a standard, robust ligand for aryl bromides.[1] The phosphine-free system offers a greener alternative.[13] |
| Base | K₂CO₃ (2 eq) | NaOAc (2 eq) | Common and effective inorganic bases.[1][2] |
| Solvent | DMF or NMP | DMF/H₂O (1:1) | Polar aprotic solvents are generally effective for Heck reactions.[11][12] Aqueous systems are environmentally friendly.[8] |
| Alkene | Styrene or Acrylate (1.2-1.5 eq) | Styrene or Acrylate (1.2-1.5 eq) | Electron-deficient alkenes like acrylates are ideal.[1][2] |
| Temperature | 100-120 °C | 80-100 °C | Aryl bromides typically require elevated temperatures for efficient coupling.[8] |
Troubleshooting and Further Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active ligand system (e.g., an N-heterocyclic carbene ligand).[8] The presence of hydroperoxides in solvents like NMP can inhibit the reaction by oxidizing the phosphine ligand; ensuring high-quality, degassed solvents is crucial.[7]
-
Formation of Side Products: If Heck arylation of the product is observed, reducing the amount of the alkene or the reaction time may be beneficial. Isomerization of the product alkene can sometimes occur; adding certain salts can mitigate this.[6]
-
Catalyst Decomposition: The formation of palladium black is indicative of catalyst decomposition. This can often be addressed by using a more robust ligand, ensuring strictly anaerobic conditions, or slightly lowering the reaction temperature.
Conclusion
The Heck-Mizoroki reaction is a versatile and powerful tool for the functionalization of the this compound core. By carefully selecting and optimizing the palladium catalyst, ligand, base, and solvent system, researchers can efficiently access a wide range of novel substituted pyrazoles. The protocols and guidelines presented herein provide a solid foundation for developing robust and scalable synthetic routes, thereby accelerating the discovery and development of new chemical entities for pharmaceutical applications.
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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Wikipedia. (n.d.). Heck reaction. [Link]
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BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]
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Cravotto, G., et al. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. ACS Sustainable Chemistry & Engineering. [Link]
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White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
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Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
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ResearchGate. (n.d.). Mechanism of the palladium-catalyzed Heck reaction. [Link]
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Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
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Wipf Group. (2007). Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. [Link]
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American Chemical Society. (n.d.). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. [Link]
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American Chemical Society. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). [Link]
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ResearchGate. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]
-
ResearchGate. (n.d.). Pyrazoles and Heck Reaction. [Link]
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Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
PubMed. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. [Link]
-
ResearchGate. (n.d.). The Heck coupling reactions of aryl bromides with styrene. [Link]
-
ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]
-
Royal Society of Chemistry. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. [Link]
-
Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]
-
National Institutes of Health. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]
-
Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
-
American Chemical Society. (n.d.). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. [Link]
-
Oakwood Chemical. (n.d.). Ethyl 3-bromo-1H-pyrazole-4-carboxylate. [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
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Application Notes and Protocols for Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate in Cross-Coupling Reactions
Introduction: The Strategic Importance of Substituted Pyrazoles
Pyrazole scaffolds are a cornerstone in modern medicinal chemistry and materials science, renowned for their prevalence in a multitude of bioactive compounds and functional materials.[1][2] Their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties, have cemented their status as a privileged heterocyclic motif in drug discovery programs. The ability to precisely functionalize the pyrazole ring is paramount for fine-tuning the pharmacological profiles of these molecules. Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate emerges as a highly versatile and valuable building block in this context. Its strategic placement of a bromo substituent at the 3-position, an electron-withdrawing carboxylate at the 4-position, and a methyl group on the pyrazole nitrogen provides a unique platform for selective C-C and C-N bond formation through palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for leveraging this key intermediate in several transformative cross-coupling methodologies.
Safety and Handling
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[3][4]
-
In case of contact:
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of biaryl and heteroaryl-aryl structures.[5] The reaction of this compound with various boronic acids offers a direct route to a diverse array of 3-aryl- and 3-heteroaryl-1-methyl-1H-pyrazole-4-carboxylates, which are key intermediates in pharmaceutical synthesis.
Causality Behind Experimental Choices:
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent system. The electron-deficient nature of the pyrazole ring, exacerbated by the adjacent carboxylate group, can influence the rate of oxidative addition. Therefore, the choice of a sufficiently electron-rich and sterically demanding phosphine ligand is often crucial to promote this step and prevent unwanted side reactions like dehalogenation.[6][7][8] The base plays a critical role in the transmetalation step, and its strength and solubility can significantly impact the reaction outcome.[6]
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the aryl or heteroaryl boronic acid (1.2 mmol), and finely ground potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (2 mL). Stir for 10 minutes at room temperature.
-
Add the catalyst pre-mixture to the Schlenk flask containing the substrates and base.
-
Add degassed water (0.5 mL) to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted pyrazole derivative.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and effective palladium precursor. |
| Ligand | XPhos | A bulky, electron-rich biaryl phosphine ligand that facilitates oxidative addition and prevents dehalogenation.[10] |
| Base | K₂CO₃ | A moderately strong base effective in promoting transmetalation. |
| Solvent System | 1,4-Dioxane/Water | A common solvent mixture for Suzuki couplings, where water aids in dissolving the base and facilitating the catalytic cycle.[5] |
| Temperature | 100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Troubleshooting:
-
Low Conversion: Increase catalyst loading to 3-5 mol%, or try a more electron-rich ligand like SPhos. Ensure the base is finely powdered and anhydrous solvents are used.
-
Dehalogenation: This common side reaction can be minimized by using a bulkier ligand, lowering the reaction temperature, or using a milder base.[6][7]
-
Protodeboronation of Boronic Acid: Ensure the reaction is performed under an inert atmosphere and use degassed solvents to minimize this side reaction.[11]
II. Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction provides a powerful means to introduce alkenyl substituents at the 3-position of the pyrazole ring, leading to valuable conjugated systems.[12] This transformation is particularly useful for the synthesis of precursors to complex heterocyclic frameworks and functional materials.[13]
Causality Behind Experimental Choices:
The regioselectivity and stereoselectivity of the Heck reaction are key considerations.[12] The choice of ligand and base can influence the migratory insertion and β-hydride elimination steps, thereby controlling the outcome of the reaction. For electron-deficient heteroaryl halides like this compound, phosphine-free catalyst systems or those with specific phosphine ligands can be highly effective.
Detailed Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol).
-
Add the alkene (1.2 mmol) to the reaction mixture.
-
Seal the flask and heat the reaction to 110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A readily available and effective palladium catalyst.[14] |
| Ligand | P(o-tol)₃ | A common phosphine ligand for Heck reactions. |
| Base | Et₃N | Acts as both a base and a scavenger for the generated HBr. |
| Solvent | DMF | A polar aprotic solvent suitable for Heck reactions. |
| Temperature | 110 °C | Typical temperature to ensure a reasonable reaction rate. |
Visualization of the Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
III. Sonogashira Coupling: Synthesis of Alkynyl Pyrazoles
The Sonogashira coupling enables the direct introduction of an alkyne moiety at the 3-position of the pyrazole ring, a valuable transformation for creating rigid molecular scaffolds and precursors for further cyclization reactions.[15][16] This reaction is a cornerstone for the synthesis of conjugated enynes and arylalkynes.[17]
Causality Behind Experimental Choices:
The Sonogashira reaction typically employs a dual-catalyst system of palladium and copper(I).[18][19] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. The choice of base is critical to neutralize the hydrogen halide byproduct and to facilitate the formation of the copper acetylide intermediate.[18]
Detailed Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous and degassed THF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective palladium catalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Activates the terminal alkyne for transmetalation.[20] |
| Base | Et₃N | Acts as a base and solvent.[18] |
| Solvent | THF | A suitable solvent for Sonogashira reactions. |
| Temperature | Room Temperature | The reaction often proceeds efficiently at ambient temperature. |
Visualization of the Sonogashira Coupling Workflow
Caption: Experimental workflow for the Sonogashira coupling.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the synthesis of a wide range of aryl and heteroaryl amines.[21][22] Applying this reaction to this compound allows for the introduction of various primary and secondary amines at the 3-position, a critical step in the synthesis of many biologically active compounds.
Causality Behind Experimental Choices:
The success of the Buchwald-Hartwig amination is highly dependent on the ligand used.[21] Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[21][23] The choice of a strong, non-nucleophilic base is also crucial for the deprotonation of the amine and the subsequent formation of the palladium-amido complex.[24]
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a dry glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), RuPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A common Pd(0) source for Buchwald-Hartwig amination. |
| Ligand | RuPhos | A highly effective, bulky, and electron-rich ligand for C-N coupling. |
| Base | NaOtBu | A strong, non-nucleophilic base that facilitates amine deprotonation. |
| Solvent | Toluene | A common non-polar solvent for this reaction. |
| Temperature | 100 °C | Provides the necessary energy for the catalytic cycle to proceed efficiently. |
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound is a powerful and versatile building block for the synthesis of highly functionalized pyrazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide robust and reliable methods for the formation of new C-C and C-N bonds at the 3-position of the pyrazole core. By understanding the underlying principles of these reactions and carefully selecting the appropriate reaction conditions, researchers can unlock the full potential of this valuable synthetic intermediate in their drug discovery and materials science endeavors.
References
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Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates - PMC - NIH. Available from: [Link]
-
Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
MSDS of this compound - Capot Chemical. Available from: [Link]
-
Synthesis of aryl pyrazoles via cross‐coupling of aryl chlorides with... - ResearchGate. Available from: [Link]
-
Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones - ResearchGate. Available from: [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. | Semantic Scholar. Available from: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available from: [Link]
-
Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes - R Discovery. Available from: [Link]
-
Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available from: [Link]
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17.2: Palladium catalyzed couplings - Chemistry LibreTexts. Available from: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
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Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]
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Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT. Available from: [Link]
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Sonogashira coupling - Wikipedia. Available from: [Link]
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Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate. Available from: [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. Available from: [Link]
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Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. Available from: [Link]
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Ethyl 3-bromo-1H-pyrazole-4-carboxylate - Oakwood Chemical. Available from: [Link]
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Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines - ResearchGate. Available from: [Link]
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Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. Available from: [Link]
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Application Notes and Protocols for the Derivatization of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate for Biological Screening
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3][4][5] Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate is a versatile building block for the synthesis of a diverse library of pyrazole derivatives for biological screening. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this key intermediate. We will explore various palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols. The underlying principles of these transformations and their application in generating novel molecular entities for drug discovery campaigns are also discussed.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties have made them a cornerstone in the development of therapeutic agents across a wide range of disease areas, including inflammation, cancer, and infectious diseases.[1][2][6][7] The pyrazole ring system is present in several FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, highlighting its therapeutic relevance.[1][3]
The derivatization of the pyrazole core allows for the systematic exploration of chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound serves as an excellent starting material for such endeavors. The bromine atom at the 3-position is amenable to a variety of cross-coupling reactions, while the ester at the 4-position can be further modified, providing a dual handle for diversification.
Strategic Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[8] These reactions offer a mild and efficient means to introduce a wide array of functional groups onto the pyrazole scaffold. We will focus on four key transformations: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Logical Workflow for Derivatization and Screening
Figure 1: A schematic overview of the derivatization and biological screening workflow.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Heteroaryl Pyrazoles
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[9][10][11] This reaction is particularly useful for introducing aryl and heteroaryl moieties, which are common substructures in bioactive molecules.
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1, 5 mL).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Efficient for coupling with a wide range of boronic acids.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Promotes dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy for oxidative addition and reductive elimination. |
Table 1: Optimized parameters for Suzuki-Miyaura coupling.
Heck Reaction: Synthesis of 3-Alkene Substituted Pyrazoles
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[13][14][15][16][17] This reaction is instrumental in introducing vinyl groups, which can serve as handles for further functionalization or as key pharmacophoric elements.
Protocol:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst like Pd(OAc)₂ (0.05 mmol), a phosphine ligand such as P(o-tolyl)₃ (0.1 mmol), and a base, typically triethylamine (Et₃N) (2.0 mmol).
-
Solvent Addition: Add a suitable solvent, such as DMF or acetonitrile (5 mL).
-
Reaction Conditions: Heat the mixture to 80-120 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Commonly used and effective palladium sources for Heck reactions.[14] |
| Ligand | P(o-tolyl)₃, PPh₃ | Stabilizes the palladium catalyst and influences reactivity. |
| Base | Et₃N, K₂CO₃ | Neutralizes the HX formed during the reaction.[14] |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents that facilitate the reaction. |
Table 2: Optimized parameters for the Heck reaction.
Sonogashira Coupling: Synthesis of 3-Alkynyl Pyrazoles
The Sonogashira coupling is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[18][19][20][21][22] This reaction introduces an alkyne moiety, a versatile functional group for further transformations or as a structural component in bioactive molecules.
Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol), a copper(I) co-catalyst like CuI (0.06 mmol), and a base, typically Et₃N or diisopropylamine (DIPA) (3.0 mmol).
-
Solvent and Alkyne Addition: Add a degassed solvent like THF or DMF (5 mL), followed by the terminal alkyne (1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C for 2-8 hours under an inert atmosphere. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard palladium catalysts for Sonogashira coupling.[19] |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate.[20] |
| Base | Et₃N, DIPA | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF | Anhydrous and degassed solvents are crucial for optimal results. |
Table 3: Optimized parameters for Sonogashira coupling.
Buchwald-Hartwig Amination: Synthesis of 3-Amino Pyrazoles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][23][24][25] It allows for the introduction of a wide range of primary and secondary amines at the 3-position of the pyrazole ring.
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand like Xantphos (0.04 mmol), and a strong base, for instance, sodium tert-butoxide (NaOtBu) (1.4 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).
-
Reaction Conditions: Heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common palladium sources for C-N coupling.[23] |
| Ligand | Xantphos, BINAP | Bulky, electron-rich phosphine ligands are generally effective.[23] |
| Base | NaOtBu, K₃PO₄ | A strong, non-nucleophilic base is required.[24] |
| Solvent | Toluene, Dioxane | Anhydrous and anaerobic conditions are critical. |
Table 4: Optimized parameters for Buchwald-Hartwig amination.
Biological Screening of Derivatized Compounds
The synthesized library of pyrazole derivatives can be subjected to a variety of biological assays to identify compounds with desired activities. The choice of assay will depend on the therapeutic target of interest.
Hypothetical Screening Data
| Compound ID | Modification at C3 | Enzyme Inhibition IC₅₀ (µM) | Cell Viability CC₅₀ (µM) | Selectivity Index (SI) |
| PYR-001 | 4-Fluorophenyl | 2.5 | >50 | >20 |
| PYR-002 | 2-Thienyl | 5.1 | >50 | >9.8 |
| PYR-003 | 4-Vinylphenyl | 10.2 | 45 | 4.4 |
| PYR-004 | Phenylethynyl | 1.8 | 30 | 16.7 |
| PYR-005 | Morpholinyl | 8.7 | >50 | >5.7 |
| PYR-006 | Anilino | 3.2 | 40 | 12.5 |
Table 5: Example of primary screening data for a hypothetical enzyme target.
Structure-Activity Relationship (SAR) Flowchart
Figure 2: Iterative process of SAR-guided lead optimization.
Conclusion
This compound is a highly valuable and versatile starting material for the generation of diverse libraries of pyrazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and reproducible methods for the synthesis of novel compounds for biological screening. A systematic approach to derivatization, coupled with a well-designed screening cascade and iterative SAR analysis, can significantly accelerate the drug discovery process.
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Yotkevičius S, Jonušis M, Baranauskienė L, Mickevičius V. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. 2014;2014(6):54-71. [Link]
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Pharmaffiliates. 1353100-91-0| Chemical Name : Ethyl 3-bromo-1H-pyrazole-4-carboxylate. [Link]
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Experimental Protocol for the N-Alkylation of Pyrazole Carboxylates: A Guide to Achieving Regiocontrol and High Yield
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
N-alkylated pyrazole carboxylates are pivotal structural motifs in medicinal chemistry and materials science, frequently appearing in FDA-approved drugs and advanced materials.[1][2] The synthetic challenge in their preparation lies in controlling the regioselectivity of the alkylation, as the two adjacent nitrogen atoms of the pyrazole ring possess similar nucleophilicity, often leading to difficult-to-separate isomeric mixtures.[1][3] This application note provides a comprehensive guide for researchers, detailing the mechanistic principles, key reaction parameters, and step-by-step protocols for the successful N-alkylation of pyrazole carboxylates. We will explore various methodologies, including classical base-mediated reactions, milder acid-catalyzed alternatives, and phase-transfer catalysis, with a focus on explaining the causality behind experimental choices to ensure reliable and reproducible outcomes.
Introduction: The Significance of N-Alkylated Pyrazoles
The pyrazole core is a privileged scaffold in drug discovery, forming the basis of numerous therapeutic agents.[4][5] The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms, particularly in concert with a carboxylate moiety, allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modification is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. The carboxylate group, in turn, serves as a versatile handle for further synthetic transformations, making these compounds valuable intermediates in the synthesis of complex molecules.[1][2]
However, the synthesis is not trivial. The N-alkylation of unsymmetrically substituted pyrazoles inherently poses a regioselectivity challenge, yielding N1 and N2 isomers.[1][3] Mastering this reaction is therefore essential for efficient and scalable synthesis.
The Core Challenge: Understanding and Controlling Regioselectivity
The outcome of the N-alkylation of a pyrazole is a delicate interplay of steric, electronic, and reaction-condition-dependent factors.[3] The deprotonated pyrazole exists in an anionic state where the charge is delocalized across the N-N-C system. Alkylation can occur at either nitrogen, and the preferred site is determined by the relative stability of the transition states leading to the two possible products.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: This is often the dominant factor. The alkyl group will preferentially attack the less sterically hindered nitrogen atom.[3][4] For a pyrazole with substituents at the C3 and C5 positions, a bulky alkylating agent will favor the nitrogen adjacent to the smaller substituent.
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring decrease the nucleophilicity of the adjacent nitrogen atoms, while electron-donating groups increase it. This can be used to influence the reaction pathway.[3]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the N1/N2 ratio.[1][3] For example, using sodium hydride (NaH) in a non-polar solvent often leads to the sodium salt of the pyrazole, where the cation may coordinate to the more sterically accessible nitrogen, directing alkylation there. In contrast, potassium carbonate (K2CO3) in a polar aprotic solvent like DMF creates a "freer" pyrazolate anion, where the reaction may be more dependent on the inherent electronics and sterics of the substrate.[3][6]
-
The Alkylating Agent: The structure of the electrophile itself plays a crucial role. Harder electrophiles tend to react at the site of higher charge density, whereas softer electrophiles react at the site of the largest orbital coefficient in the HOMO of the nucleophile.
The following diagram illustrates the fundamental mechanistic choice in pyrazole alkylation.
Caption: General mechanism for base-mediated N-alkylation of pyrazoles.
Methodologies and Experimental Protocols
Several reliable methods exist for the N-alkylation of pyrazole carboxylates. The choice of method depends on the substrate, the desired regioselectivity, and the required reaction scale.
Method A: Classical Base-Mediated Alkylation
This is the most common and versatile approach. The selection of the base and solvent system is critical for success. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the pyrazole without competing side reactions.
Causality Behind Component Selection:
-
Base:
-
Sodium Hydride (NaH): A strong, irreversible base that works well in ethereal solvents like THF or DME. It often favors the formation of the N1-alkylated product with primary alkyl halides.[6] The resulting sodium pyrazolate is less soluble, and cation coordination can strongly direct the alkylation.
-
Potassium Carbonate (K₂CO₃): A milder, more user-friendly base that is highly effective in polar aprotic solvents like DMF, DMSO, or acetonitrile.[1][6] It is often the first choice for process optimization due to its low cost and safety.
-
-
Solvent:
-
Alkylating Agent: Alkyl halides (iodides, bromides, chlorides) and sulfates are commonly used. Ethyl iodoacetate or ethyl bromoacetate are typical choices for introducing a carboxylate-containing ethyl group.[1]
Detailed Protocol: Base-Mediated Synthesis of Ethyl 1-alkyl-1H-pyrazole-4-carboxylate
This protocol is a representative example using potassium carbonate in acetonitrile, a widely applicable and robust system.[1]
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate (1 equiv.)
-
Alkyl Halide (e.g., Ethyl Iodoacetate) (1.1 - 1.5 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2-3 equiv.)
-
Acetonitrile (MeCN), anhydrous (to make a 0.1-0.5 M solution)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ethyl 1H-pyrazole-4-carboxylate (1 equiv.) and anhydrous potassium carbonate (2-3 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 equiv.) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic solids (K₂CO₃ and potassium halide salt). Wash the solid cake with a small amount of acetonitrile or ethyl acetate. c. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: a. Dissolve the crude residue in a suitable solvent like ethyl acetate or dichloromethane. b. Wash the organic solution with water and then with brine to remove any remaining DMF (if used) and inorganic salts. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the final product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the regioisomers and other impurities.
-
Characterization: Confirm the structure and purity of the desired regioisomer using ¹H NMR, ¹³C NMR, and mass spectrometry. NOESY NMR experiments can be invaluable for unambiguously determining the regiochemistry.[4]
Method B: Acid-Catalyzed Alkylation with Trichloroacetimidates
For substrates that are sensitive to strong bases or high temperatures, an acid-catalyzed approach offers a milder alternative. This method utilizes trichloroacetimidates as the alkylating agents, which are activated by a Brønsted acid.[4][5]
Causality Behind Component Selection:
-
Electrophile: O-alkyltrichloroacetimidates are excellent electrophiles that can be prepared from the corresponding alcohol. They are more reactive than typical alkyl halides under these conditions.
-
Catalyst: A Brønsted acid like camphorsulfonic acid (CSA) protonates the imidate, making it a highly potent alkylating agent.[4]
-
Conditions: The reaction often proceeds at room temperature in a dry, non-coordinating solvent like 1,2-dichloroethane (DCE), avoiding the need for heat and strong bases.[4]
A detailed procedure can be found in the work by Dudley et al.[4] This method generally provides good to moderate yields, and the regioselectivity is primarily controlled by steric factors.[4][5]
Method C: Phase-Transfer Catalysis (PTC)
PTC is an elegant solution for reactions involving a solid inorganic base and an organic substrate. It is particularly useful for scaling up reactions and can sometimes be performed without any solvent.[7]
Causality Behind Component Selection:
-
Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used.[8] The lipophilic cation (TBA⁺) transports the pyrazolate anion from the solid phase (or an aqueous basic phase) into the organic phase where the alkylating agent resides, thereby facilitating the reaction.
-
Base: Solid potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) is typically used.
-
Solvent: The reaction can be run in a two-phase system (e.g., toluene/water) or, advantageously, under solvent-free conditions, which simplifies work-up and reduces waste.[7]
This method often provides high yields and can be a greener alternative to traditional protocols.[7]
Data Presentation: Summary of Reaction Conditions
The following table summarizes various conditions reported for the N-alkylation of pyrazoles, providing a quick reference for method selection.
| Method | Pyrazole Substrate | Alkylating Agent | Base / Catalyst | Solvent | Temp. (°C) | Yield | N1:N2 Ratio | Reference |
| Base-Med. | Acetyl-CF₃-pyrazole | ICH₂CO₂Et | K₂CO₃ | MeCN | Reflux | N/A | Low Selectivity | [1] |
| Base-Med. | CF₃-pyrazole-hydrazone | ICH₂CO₂Et | NaH | DME-MeCN | Reflux | High | Regioselective | [1][2] |
| Acid-Cat. | 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA (0.2 eq) | DCE | RT | 77% | N/A (symmetric) | [4] |
| Acid-Cat. | 3-Methyl-5-phenylpyrazole | Phenethyl trichloroacetimidate | CSA (0.2 eq) | DCE | RT | 56% (total) | 2.5 : 1 | [4] |
| Lewis Acid | 3-Phenylpyrazole | BrCH₂CONMe₂ | MgBr₂ (0.2 eq) / i-Pr₂NEt | THF | 25°C | 75% | >99:1 (N2) | [9] |
| PTC | Pyrazole | Various Alkyl Halides | KOH / 18-crown-6 | Diethyl Ether | RT | High | N/A | [7] |
Experimental Workflow and Troubleshooting
The diagram below outlines a typical workflow for a researcher performing a base-mediated N-alkylation experiment.
Caption: Standard workflow for N-alkylation with troubleshooting checkpoints.
Common Issues & Solutions:
-
Low or No Conversion:
-
Cause: Inactive base (e.g., old NaH), insufficient heating, or poor quality of reagents.
-
Solution: Use freshly opened or titrated reagents. Ensure the reaction temperature is correct. Consider a more reactive alkylating agent (Iodide > Bromide > Chloride).[6]
-
-
Formation of Multiple Products:
-
Cause: Besides regioisomers, side reactions like O-alkylation (if a tautomeric pyrazolone can form) or dialkylation (formation of quaternary salts) can occur.[6]
-
Solution: Use a slight excess (1.1-1.2 equiv.) of the alkylating agent to avoid dialkylation. To minimize other side reactions, run the reaction at the lowest effective temperature.[6]
-
-
Difficulty Separating Regioisomers:
-
Cause: The isomers have very similar polarities.
-
Solution: Meticulous optimization of the flash chromatography solvent system is required. Sometimes, derivatization of the carboxylate to a bulkier ester can improve separability. Alternatively, reconsider the synthetic strategy to favor a single isomer (e.g., using a bulky directing group or a catalyst-controlled reaction).[9][10]
-
Conclusion
The N-alkylation of pyrazole carboxylates is a cornerstone reaction for generating valuable molecules for drug discovery and materials science. While regioselectivity presents a significant challenge, it can be effectively controlled through the rational selection of substrates, reagents, and reaction conditions. A thorough understanding of the interplay between steric and electronic factors is paramount. The base-mediated protocol detailed herein provides a robust and versatile starting point for most applications, while acid-catalyzed and phase-transfer methods offer powerful alternatives for specific scenarios. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize N-alkylated pyrazole carboxylates.
References
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Kudyakova, Y. S., Burgart, Y. V., & Bazhin, D. N. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335. [Link]
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Jiménez, J. L., et al. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. [Link]
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Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 72(15), 5693-5701. [Link]
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Prier, C. K., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]
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Vo, T. H., et al. (2019). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 21(18), 7429-7432. [Link]
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Rostom, S. A. F., et al. (2003). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(11), 2327-2342. [Link]
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Dudley, G. B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 117-129. [Link]
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Dudley, G. B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
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Matos, I., et al. (2012). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Applied Catalysis A: General, 427-428, 74-83. [Link]
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Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
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Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
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Prier, C. K., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. PubMed. [Link]
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Katritzky, A. R., et al. (1996). Alkylation of pyrazolones via the Mitsunobu reaction. Heterocycles, 43(12), 2715-2724. [Link]
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Afonso, C. A. M., et al. (2012). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. [Link]
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Kaczanowska, K., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10423-10435. [Link]
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Katritzky, A. R., et al. (1996). Alkylation of pyrazolones via the mitsunobu reaction. LookChem. [Link]
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Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. [Link]
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Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC - NIH. [Link]
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Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]
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Application Note & Protocols: Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate as a Cornerstone Scaffold for Modern Kinase Inhibitor Synthesis
Introduction: The Pyrazole Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors that compete with ATP for binding to the enzyme's active site has revolutionized treatment paradigms for numerous diseases.[2] Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles are of paramount importance. The pyrazole ring, in particular, has emerged as a "privileged scaffold".[1][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and rigid structure allow it to form key interactions within the kinase ATP-binding pocket, especially the hinge region.[4]
This guide focuses on a highly versatile and functionalized building block: Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate . The strategic placement of its functional groups—a reactive bromine atom at the C3 position, a methyl group on the N1 nitrogen, and an ethyl carboxylate at C4—makes it an ideal starting material for the synthesis of diverse libraries of potent and selective kinase inhibitors. The N1-methylation prevents undesired side reactions and provides a fixed vector for substitution, while the bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions. The ethyl ester offers a site for further modification or can be involved in crucial polar interactions with the target protein.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and the scientific rationale for utilizing this key intermediate in the synthesis of next-generation kinase inhibitors.
Physicochemical Properties of the Core Reagent
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 139308-52-4 | |
| Molecular Formula | C₇H₉BrN₂O₂ | |
| Molecular Weight | 233.06 g/mol | [5] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage | Inert atmosphere, 2-8°C |
Strategic Synthesis of Kinase Inhibitors: Key Coupling Methodologies
The bromine atom at the C3 position of the pyrazole ring is the key to diversification. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or amino moieties. These reactions are the workhorses of modern medicinal chemistry, enabling the rapid construction of complex molecules.[6] The two most critical transformations for this scaffold are the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
Caption: General workflow for kinase inhibitor synthesis.
This workflow illustrates how the central pyrazole scaffold can be diversified through two primary palladium-catalyzed pathways to generate a wide range of potential kinase inhibitors targeting enzymes like CDKs, JNKs, or p38 MAP kinase.[7][8]
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between the pyrazole C3 position and an aromatic or heteroaromatic ring, a common feature in many kinase inhibitors.[8][9] This allows for the introduction of moieties that can occupy hydrophobic pockets or form specific interactions within the kinase active site.
Rationale and Mechanistic Insight
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[9] Key steps include:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrazole.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial as it forms a more nucleophilic boronate species, facilitating this step.[9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
| Reagent | M.W. | Amount | Moles (mmol) | Eq. |
| This compound | 233.06 | 233 mg | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: In a separate vial, weigh the Pd(PPh₃)₄ catalyst (0.05 eq) and add it to the Schlenk flask.
-
Expert Insight: Palladium catalysts are sensitive to air and moisture. Handle them quickly and under an inert atmosphere where possible to prevent catalyst deactivation and ensure reproducible results.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times. This is critical to remove oxygen, which can oxidize the Pd(0) active species.[10]
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. The disappearance of the starting material is a key indicator of completion.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate (20 mL) and water (10 mL). c. Transfer to a separatory funnel and separate the layers. d. Extract the aqueous layer with ethyl acetate (2 x 15 mL). e. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C3-aryl-substituted pyrazole.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is indispensable for forging C-N bonds, which are prevalent in kinase inhibitors.[6] The amine moiety often serves as a key hydrogen bond donor or acceptor, anchoring the inhibitor to the "hinge region" of the kinase—a short amino acid sequence connecting the N- and C-lobes of the enzyme.[11]
Rationale and Mechanistic Insight
Similar to the Suzuki reaction, this is a palladium-catalyzed cycle.[6]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium complex. A strong, non-nucleophilic base (e.g., Cs₂CO₃, NaOtBu) is required to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This is often the rate-limiting step. The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) is critical as they accelerate this step.[12][13]
Detailed Experimental Protocol
This protocol provides a general method for the Buchwald-Hartwig amination of the title compound with a generic primary or secondary amine.
Materials:
| Reagent | M.W. | Amount | Moles (mmol) | Eq. |
| This compound | 233.06 | 233 mg | 1.0 | 1.0 |
| Amine (R¹R²NH) | - | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| Xantphos | 578.62 | 58 mg | 0.10 | 0.10 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 456 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 10 mL | - | - |
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube, add this compound (1.0 eq), cesium carbonate (1.4 eq), Pd₂(dba)₃ (0.025 eq), and Xantphos (0.10 eq).
-
Expert Insight: Pre-catalysts like Pd₂(dba)₃ are often used as they are more stable to air than Pd(0) complexes. The active Pd(0) species is formed in situ. The ratio of ligand to palladium is crucial and often needs to be optimized.
-
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere by evacuating and backfilling with Nitrogen or Argon (3 cycles).
-
Reagent Addition: Add anhydrous toluene (10 mL) followed by the amine (1.2 eq) via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 100-110 °C. Stir for 12-24 hours.
-
Monitoring: Track the reaction's progress by LC-MS to confirm the formation of the desired product mass and consumption of the starting material.
-
Work-up: a. Cool the reaction to room temperature. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate. c. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography (silica gel) to isolate the desired C3-amino-substituted pyrazole product.
Application Context: Targeting Cyclin-Dependent Kinases (CDKs)
To illustrate the utility of these synthetic routes, consider the goal of synthesizing inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[14][15] Dysregulation of CDK2 is a hallmark of many cancers.[16] A typical pyrazole-based CDK2 inhibitor features a C3-amino group to interact with the hinge and a C4/C5-aryl group for selectivity.[16][17]
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
The protocols described above provide a direct route to synthesize compounds that can intervene in this pathway. For instance, a Buchwald-Hartwig reaction could install a specific aminopyrimidine at the C3 position, a common hinge-binding motif, to create a potent CDK2 inhibitor.[14]
Conclusion
This compound is a high-value, strategically designed building block for medicinal chemistry. Its pre-installed N-methyl group and ester functionality, combined with a bromine atom perfectly positioned for palladium-catalyzed cross-coupling, provide an efficient and modular entry point to a vast chemical space of potential kinase inhibitors. The detailed Suzuki-Miyaura and Buchwald-Hartwig protocols provided herein offer researchers robust and reproducible methods to leverage this scaffold in their drug discovery programs, accelerating the development of novel therapeutics for a range of human diseases.
References
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Graneto, M. J., Kurumbail, R. G., Vazquez, M. L., et al. (2004). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
Hanke, N., Raffeiner, P., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Graneto, M. J., Kurumbail, R. G., Vazquez, M. L., et al. (2004). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Ostoot, F. H., Al-Qtaishat, S., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]
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Hanke, N., Raffeiner, P., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Available at: [Link]
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El-Gamal, M. I., Abdel-Maksoud, M. S., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]
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Wang, X., Yin, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
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Alam, M. J., Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
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Gomaa, H. A. M., Khedr, M. A., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. Available at: [Link]
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Hanke, N., Raffeiner, P., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]
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Abubshait, S. A., El-Sayed, M. A. A., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available at: [Link]
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Sauthof, L., Ferandin, Y., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]
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Srishylam, V., Devanna, N., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]
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Semantic Scholar. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]
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Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2020). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]
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Noël, R., Shin, Y., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Chen, Y., Wu, C., et al. (2014). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Noël, R., Shin, Y., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. PubMed. Available at: [Link]
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SciSpace. (2016). An Efficient Method for Synthesis of Tofacitinib Citrate. Available at: [Link]
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Der Pharma Chemica. (2018). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Available at: [Link]
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ResearchGate. (2015). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available at: [Link]
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Tiwari, A. K., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed. Available at: [Link]
-
Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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PubChem. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. Available at: [Link]
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PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]
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YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
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Myers, A. G. Research Group. The Suzuki Reaction. Available at: [Link]
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ResearchGate. (2016). Representative Suzuki coupling reaction and hydrolysis products for boronic acid pinacol esters. Available at: [Link]
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ResearchGate. (2010). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Available at: [Link]
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ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Available at: [Link]
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The Strategic Application of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate in the Synthesis of Next-Generation Agrochemicals
Introduction: A Pivotal Building Block in Modern Crop Protection
The pyrazole scaffold is a cornerstone in the architecture of numerous biologically active molecules, demonstrating remarkable versatility across pharmaceuticals and agrochemicals.[1][2] Within this chemical class, Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate has emerged as a critical intermediate for the synthesis of a new generation of fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class.[3][4][5] Its strategic importance lies in its pre-functionalized core, offering multiple reaction sites for the construction of complex and highly active agrochemical agents. This guide provides an in-depth exploration of the applications of this versatile building block, complete with detailed protocols and the scientific rationale behind its use in the development of innovative crop protection solutions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis. The following table summarizes its key characteristics.
| Property | Value | Source |
| Chemical Formula | C₇H₉BrN₂O₂ | [6] |
| Molecular Weight | 233.06 g/mol | [6] |
| CAS Number | 139308-52-4 | [6] |
| Appearance | White to off-white solid | |
| Melting Point | 85-88 °C | [7] |
| Purity | ≥97% | [7] |
Core Applications in Agrochemical Synthesis: A Gateway to SDHI Fungicides
The primary application of this compound in agrochemical research is as a precursor to pyrazole carboxamide fungicides. These fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production and leading to cell death.[3][4][5][8] The synthesis of these potent fungicides typically involves a three-step sequence:
-
Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Formation of an activated acid derivative , most commonly the acid chloride.
-
Amide coupling with a substituted aniline to yield the final active ingredient.
Additionally, the bromo-substituent on the pyrazole ring offers a handle for further molecular diversification through cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or heteroaryl groups to fine-tune the biological activity and spectrum of the resulting compounds.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
The initial step in the synthesis of pyrazole carboxamide fungicides is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a critical transformation as the carboxylic acid is the immediate precursor for the subsequent amide coupling reaction.
Rationale: The hydrolysis is typically carried out under basic conditions, using a hydroxide salt such as sodium hydroxide or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate liberates the ethoxide, which is then protonated by the solvent. Acidification of the reaction mixture in the work-up step protonates the carboxylate salt to yield the desired carboxylic acid.
Caption: Workflow for the hydrolysis of the ethyl ester.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 2N
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a 10% aqueous solution of sodium hydroxide (2 equivalents) to the flask.[9]
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with water and transfer to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 2N HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid as a solid.
Protocol 2: Amide Coupling of 3-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid with Substituted Anilines
The formation of the amide bond is the key step in the synthesis of pyrazole carboxamide fungicides. This protocol describes a general procedure for the coupling of the pyrazole carboxylic acid with a substituted aniline using a common coupling agent.
Rationale: The direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated to a more reactive species. A common method is the conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly electrophilic acid chloride readily reacts with the nucleophilic aniline to form the amide bond. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is often added to scavenge the HCl generated during the reaction.
Caption: Workflow for the synthesis of pyrazole carboxamides.
Materials:
-
3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Substituted aniline
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
Part A: Formation of the Acid Chloride
-
To a solution of 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., toluene), add thionyl chloride (1.2-1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.
Part B: Amide Coupling
-
Dissolve the substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a separate flask and cool to 0 °C in an ice bath.
-
Dissolve the crude acid chloride from Part A in anhydrous DCM and add it dropwise to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole carboxamide.
Protocol 3: Suzuki Coupling for C-3 Arylation
The bromine atom at the C-3 position of the pyrazole ring provides a convenient handle for introducing aryl or heteroaryl substituents via palladium-catalyzed Suzuki cross-coupling. This allows for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.
Rationale: The Suzuki coupling is a versatile C-C bond-forming reaction that couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: Workflow for the Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)
-
Base (e.g., potassium carbonate - K₂CO₃)
-
Solvent system (e.g., 1,2-dimethoxyethane (DME) and water)
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., DME/water 4:1) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction by TLC or LC-MS.[1]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-aryl-pyrazole derivative.
Application in Biological Screening: In Vitro Antifungal Activity Assay
Once novel pyrazole carboxamides are synthesized, their biological efficacy must be evaluated. A standard method is to determine their in vitro antifungal activity against a panel of relevant plant pathogenic fungi.
Rationale: The mycelium growth inhibition assay is a common and effective method to quantify the antifungal activity of a compound. The compound is incorporated into a growth medium at various concentrations, and the growth of the fungus is measured over time compared to a control. The EC₅₀ value, which is the concentration of the compound that inhibits fungal growth by 50%, is then calculated.
Protocol:
-
Preparation of Stock Solutions: Dissolve the synthesized pyrazole carboxamides in a suitable solvent (e.g., acetone) to prepare stock solutions of a known concentration (e.g., 100 µg/mL).[3]
-
Preparation of Growth Medium: Prepare potato dextrose agar (PDA) and sterilize by autoclaving. Allow the PDA to cool to approximately 50-60 °C.
-
Incorporation of Test Compounds: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Pour the mixture into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of the agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
Determination of EC₅₀: Plot the percentage inhibition against the logarithm of the compound concentration and determine the EC₅₀ value from the dose-response curve.
Table of Antifungal Activity for Representative Pyrazole Carboxamides:
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference Fungicide | EC₅₀ (µg/mL) |
| 9ac | Rhizoctonia solani | - (90% inhibition at 10 mg/L) | Thifluzamide | - (80% inhibition at 10 mg/L) |
| 9cd | Sclerotinia sclerotiorum | 0.8 | Thifluzamide | 4.9 |
| 6d | Rhizoctonia cerealis | 5.11 | Fluxapyroxad | 11.93 |
| 6j | Rhizoctonia cerealis | 8.14 | Thifluzamide | 22.12 |
| 8j | Alternaria solani | 3.06 | Boscalid | - |
Note: The compound IDs are as reported in the cited literature.[5][8][10]
Conclusion
This compound is a highly valuable and versatile building block in modern agrochemical research. Its strategic functionalization allows for the efficient synthesis of potent pyrazole carboxamide fungicides that target the succinate dehydrogenase enzyme. The protocols detailed in this guide provide a solid foundation for researchers to utilize this key intermediate in the discovery and development of novel crop protection agents. The ability to further derivatize the pyrazole core through reactions like the Suzuki coupling ensures its continued relevance in the ongoing quest for more effective and sustainable agricultural solutions.
References
- Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides.
- Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651.
- Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(3), 1693-1703.
- Wang, Y., et al. (2020). Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(26), 7171-7180.
- Fan, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214.
- Sun, J., & Zhou, Y. (2015).
- Conti, P., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(11), 9103-9115.
-
Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]
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MDPI. (2018). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
-
Oakwood Chemical. (n.d.). Ethyl 3-bromo-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 3-bromo-1H-pyrazole-4-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Google Patents. (n.d.). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
Capot Chemical. (n.d.). MSDS of this compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
ResearchGate. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 3-bromo-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
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PMC. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]
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LookChem. (n.d.). Cas 519018-28-1,4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
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Guide to High-Purity Isolation of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
An Application Note for Researchers and Drug Development Professionals
Introduction: The Critical Role of Purity in Synthesis
Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate is a key heterocyclic building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. Pyrazole derivatives are integral scaffolds in numerous biologically active compounds.[1][2] The purity of this intermediate is paramount; residual starting materials, regioisomeric impurities, or reaction by-products can lead to significant complications in subsequent synthetic steps, resulting in lower yields, difficult purification of the final active ingredient, and unpredictable pharmacological profiles.
This guide provides a detailed examination of robust purification techniques for this compound. We move beyond simple step-by-step instructions to explain the underlying scientific principles, enabling researchers to adapt and troubleshoot these methods for optimal results. The protocols described herein are designed to be self-validating systems, ensuring a final product of high purity, confirmed by modern analytical techniques.
Understanding the Impurity Profile
Effective purification begins with anticipating the potential impurities. The synthesis of substituted pyrazoles often involves the condensation of hydrazines with β-dicarbonyl compounds or their equivalents.[2][3][4] Consequently, the crude product of this compound may contain:
-
Unreacted Starting Materials: Residual methylhydrazine and the corresponding ethyl 2-bromo-3-oxobutanoate precursor.
-
Regioisomers: The formation of the corresponding 5-bromo isomer is a common possibility, which can be difficult to separate due to similar physical properties.
-
Hydrolysis Products: Saponification of the ethyl ester to the corresponding carboxylic acid can occur during aqueous work-up procedures.
-
Solvent Residues: Acetonitrile, ethyl acetate, or alcohols may be present from the reaction or initial extraction steps.[5][6]
The goal of the following purification strategies is to effectively remove these contaminants.
Purification Workflow: A Strategic Approach
The choice of purification technique depends on the scale of the reaction and the nature of the impurities. The following diagram illustrates a logical workflow for isolating high-purity this compound.
Caption: Logical workflow for the purification of this compound.
Method 1: Recrystallization for Bulk Purification
Recrystallization is the method of choice for purifying solid compounds on a larger scale, especially when the crude material is already of moderate purity (>85%). The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.
Causality Behind Solvent Selection
The ideal solvent will dissolve the compound completely at its boiling point but sparingly at low temperatures (0-4 °C), while impurities remain either highly soluble or insoluble at all temperatures. For pyrazole esters, which are moderately polar, a protic solvent like ethanol or isopropanol, or a mixed solvent system involving a non-polar component, is often effective. Similar pyrazole derivatives have been successfully recrystallized from hexane/toluene and hexane/ethyl acetate mixtures.[7]
Detailed Protocol for Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~50 mg of crude product in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane). Identify a solvent or solvent pair that meets the criteria described above.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with constant swirling. Add just enough hot solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to highly polar, colored impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rushing this step by placing the hot flask directly in an ice bath can cause impurities to be trapped within the crystal lattice.
-
Yield Maximization: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The final product should be a free-flowing white to off-white solid.
Method 2: High-Resolution Purification by Column Chromatography
When dealing with complex mixtures containing impurities of similar polarity to the product (such as regioisomers), column chromatography is the most powerful technique. It separates molecules based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.
Principle of Separation
Caption: Principle of chromatographic separation based on polarity.
Detailed Protocol for Column Chromatography
-
TLC Analysis & Eluent Selection: Before running a column, determine the optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC). Spot the crude mixture on a TLC plate and develop it in various solvent systems. A good system (e.g., 7:3 Hexane:Ethyl Acetate) will show the product spot with a Retention Factor (Rf) of ~0.3-0.4 and good separation from impurity spots.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique generally results in better separation than loading a liquid solution. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions in test tubes. Gradually increase the polarity of the eluent (gradient elution) as the column runs to speed up the elution of more strongly adsorbed compounds. For example, move from 9:1 to 8:2 to 7:3 Hexane:EtOAc.
-
Fraction Monitoring: Spot each collected fraction on a TLC plate. Develop and visualize the plate (e.g., under UV light) to identify which fractions contain the pure product.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary and Quality Control
The success of any purification must be validated by analytical data.
Table 1: Purification Solvent System Selection
| Technique | Solvent System | Rationale & Expert Insights |
| Recrystallization | Isopropanol or Ethanol | Good for removing non-polar impurities. The polarity of the alcohol allows the pyrazole ester to dissolve when hot but crash out when cold. |
| Heptane/Ethyl Acetate | A versatile mixed-solvent system. Dissolve in minimal hot ethyl acetate and add hot heptane until turbidity appears, then cool. Excellent for fine-tuning solubility. | |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | The standard for silica gel chromatography of moderately polar compounds.[8] Start with 9:1 and gradually increase the ethyl acetate concentration. |
| Dichloromethane/Methanol | Used for more polar impurities. A small amount of methanol (0.5-2%) greatly increases eluent strength. Use with caution as it can dissolve silica. |
Purity Verification
After purification, the following analyses are essential to confirm purity and identity:
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity.
-
¹H and ¹³C NMR: Confirms the chemical structure and the absence of proton or carbon signals from impurities.
-
HPLC/UPLC-MS: Provides a quantitative measure of purity (e.g., 98%) and confirms the molecular weight of the compound.[9][10]
By employing these detailed protocols and understanding the principles behind them, researchers can confidently and consistently produce high-purity this compound, ensuring the success of their subsequent research and development efforts.
References
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
- Pyrazole synthesis. Organic Chemistry Portal.
- Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxyl
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxyl
- Ethyl 3-bromo-1H-pyrazole-4-carboxyl
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 5. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. calpaclab.com [calpaclab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Drawing from established chemical principles and field-proven methodologies, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and product purity.
Synthesis Overview: A Recommended Pathway
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Ethyl 1-methyl-1H-pyrazole-4-carboxylate. This involves a regioselective electrophilic bromination of the pyrazole core. The general workflow is outlined below.
Caption: Recommended workflow for the synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the common causes?
A low yield is a frequent issue that can often be traced back to one of several factors, from incomplete reactions to product loss during workup.
Answer:
Several factors can contribute to a diminished yield. The most common culprits are incomplete bromination, formation of side products, or mechanical losses during the purification stages. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The bromination of the pyrazole ring may not have gone to completion.
-
Causality: The reactivity of the brominating agent, N-bromosuccinimide (NBS), can be compromised by moisture. Furthermore, insufficient reaction time or suboptimal temperature can lead to a stalled reaction.
-
Solution: Ensure all glassware is oven-dried and solvents like dimethylformamide (DMF) are anhydrous. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[1] If the reaction stalls, consider extending the reaction time or allowing the mixture to slowly warm to room temperature.[1]
-
-
Side-Product Formation: The primary cause of yield loss is often the formation of undesired side products, most notably di-brominated species.
-
Causality: The pyrazole ring is activated towards electrophilic substitution. Using an excess of the brominating agent or running the reaction at elevated temperatures can lead to a second bromination, typically at the 5-position, yielding Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate.[2]
-
Solution: Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of NBS. The addition of NBS should be done portion-wise to a cooled solution (0 °C) to manage the reaction's exothermicity and improve selectivity.[1]
-
-
Product Loss During Workup: The product may be lost during the extraction and purification steps.
-
Causality: this compound can exhibit some solubility in the aqueous phase, especially if organic solvents are not fully immiscible. During column chromatography, using a solvent system that is too polar can lead to co-elution with impurities or broad peaks, resulting in mixed fractions and lower isolated yield.
-
Solution: Perform multiple extractions (e.g., 3x with ethyl acetate or dichloromethane) to ensure complete recovery from the aqueous layer. Optimize your column chromatography solvent system using TLC first; a common eluent system is a mixture of ethyl acetate and petroleum ether or hexane.[3]
-
Troubleshooting Summary Table:
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Inactive NBS, insufficient time/temp. | Use fresh NBS, ensure anhydrous conditions, monitor by TLC, and adjust reaction time as needed.[1] |
| Di-bromination | Excess NBS, high reaction temperature. | Use 1.05-1.1 eq. of NBS, add it in portions, and maintain the reaction temperature at 0 °C.[1][2] |
| Workup Losses | Incomplete extraction, poor chromatography. | Perform multiple extractions; optimize the eluent for column chromatography based on TLC analysis.[3] |
Question 2: My final product is impure after purification. How do I identify and minimize common impurities?
Purity is critical for subsequent applications. Identifying the nature of the impurity is the first step toward eliminating it.
Answer:
The most likely impurities are unreacted starting material and the di-brominated side product. Their formation is a direct consequence of reaction kinetics and stoichiometry.
Caption: Main reaction pathway and key side reaction.
-
Identifying Impurities:
-
Starting Material: Easily identified by comparing the purified product's TLC or NMR spectrum with that of the starting material. A spot on the TLC with the same Rf as the starting material or characteristic proton signals in the ¹H NMR indicates its presence.
-
Di-brominated Product: This compound will have a different Rf value on TLC (typically higher, i.e., less polar). In the ¹H NMR spectrum, the pyrazole ring proton signal will be absent, which is a key diagnostic feature. Mass spectrometry will show a molecular ion peak corresponding to the di-brominated species.
-
-
Minimizing Impurities:
-
To Avoid Unreacted Starting Material: Ensure the reaction goes to completion by monitoring via TLC. A slight excess of NBS (up to 1.1 equivalents) can be used, but this must be balanced against the risk of di-bromination.
-
To Avoid Di-bromination: As discussed previously, the most critical factors are maintaining a low temperature (0 °C) and the slow, portion-wise addition of a stoichiometric amount of NBS.[1] This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
-
Improving Purification:
-
If impurities persist, careful column chromatography is essential. Use a long column and a shallow solvent gradient to improve the separation between the desired product and any side products.
-
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this synthesis? N-bromosuccinimide (NBS) is the reagent of choice for the selective bromination of pyrazole rings.[1] It acts as a source of an electrophilic bromine atom ("Br+") under relatively mild conditions, which helps to control the reaction and prevent the formation of poly-brominated species that can occur with harsher reagents like liquid bromine.[4][5]
Q2: What are the most critical reaction parameters to control? The three most critical parameters are:
-
Temperature: The reaction should be initiated and run at 0 °C to maximize selectivity for mono-bromination at the 3-position.[1]
-
Stoichiometry: A slight excess (1.05-1.1 equivalents) of NBS is often optimal, but a larger excess must be avoided to prevent di-bromination.[2]
-
Anhydrous Conditions: Moisture can decompose NBS and hinder the reaction. Using dry solvents and glassware is crucial for reproducibility and high yield.
Q3: How can I confirm the identity and purity of my final product? Standard analytical techniques are used:
-
¹H NMR: Look for the disappearance of the C3-proton signal from the starting material and the appearance of the remaining C5-proton as a singlet. The ethyl ester signals (a quartet and a triplet) and the N-methyl signal (a singlet) should remain.
-
Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak for C₆H₇BrN₂O₂, accounting for the characteristic isotopic pattern of bromine.
-
TLC: A single spot on the TLC plate (visualized by UV light and/or staining) in an appropriate solvent system indicates high purity.
Q4: Is there an alternative synthetic route? Yes, an alternative involves a Sandmeyer-type reaction starting from Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. This precursor can be treated with a diazotizing agent (like isoamyl nitrite) in the presence of a bromide source such as copper(II) bromide to yield the target molecule.[6] However, this route involves different challenges, including the handling of potentially unstable diazonium intermediates.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the selective bromination of pyrazoles.[1]
Materials:
-
Ethyl 1-methyl-1H-pyrazole-4-carboxylate
-
N-bromosuccinimide (NBS), recrystallized if necessary
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq.) in anhydrous DMF.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add N-bromosuccinimide (1.1 eq.) in small portions over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Continue stirring the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, eluting with an appropriate mixture of ethyl acetate and hexane/petroleum ether to yield the pure this compound.
References
- S. G. Prasanna, B. S. Priya, K. S. Girish, K. S. Rangappa, "Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters," Indian Journal of Chemistry - Section B, 2008. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQnLSAxuP5pc-jagPB1Bu_8i2DCVs8niw1btkmGqe7LSAgPc2qrSetnv8faBFSeZignsJOTYI6mhsNKw2mYtR4kDMcKu24pS9fXEFl-SnzoPdTeoY2_wgn2580ShdBWBmrwqESlfpfbF0Yn0CkUGM10-WjXg==]
- M. R. Poor Heravi, "One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen," SID, 2015. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWV8B1OA5MjOgqbt8xU9Dpk0qysAi1kV0OeJzWhtgxJPD3KviIl1-cdimzuFG4Vba6VT0iserlWX__UOKODQ9aicQYwIxXzQh6ZgVwZyZmBStlMTRpIR4KWnedmXNdFkbONFeQ2G22pg==]
- T. J. J. Müller, et al., "Selective Boc-Protection and Bromination of Pyrazoles," Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 2017. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAOsLJfh-rTCrzeIMBDv9Lfj55iHDckblu3RNm8WIsDGalazJrOsyUavWmHS77xJMN3ZLfryRXr2FYDAZzNIFhP6sU8deqhQLSapfTbJBlLQVdR8Ka_1_UEfexJLlPUPSmNbqgnu8uqi2gM0iHzU6fWanJ1iCH4s9PkO0Os7Sq5vqJKhxmqSJdpBBxiPeIXlxj8m4wZsmqOdbrA3sQmXijXzCe1Nwmqw==]
- K. Niedenzu, "The Bromination of Pyrazabole," DTIC, 1980. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdqGefy0SUXk1tgfyQWT6WDIdZFS9Nu-36otN2YmYjO3yZMV3Om-TW3AsAdRUqtZA-OYIxkCjIMkBo2FJuhytYqbEzpkY3bFhN4GBxU1vWaohkNnJegnBlaQXVsVfHivNHU9YvGDXaBmo=]
- B. R. Davis, et al., "Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole," Australian Journal of Chemistry, 1977. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw4L8d5TnKZqPOu9FIp1cvJ9H86zOf80SpiNm3J0ztO9fqydfFoAj5XWRrmxxILQUGeAc5uqZiZJ4qtGvjEZmRxZadieU-RfkmLW8eViN7BYXTUg-0hGLuE3p-KlHr6ORRZGQfffUCMZ0I2sZbrTOk9nkNSnn2QolZORAL9oTTAMBrra9ZVC-ufXckbIZ-_MlmiP1zvWTF]
- I. L. Finar, M. A. Khan, "Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives," Canadian Journal of Chemistry, 1963. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmm6uscLUP5-k66EaI42O0o0nmdzMhg5CFU9BRS2NmQ64cp9GcF4LHJIuCVNkaxIGU-eAqHzmf7AB3kjl37I_muBPwZijAsTwnan3WncaMGz_wAw6GD808axL5o1e8TfZUEZu_iKxlOfuIkLI=]
- "1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis," ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB72728498_EN.htm]
- "3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method," Synlett, 2017. [URL: https://vertexaisearch.cloud.google.
Sources
Technical Support Center: Bromination of Pyrazole Esters
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the bromination of pyrazole esters. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during this crucial synthetic transformation. As experienced chemists know, while electrophilic aromatic substitution on the pyrazole ring is a fundamental reaction, it is often accompanied by side reactions that can complicate purification and reduce yields. Here, we will delve into the causality behind these experimental challenges and provide field-proven solutions.
I. Frequently Asked Questions (FAQs)
Q1: My bromination reaction is producing a mixture of mono-, di-, and even tri-brominated pyrazole esters. How can I improve the selectivity for the mono-brominated product?
A1: This is a classic issue of over-bromination, which arises from the high reactivity of the pyrazole ring, especially when activated by electron-donating groups. The initial mono-bromination product can be more reactive than the starting material, leading to subsequent bromination.
Troubleshooting Strategies:
-
Choice of Brominating Agent: Using a less reactive brominating agent is the first line of defense. N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for better control and selectivity.[1][2] NBS provides a slow, steady source of electrophilic bromine, minimizing the concentration of the brominating species in the reaction mixture at any given time.
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Start with a 1:1 molar ratio of the pyrazole ester to NBS. It may even be beneficial to use a slight excess of the pyrazole ester to ensure all the brominating agent is consumed.
-
Reaction Temperature: Perform the reaction at a lower temperature. Cooling the reaction to 0°C or even lower can significantly reduce the rate of the second and third bromination events, which typically have higher activation energies.[3]
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents, such as dichloromethane (DCM) or chloroform, can temper the reactivity of NBS compared to more polar solvents like dimethylformamide (DMF).
Q2: The bromine is adding to an undesired position on my pyrazole ring. How can I control the regioselectivity of the bromination?
A2: The regioselectivity of pyrazole bromination is primarily governed by the electronic and steric effects of the substituents on the ring. The C4 position is generally the most electron-rich and sterically accessible, making it the most common site of electrophilic attack.[4][5]
Troubleshooting Strategies:
-
Protecting Groups: If the C4 position is unsubstituted and you desire bromination at C3 or C5, you may need to employ a protecting group strategy. For instance, if the N1 position is unsubstituted, selective N-alkylation or N-acylation can influence the electron distribution in the ring and sterically hinder certain positions.
-
Directed Bromination: In some cases, specific reagents can direct bromination. For example, some Lewis acids can coordinate to a substituent and direct the incoming electrophile to a nearby position.
-
Substituent Effects: The inherent directing effects of your existing substituents are paramount. Electron-donating groups will activate the ring towards bromination, while electron-withdrawing groups will deactivate it. The ester group itself is an electron-withdrawing group and will direct incoming electrophiles away from its position.
Q3: I am observing significant decomposition of my starting material or product during the bromination reaction. What could be the cause and how can I prevent it?
A3: Decomposition can be attributed to several factors, including harsh reaction conditions, the presence of acid, or the instability of the starting material or product under the reaction conditions.
Troubleshooting Strategies:
-
Mild Reaction Conditions: As mentioned previously, using NBS instead of Br₂ and maintaining low temperatures can prevent decomposition.[1]
-
Acid Scavengers: The bromination reaction produces an equivalent of acid (HBr from Br₂ or succinimide from NBS). This acid can catalyze decomposition pathways. The addition of a non-nucleophilic base, such as sodium bicarbonate or pyridine, can neutralize the acid as it is formed.
-
Inert Atmosphere: If your substrate is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
Q4: My ester group is being cleaved or is reacting during the bromination. How can I protect the ester functionality?
A4: While less common, the ester group can be susceptible to cleavage under acidic or basic conditions, or potentially react with the brominating agent under certain conditions.
Troubleshooting Strategies:
-
Neutral Conditions: The use of an acid scavenger is crucial to prevent acid-catalyzed hydrolysis of the ester.
-
Anhydrous Conditions: Ensure your reagents and solvents are dry, as water can facilitate ester hydrolysis, especially in the presence of acid.
-
Choice of Ester: If you have the flexibility in your synthetic route, a bulkier ester (e.g., tert-butyl ester) can be more resistant to nucleophilic attack and hydrolysis.
II. Troubleshooting Workflow
Here is a logical workflow to troubleshoot common issues in the bromination of pyrazole esters.
Caption: Troubleshooting workflow for pyrazole ester bromination.
III. Key Side Reactions and Their Mechanisms
Understanding the mechanisms of common side reactions is crucial for effective troubleshooting.
Over-bromination
The desired mono-brominated product can undergo a second electrophilic aromatic substitution if it is sufficiently activated.
Caption: Desired vs. side reaction pathway.
Bromination of Substituents
Attempts to brominate the pyrazole ring at ambient or lower temperatures can sometimes lead to the bromination of sensitive substituents on the ring.[6]
IV. Experimental Protocols
Protocol 1: General Procedure for the Mono-bromination of a Pyrazole Ester using NBS
This protocol is a good starting point for the controlled mono-bromination of a pyrazole ester at the C4 position.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole ester (1.0 eq) in anhydrous dichloromethane (DCM) or chloroform (0.1-0.2 M).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10-15 minutes. Ensure the temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
V. Data Summary
The choice of brominating agent and solvent can significantly impact the outcome of the reaction. The following table provides a general comparison:
| Brominating Agent | Solvent | Temperature | Common Side Reactions | Mitigation Strategies |
| Br₂ | Acetic Acid | Room Temp | Over-bromination, decomposition | Use of a less polar solvent, lower temperature |
| NBS | DCM/CHCl₃ | 0°C to RT | Over-bromination (if substrate is highly activated) | Careful control of stoichiometry, low temperature |
| NBS | DMF | Room Temp | Faster reaction, but potential for more side products | Lower temperature, careful monitoring |
VI. References
-
ResearchGate. (n.d.). Bromination of pyrazole derivatives. [Link]
-
DTIC. (n.d.). The Bromination of Pyrazabole. [Link]
-
Google Patents. (n.d.). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
-
ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. [Link]
-
ResearchGate. (n.d.). Bromination of pyrazole-3(5)-carboxylic acid. [Link]
-
ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. [Link]
-
Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
ResearchGate. (n.d.). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. [Link]
-
Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
Sources
- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 2. scielo.org.mx [scielo.org.mx]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling with Brominated Pyrazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated pyrazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with this important class of nitrogen-containing heterocycles. Pyrazoles are privileged scaffolds in drug discovery, and their functionalization via Suzuki coupling is a cornerstone of modern synthetic chemistry. However, the unique electronic properties and potential for catalyst inhibition by nitrogen-rich heterocycles can present significant challenges.
This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the "why" behind experimental choices, offering logical frameworks and actionable protocols to overcome common hurdles and optimize your reactions for success.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and stumbling blocks encountered when performing Suzuki couplings with brominated pyrazoles.
Q1: My Suzuki coupling with a brominated pyrazole is not working, or the yield is very low. What are the first things I should check?
A1: When a Suzuki coupling with a brominated pyrazole fails or gives low yields, a systematic review of the reaction components is the best first step.
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are not degraded. Many phosphine ligands are air-sensitive. If you are not using a stable pre-catalyst, ensure your catalyst generation is effective. Consider using a more robust, modern catalyst system, such as a preformed palladium(II) precatalyst with a biarylphosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand, which are known for their high activity and stability.[1][2]
-
Reagent Quality: Verify the purity of your brominated pyrazole and boronic acid or ester. Boronic acids, in particular, can undergo decomposition or form unreactive anhydrides (boroxines) upon storage.[1] Using boronic esters, such as pinacol esters, can improve stability and prevent decomposition.[1][3]
-
Oxygen Contamination: Thoroughly degas your reaction mixture. Oxygen can lead to the oxidation of the Pd(0) active catalyst and promote the homocoupling of the boronic acid, a common side reaction.[1][4]
-
Base and Solvent Choice: The choice of base and solvent is critical and often interdependent. For many pyrazole substrates, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or THF/water is a good starting point.[5][6] Anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can also be effective for challenging couplings.[7]
Q2: I am observing a significant amount of debromination of my pyrazole starting material. How can I prevent this?
A2: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom.[1] This often occurs after the oxidative addition of the bromopyrazole to the Pd(0) center. Instead of undergoing transmetalation, the resulting Pd(II) complex can react with a hydride source in the mixture (often from the solvent or base) followed by reductive elimination to give the debrominated pyrazole.[1]
To mitigate debromination:
-
Optimize the Catalyst System: Bromo- and chloro-pyrazoles can sometimes be less prone to dehalogenation than their iodo counterparts.[8][9] Using electron-rich and bulky ligands can promote the desired reductive elimination over side reactions.[1]
-
Solvent Choice: Protic solvents like alcohols can sometimes be a source of hydrides. While water is often necessary for the Suzuki reaction, using a co-solvent like dioxane or THF is common.
-
Protecting Groups: If your pyrazole has an unprotected N-H group, this can sometimes interfere with the reaction and may contribute to side reactions.[5][10] While many protocols are developed for unprotected heterocycles, N-protection (e.g., with a BOC or SEM group) can sometimes suppress dehalogenation.[10]
Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I minimize it?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen.[1][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling reaction.[1]
To reduce homocoupling:
-
Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly purged with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Techniques like freeze-pump-thaw cycles are highly effective.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or using a precatalyst that rapidly generates Pd(0) can sometimes be advantageous over using a Pd(II) source like Pd(OAc)₂ which requires an in-situ reduction step that can be complex.[1]
-
Control Reaction Temperature: While higher temperatures often increase the rate of the desired reaction, they can also accelerate side reactions. A careful temperature optimization study may be necessary.
Q4: I am seeing a significant amount of protodeboronation of my boronic acid. What are the causes and how can I address this?
A4: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, and it is a major competing pathway, especially with heteroaryl boronic acids.[3][11] This reaction is often pH-dependent and can be accelerated under basic conditions.[12]
Strategies to minimize protodeboronation include:
-
Use Boronic Esters: Pinacol or neopentyl glycol boronic esters are generally more stable towards protodeboronation than the corresponding boronic acids.[1][12]
-
Optimize the Base: The choice and amount of base are critical. A weaker base or careful control of stoichiometry might be necessary. In some cases, fluoride bases like KF can be effective.[13]
-
Anhydrous Conditions: For particularly sensitive substrates, switching to anhydrous conditions can prevent hydrolysis of the boronic acid/ester, which is often a prelude to protodeboronation.[7]
-
Increase Reaction Rate: A more active catalyst system that promotes a faster transmetalation step can help the desired Suzuki coupling outcompete the slower protodeboronation pathway.[11] This is a common observation where running the reaction at a higher temperature can paradoxically decrease protodeboronation by accelerating the productive catalytic cycle.[14]
In-Depth Troubleshooting Guides
This section provides more detailed protocols and decision-making frameworks for resolving persistent issues.
Guide 1: Optimizing a Failed Reaction - A Step-by-Step Protocol
If your initial attempts at a Suzuki coupling with a brominated pyrazole have failed, this systematic optimization workflow can help identify productive reaction conditions.
Experimental Protocol: Reaction Re-optimization
-
Baseline Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere, add the brominated pyrazole (1.0 mmol), boronic acid or ester (1.2-1.5 mmol), and base (2.0-3.0 mmol).
-
Add the degassed solvent (e.g., 5 mL of a 4:1 dioxane/water mixture).
-
In a separate vial, prepare the catalyst by mixing the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %). Add this mixture to the Schlenk tube.
-
Heat the reaction at a set temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
-
Systematic Parameter Variation: If the baseline fails, vary one parameter at a time, as outlined in the table below.
| Parameter | Initial Condition | Alternative Conditions to Screen | Rationale for Change |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), XPhos Pd G3 | Different sources have varying activation profiles and stabilities. Modern precatalysts are often more reliable.[1] |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos, cataCXium A, dppf | Bulky, electron-rich biaryl phosphine ligands or NHCs often accelerate oxidative addition and reductive elimination.[1][2] |
| Base | K₂CO₃ | Cs₂CO₃, K₃PO₄, KF, Et₃N | The strength and solubility of the base are critical for activating the boronic acid. Cs₂CO₃ is often effective for difficult couplings.[6] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O, DMF, Acetonitrile/H₂O | Solvent polarity affects the solubility of reagents and the stability of catalytic intermediates.[15] |
| Temperature | 80 °C | Room Temp, 60 °C, 100 °C, 120 °C (Microwave) | Temperature affects reaction rates. Sometimes lower temperatures can suppress side reactions, while higher temperatures are needed to overcome activation barriers.[14][15] |
Guide 2: Addressing Substrate-Specific Challenges
Issue: Sterically Hindered Substrates
If your brominated pyrazole or boronic acid has bulky groups near the reaction center, this can impede the coupling.[16][17][18]
-
Solution: Employ ligands with larger bite angles and steric bulk, such as Xantphos or highly bulky biaryl phosphines (e.g., tBuXPhos).[1][16] These ligands can promote the difficult reductive elimination step required for sterically congested products.
Issue: Electronically Deactivated or N-H Containing Pyrazoles
Electron-withdrawing groups on the pyrazole can facilitate oxidative addition, but the overall electronic nature and the presence of a free N-H can be problematic.[1][19] The acidic N-H can deprotonate and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5][20]
-
Solution:
-
Use a catalyst system known to be effective for N-heterocycles, such as those developed by Buchwald and others.[5][20]
-
A stronger base like K₃PO₄ may be required to facilitate the reaction.[5]
-
In some cases, adding a copper(I) co-catalyst can facilitate challenging couplings with electron-deficient heterocyclic boronates, possibly by aiding the transmetalation step.[21][22]
-
Visualizing the Process
Understanding the fundamental steps and potential pitfalls is key to effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16477–16480. Retrieved from [Link]
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Al-Masri, A. A., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(5), 8687-8701. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Hussain, A., et al. (2019). Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. Archiv der Pharmazie, 352(11-12), 1900171. Retrieved from [Link]
-
Kwiecień, A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12341–12351. Retrieved from [Link]
-
Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(19), 7487–7499. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
Cheong, P. H.-Y., et al. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 132(45), 15935–15949. Retrieved from [Link]
-
Pospíšil, J., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(18), 4538-4546. Retrieved from [Link]
-
Reddit. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Retrieved from [Link]
-
ResearchGate. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2013). Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
American Chemical Society. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). New Pyrazole-Tethered Schiffs Bases as Ligands for the Suzuki Reaction. Retrieved from [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
-
MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
Reddit. (2014). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Deng, J. Z., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters, 11(2), 345–347. Retrieved from [Link]
-
PubMed. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. | Semantic Scholar [semanticscholar.org]
- 22. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the pyrazole scaffold. Pyrazole and its derivatives are cornerstones in pharmaceuticals and agrochemicals, making their efficient and selective functionalization a critical task.[1][2][3][4]
This document moves beyond simple protocols to provide in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We will explore the causality behind common experimental challenges and offer field-proven solutions, grounded in established chemical principles and authoritative literature.
Section 1: Regioselectivity in N-Alkylation and N-Arylation — The N1 vs. N2 Challenge
One of the most frequent challenges in pyrazole chemistry is controlling the regioselectivity of substitution on the ring's nitrogen atoms. The relative acidity and steric accessibility of N1 and N2 are finely balanced, leading to mixtures of isomers that are often difficult to separate.
Frequently Asked Questions & Troubleshooting
Q1: My N-alkylation is producing a mixture of N1 and N2 isomers. How can I favor the N1-alkylated product?
A1: Achieving N1 selectivity is typically a matter of controlling steric and electronic factors. The N1 position is generally less sterically hindered, while the N2 position is adjacent to both ring carbons (C3 and C5).
-
Underlying Principle: The reaction proceeds via deprotonation to form a pyrazolate anion, which exists in tautomeric forms. The subsequent alkylation site is determined by a combination of sterics (of the pyrazole and the electrophile) and the reaction conditions (base, solvent).
-
Troubleshooting & Optimization:
-
Steric Control on the Pyrazole: If your pyrazole has substituents, placing a smaller group at the C5 position and a bulkier group at the C3 position will sterically favor alkylation at the less hindered N1 position.
-
Bulky Alkylating Agents: Employing sterically demanding alkylating agents can significantly enhance N1 selectivity. For instance, α-halomethylsilanes have been used as "masked" methylating agents to achieve this.[5]
-
Base and Solvent System: This is the most critical parameter to adjust.
-
Promising Conditions: The combination of a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent like Tetrahydrofuran (THF) often favors the N1 isomer.[5]
-
Alternative System: Potassium carbonate (K2CO3) in Dimethyl Sulfoxide (DMSO) is another effective system for directing substitution to the N1 position.[5][6]
-
-
Q2: Conversely, how can I selectively synthesize the N2-alkylated pyrazole isomer?
A2: While often the more sterically hindered product, N2-alkylation can be achieved by reversing the steric and electronic strategies used for N1-alkylation.
-
Underlying Principle: To favor the N2 position, you must either sterically block the N1 position or use a catalytic system that electronically favors attack at N2.
-
Troubleshooting & Optimization:
-
Steric Shielding: Place a bulky substituent at the C3 position of the pyrazole ring. This will sterically shield the adjacent N1 nitrogen, making the N2 position the more accessible site for the electrophile.[5]
-
Catalysis: A magnesium-catalyzed method has been developed that shows high regioselectivity for the N2 position when using specific alkylating agents like α-bromoacetates.[5]
-
Solvent Effects: The polarity of the solvent can be decisive. In reactions of 1,3-dicarbonyl compounds with arylhydrazines to form pyrazoles, polar aprotic solvents like N,N-Dimethylacetamide (DMAc) favor a single regioisomer, while polar protic solvents like ethanol can result in poor selectivity.[6][7]
-
Section 2: Direct C-H Functionalization — A Modern Approach with Unique Challenges
Transition-metal-catalyzed C-H functionalization has revolutionized pyrazole modification by avoiding the need for pre-functionalized starting materials like halo- or organometallic pyrazoles.[8][9] However, controlling regioselectivity (C3 vs. C4 vs. C5) is paramount.
Experimental Workflow for C-H Functionalization Troubleshooting
Caption: Troubleshooting workflow for C-H functionalization.
Frequently Asked Questions & Troubleshooting
Q3: My C-H arylation is non-selective. How is the site of functionalization determined?
A3: The inherent electronic properties of the pyrazole ring dictate its reactivity, but these can be overridden by directing groups or specific catalytic systems.
-
Inherent Reactivity:
-
C5 Position: The C5 proton is the most acidic due to its proximity to the sp2-hybridized nitrogen atom. This makes it susceptible to deprotonation and subsequent metalation/functionalization.[8]
-
C4 Position: The C4 position is the most nucleophilic and is prone to electrophilic aromatic substitution.[8]
-
N2 Atom: The Lewis basic N2 nitrogen can act as an intrinsic directing group, guiding the catalyst to functionalize the C5 position.[8]
-
-
Troubleshooting & Optimization:
-
Directing Groups: To enforce regioselectivity, especially at the challenging C3 position, an external directing group is often necessary. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a powerful tool; it can direct C5-arylation, then be transposed to the other nitrogen to allow for a subsequent C3-arylation.[10]
-
Catalyst and Ligand Choice: For direct arylation, palladium catalysts are common. The choice of ligand is crucial for stabilizing the active catalytic species and influencing selectivity. Systems like Pd(OAc)2 with sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective.
-
Solvent and Additives: The solvent can dramatically influence the outcome. Aprotic solvents are common, but acidic solvents like acetic acid can promote certain C-H activation pathways. Additives like silver or copper salts often act as oxidants or halide scavengers, facilitating the catalytic cycle.
-
Section 3: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a workhorse for creating C-C bonds, but it is not without its pitfalls, especially with electron-rich heterocyclic substrates like pyrazoles. Common issues include low yields, catalyst deactivation, and undesired side reactions like dehalogenation.[11][12]
Frequently Asked Questions & Troubleshooting
Q4: My Suzuki coupling of a bromo-pyrazole is giving low yields and a significant amount of the de-brominated starting material. What's going wrong?
A4: This is a classic problem resulting from a competition between the desired cross-coupling pathway and a reductive dehalogenation pathway.
-
Underlying Principle: The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Br bond. If the subsequent steps (transmetalation with the boronic acid and reductive elimination) are slow, the intermediate palladium species can react with sources of hydrogen in the reaction mixture (e.g., solvent, base, or water) to produce the undesired dehalogenated product.[11]
-
Troubleshooting & Optimization:
-
Catalyst & Ligand: This is the most critical factor. Modern palladium precatalysts (e.g., XPhos Pd G2/G3) with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are designed to promote fast reductive elimination, outcompeting the dehalogenation pathway.[11][13]
-
Base Selection: The base is crucial for activating the boronic acid. An inappropriate base can hinder the reaction or promote side reactions. While K2CO3 or Cs2CO3 are common, the optimal choice is substrate-dependent. A screen of inorganic bases (K3PO4, K2CO3, Cs2CO3) is recommended.[14][15]
-
Solvent System: The solvent must solubilize the reagents and not interfere with the catalyst. A mixture of an organic solvent (like Dioxane, Toluene, or DMF) with water is often optimal to facilitate the dissolution of both the organic and inorganic components.[14]
-
Microwave Irradiation: For sluggish reactions, microwave heating can dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[11][14]
-
Table 1: Recommended Starting Conditions for Pyrazole Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Reference |
| Halide | Bromo- or Chloro-pyrazole | Iodo-pyrazoles are often more prone to dehalogenation.[12] |
| Catalyst | XPhos Pd G2 or Pd(OAc)2 | Modern precatalysts or a combination of a Pd(0) source with a suitable ligand.[13][15] |
| Ligand | XPhos, SPhos, Xantphos | Bulky, electron-rich phosphine ligands accelerate the desired catalytic cycle.[15] |
| Base | K2CO3 or K3PO4 (2-3 equiv.) | Effective in activating the boronic acid. A screen is often necessary.[14][15] |
| Solvent | Dioxane/H2O or EtOH/H2O (e.g., 4:1) | A mixed aqueous system aids in dissolving all components.[14] |
| Temperature | 80-130 °C (Conventional or MW) | Sufficient thermal energy is needed to drive the catalytic cycle.[15] |
Section 4: Advanced Protocols and Methodologies
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the coupling of various aryl bromides with aryl boronic acids.
-
Reagent Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the bromo-pyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.3 mmol, 1.3 equiv), and the base (e.g., K2CO3, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 0.025 mmol, 2.5 mol%) and the ligand (e.g., XPhos, 0.05 mmol, 5 mol%). Note: If using a precatalyst, additional ligand may not be necessary but can sometimes be beneficial.[11]
-
Solvent Addition: Add the solvent system (e.g., 4 mL of Dioxane/H2O 4:1).
-
Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate at the set temperature (e.g., 130 °C) for the specified time (e.g., 40 minutes).[11]
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Decarboxylation of Pyrazole-4-Carboxylic Acids
Decarboxylation is a key step for removing a directing group or accessing unsubstituted positions. Conditions can be tuned to be either acidic or basic.
-
Underlying Principle: The removal of CO2 is facilitated by heat and can be catalyzed by either acid or base. The choice depends on the stability of other functional groups in the molecule.
-
Basic Conditions:
-
Setup: In a round-bottom flask, dissolve the pyrazole-4-carboxylic acid (1.0 equiv) in a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) or quinoline.
-
Base: Add a base such as K2CO3 or Cs2CO3 (0.5-1.0 equiv).[16][17]
-
Reaction: Heat the mixture to 80-140 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-7 hours).[16][18]
-
Workup: Cool the reaction, dilute with water, and extract the product with an appropriate organic solvent.
-
-
Acidic Conditions:
-
Setup: Suspend the pyrazole-4-carboxylic acid (1.0 equiv) in water.
-
Acid: Add an acid such as H2SO4 or p-toluenesulfonic acid (0.5-1.2 equiv).[16][17]
-
Reaction: Heat the mixture to 80-190 °C. The reaction can be vigorous due to CO2 evolution. Monitor until completion (typically 2-7 hours).[16][18]
-
Workup: Cool the reaction, neutralize with a base (e.g., NaHCO3), and extract the product.
-
References
- Subramanyam, C. (1995). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles.
- Verma, A. K., et al. (n.d.).
- Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- Fustero, S., et al. (n.d.).
- Li, Y., et al. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC - NIH.
- Goossen, L., et al. (n.d.). Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
- Al-Saeed, F. A., et al. (n.d.).
- (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- Knochel, P., et al. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.
- (n.d.). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery.
- Verma, A. K., et al. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Al-Masoudi, N. A., et al. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction.
- (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage.
- Schmitt, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
- (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
- Daugulis, O., et al. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC - NIH.
- Tumkevičius, S., et al. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl.
- (n.d.). Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a.
- Cee, V. J., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
- (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
- Beier, P., et al. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
- (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central.
- (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing).
- (n.d.). solvent effects on the reactivity of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
- (n.d.). Optimization of reaction conditions.
- (n.d.).
- (n.d.). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry (RSC Publishing).
- (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC.
- (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
- (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI.
- (n.d.).
- (n.d.). Synthetic strategies of pyrazole‐directing C−H activation.
- (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
- (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
- (n.d.).
- (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Who we serve.
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- 10. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
Welcome to the technical support guide for Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS No: 139308-52-4). This document provides in-depth troubleshooting advice and detailed protocols for the purification of this critical heterocyclic building block, which is widely used in the synthesis of pharmaceuticals and agrochemicals.[1] The unique arrangement of the bromo, N-methyl, and ethyl ester functional groups presents specific challenges that require careful consideration during purification. This guide is designed to help you navigate these challenges, improve your yield and purity, and ensure the reliability of your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Q1: What are the expected physical properties of pure this compound?
While detailed physical properties can vary slightly, highly pure this compound is typically expected to be a solid at room temperature, appearing as white or off-white crystals. Crude products, however, are often described as brown oils or partially solidified masses, indicating the presence of impurities.[2]
Q2: What are the most common impurities I should expect from its synthesis?
The impurity profile largely depends on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as Ethyl 3-bromo-1H-pyrazole-4-carboxylate if the N-methylation step is incomplete.
-
Over-methylated or Isomeric Products: Methylation can potentially occur at other positions, though N1 is generally favored.
-
Hydrolyzed Product: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if exposed to acidic or basic conditions during work-up.[3]
-
Solvent Residues: Residual high-boiling solvents like DMF or DMSO used during synthesis.
-
Reagents from Bromination/Diazotization: If synthesized from an amino-pyrazole, residual copper salts or organic byproducts from reagents like isoamyl nitrite can lead to coloration.[2]
Q3: Which primary purification method is recommended: column chromatography or recrystallization?
The choice depends on the nature and quantity of the impurities.
-
Column Chromatography is highly effective for removing a wide range of impurities, especially when the crude product is an oil or when impurities have very different polarities. It is the most versatile method for achieving high purity.[4][5]
-
Recrystallization is an excellent and scalable method if the crude product is a solid with a reasonably high initial purity (>85-90%). It is particularly good at removing small amounts of closely-related impurities and insoluble baseline material. Recrystallization from solvent pairs like hexane/ethyl acetate or hexane/toluene has proven effective for similar pyrazole structures.[6]
Q4: How stable is this compound? Are there conditions I should avoid?
Pyrazole esters are generally stable under neutral conditions. However, you should be cautious with:
-
Strong Acids/Bases: These can catalyze the hydrolysis of the ethyl ester group.[3]
-
Prolonged High Heat: While generally stable to temperatures used for reflux in common solvents, prolonged exposure to very high temperatures could cause decomposition.
-
Certain Nucleophiles: The bromo-substituent on the pyrazole ring can be susceptible to nucleophilic substitution under specific conditions, although it is generally less reactive than a typical alkyl bromide.
Section 2: Troubleshooting Guide: Column Chromatography
This guide provides solutions to common issues encountered during the chromatographic purification of this compound on silica gel.
Problem: My compound isn't moving from the origin/baseline on the TLC plate (Rf = 0).
-
Causality & Explanation: This indicates that the mobile phase (eluent) is not polar enough to displace the compound from the polar stationary phase (silica gel). The pyrazole nitrogen and the ester carbonyl group can interact strongly with the silica surface.
-
Solution: Increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. For example, move from 10% EtOAc to 20%, then 30%, running a new TLC plate for each change until you achieve an Rf value between 0.2 and 0.4.
Problem: I'm observing significant tailing or streaking of my product spot on the TLC plate and column.
-
Causality & Explanation: Streaking can have several causes:
-
Compound Acidity/Basicity: The pyrazole ring has basic nitrogens that can interact inconsistently with the slightly acidic silica gel.
-
Overloading: Applying too much sample to the TLC plate or column can saturate the stationary phase, leading to poor separation.
-
Insoluble Impurities: If the crude sample is not fully dissolved in the loading solvent, insoluble material can streak from the origin.
-
-
Solution:
-
Modify the Mobile Phase: Add a small amount of a modifier to the eluent. For a basic compound, adding ~0.5-1% triethylamine (Et3N) can neutralize the acidic sites on the silica gel, resulting in sharper bands.
-
Reduce Sample Load: Ensure your crude sample is fully dissolved before loading it onto the column. If loading a solution, use the most concentrated solution possible in the weakest solvent system to get a tight starting band.
-
Problem: My desired product is co-eluting with an unknown impurity.
-
Causality & Explanation: This occurs when the impurity has a polarity very similar to your product in the chosen solvent system.
-
Solution: Change the solvent system to alter the selectivity. Instead of a simple hexane/ethyl acetate mixture, try a different solvent combination. For example:
-
Toluene/Ethyl Acetate: Toluene offers different pi-pi interaction possibilities compared to hexane, which can change the elution order.
-
Dichloromethane/Methanol: This is a more polar system. Start with a very low percentage of methanol (e.g., 0.5-1%) and gradually increase it. The different hydrogen bonding capabilities of methanol can resolve closely eluting spots.[7]
-
Problem: My purified fractions look clean on TLC, but after evaporating the solvent, a new, less polar spot appears.
-
Causality & Explanation: This can suggest thermal decomposition on the rotary evaporator or reaction with residual solvent impurities. However, a more common cause is "solvent effects" on the TLC plate. If the fractions are spotted directly from a highly polar eluent (e.g., containing methanol), the spot can appear artificially high on the TLC plate. Once the solvent is evaporated and the sample is redissolved in a standard solvent (like CH2Cl2 or EtOAc) for a final purity check, its true Rf is revealed.
-
Solution: Before combining fractions, take a small aliquot from the key fractions, evaporate the solvent completely under a stream of nitrogen, redissolve the residue in a consistent solvent (e.g., ethyl acetate), and re-spot on a new TLC plate to confirm the true Rf and purity.
Section 3: Recommended Protocols & Data
Protocol 3.1: Step-by-Step Silica Gel Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate). Aim for a product Rf of ~0.3.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column and add a layer of sand (~1 cm).
-
In a beaker, create a slurry of silica gel in your starting, least polar eluent.
-
Carefully pour the slurry into the column, tapping the side gently to dislodge air bubbles.
-
Once the silica has settled, add another layer of sand (~1 cm) on top to prevent disruption during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., acetone, CH2Cl2), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column. Use gentle air pressure (flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions. Monitor the elution process using a TLC plate, spotting every few fractions.
-
-
Analysis and Pooling:
-
Develop the TLC plate with your collected fractions.
-
Identify the fractions containing your pure product.
-
Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure.
-
Protocol 3.2: Step-by-Step Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, a solvent pair is often effective. Good starting points are Hexane/Ethyl Acetate or Toluene/Hexane.[6]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the more polar solvent (e.g., ethyl acetate) needed to dissolve the solid at reflux. Add the solvent portion-wise while heating and stirring.
-
-
Crystallization:
-
Once fully dissolved, slowly add the less polar "anti-solvent" (e.g., hexane) dropwise until you see persistent cloudiness.
-
If needed, add a drop or two of the polar solvent to redissolve the cloudiness.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering it with glass wool will promote slow cooling and the formation of larger crystals.
-
For maximum recovery, you can then place the flask in an ice bath for 30-60 minutes.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold anti-solvent (hexane).
-
Dry the crystals under vacuum to remove all residual solvent.
-
-
Validation: Check the purity of the crystals by melting point analysis and TLC.
Data Table 1: Typical TLC Elution Behavior
| Solvent System (v/v) | Approximate Rf of Product | Notes / Observations |
| 100% Hexane | 0.0 | Compound is too polar to move. |
| 9:1 Hexane / Ethyl Acetate | 0.1 - 0.2 | Elution is slow; good for separating very non-polar impurities.[4] |
| 7:3 Hexane / Ethyl Acetate | 0.3 - 0.4 | Often a good starting point for effective separation. |
| 1:1 Hexane / Ethyl Acetate | 0.6 - 0.7 | May be too polar; product elutes quickly. Good for flushing the column. |
| 99:1 CH2Cl2 / MeOH | 0.2 - 0.3 | An alternative polar system that can offer different selectivity. |
Section 4: Visual Workflow for Purification Strategy
The following decision tree provides a visual guide to selecting the appropriate purification strategy based on the initial state of your crude product.
Caption: Purification strategy decision tree.
References
-
Krasavin, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. Retrieved from [Link]
-
Tampucci, G., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Beilstein Journal of Organic Chemistry, 17, 629-636. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Ethyl 3-bromo-1H-pyrazole-4-carboxylate. Retrieved from [Link]
- Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
Ortiz, A., et al. (2019). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Organic Process Research & Development, 23(10), 2253-2258. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 3-bromo-1H-pyrazole-4-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4478. Retrieved from [Link]
-
LookChem. (n.d.). Cas 519018-28-1, 4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1353100-91-0| Chemical Name : Ethyl 3-bromo-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
MDPI. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(2), M857. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Ethyl 3-bromo-1H-pyrazole-4-carboxylate, 25 grams. Retrieved from [Link]
-
ResearchGate. (2009). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. AFINIDAD, 66(540), 140-145. Retrieved from [Link]
-
Mapukata, S. (n.d.). Chromatography Presentation. SlideShare. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 4. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. ru.ac.za [ru.ac.za]
Technical Support Center: Strategies for N-Deprotection of Pyrazoles
Welcome to the Technical Support Center for N-Protected Pyrazole Deprotection. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with removing nitrogen-protecting groups from pyrazole cores. As a central scaffold in numerous pharmaceuticals and functional materials, the effective manipulation of the pyrazole N-H bond is critical. This resource provides in-depth, field-tested troubleshooting advice and detailed protocols to navigate common experimental hurdles.
Introduction: The Logic of Protection and Deprotection
The pyrazole N-H proton is acidic and its nitrogen atoms are nucleophilic, often interfering with desired chemical transformations elsewhere in a molecule. Protecting groups serve as temporary masks to block this reactivity. The ideal protecting group is easily installed, stable to a range of reaction conditions, and, crucially, can be removed selectively and in high yield without affecting the rest of the molecule. This final step—deprotection—is often where synthetic challenges arise. This guide is structured to solve those challenges.
Figure 1. A generalized workflow illustrating the strategic use of N-protection and deprotection in multi-step synthesis involving pyrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by protecting group. Each Q&A addresses a specific experimental problem, explains the underlying chemical principles, and provides actionable solutions.
Section 1: Boc (tert-Butoxycarbonyl) Group
The Boc group is favored for its stability to a wide range of non-acidic conditions but can be challenging to remove from the electron-deficient pyrazole ring.
Q1: My standard Boc deprotection with TFA in DCM is sluggish or incomplete. What's going wrong and how can I fix it?
A1: This is a common issue. The N-Boc bond on a pyrazole is more stable than on an aliphatic amine due to the electron-withdrawing nature of the pyrazole ring, which destabilizes the carbocationic transition state of the deprotection mechanism.
-
Causality: The standard SN1-type mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation.[1] If the reaction stalls, it's because the activation energy for this process is too high under your current conditions.
-
Troubleshooting Steps:
-
Increase Acid Strength/Concentration: Switch from 20-50% TFA in DCM to neat TFA. If the reaction is still slow, consider using 4M HCl in dioxane, which is often more potent.
-
Elevate Temperature: Gently warming the reaction to 30-40 °C can often provide the necessary energy to overcome the activation barrier. Monitor carefully for side reactions if your substrate is sensitive.
-
Use a Scavenger: The liberated tert-butyl cation is a potent electrophile and can cause side reactions, such as alkylating electron-rich aromatic rings or solvent. Adding a cation scavenger like anisole or triethylsilane (TES) can trap this intermediate and improve yields.
-
Alternative Reagents: For substrates with other acid-sensitive groups (e.g., t-butyl esters, acetals), consider milder, non-acidic methods. A reported method using NaBH₄ in ethanol has shown high selectivity for deprotecting N-Boc on pyrazoles and imidazoles while leaving N-Boc on pyrroles, indoles, and aliphatic amines intact.[2][3]
-
Q2: I have multiple Boc groups in my molecule (one on a pyrazole, one on a piperidine). Can I remove one selectively?
A2: Yes, selective deprotection is often possible due to the differential stability of the N-Boc bond. The N-Boc group on an aliphatic amine (like piperidine) is significantly more acid-labile than on an electron-deficient heterocycle like pyrazole.
-
Strategy: Start with very mild acidic conditions. A dilute solution of TFA (e.g., 5-10% in DCM) at 0 °C should selectively cleave the piperidine N-Boc group while leaving the pyrazole N-Boc group intact. Monitor the reaction carefully by TLC or LC-MS to avoid over-reaction. The pyrazole N-Boc will require much harsher conditions (e.g., neat TFA or HCl/dioxane) for its removal.[2]
Section 2: Benzyl (Bn) and PMB (p-Methoxybenzyl) Groups
Benzyl groups are robust and widely used. However, their removal via catalytic hydrogenolysis is not always feasible, and alternatives are essential.
Q1: My hydrogenolysis (H₂, Pd/C) of an N-Bn pyrazole is failing. The catalyst seems inactive. What is the likely cause?
A1: The most probable cause is catalyst poisoning . Palladium catalysts are highly sensitive to inhibition by various functional groups, particularly nitrogen and sulfur compounds.[4]
-
Causality: The lone pair of electrons on the second pyrazole nitrogen (N2) can coordinate strongly to the palladium surface, blocking the active sites required for hydrogen activation and catalysis.[5] This is a common issue with nitrogen heterocycles. Sulfur-containing functional groups (thiols, thioethers) are even more potent poisons.
-
Troubleshooting & Solutions:
-
Acidify the Medium: Adding a non-coordinating acid (e.g., 1-2 equivalents of HCl or H₂SO₄) protonates the basic nitrogen atoms on the pyrazole ring. The resulting pyrazolium salt has a reduced affinity for the catalyst surface, preventing poisoning and allowing the hydrogenolysis to proceed.[6] Acetic acid can also be used.
-
Switch Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more effective than Pd/C for hydrogenating substrates with basic nitrogens and is less prone to poisoning.[5]
-
Increase Catalyst Loading & Pressure: If mild acidification doesn't work, increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) and hydrogen pressure (from balloon pressure to 50-100 psi in a Parr shaker) can sometimes overcome partial inhibition.
-
Consider an Alternative Deprotection Method: If hydrogenolysis is incompatible with other functional groups (e.g., alkenes, alkynes, or nitro groups), you must switch to a chemical method.
-
Q2: I cannot use hydrogenolysis due to a reducible functional group on my molecule. What are my options for removing an N-Bn or N-PMB group?
A2: This requires an orthogonal deprotection strategy. Fortunately, several chemical methods are available.
-
For N-PMB:
-
Acidic Cleavage: The PMB group is significantly more acid-labile than the simple benzyl group due to the electron-donating methoxy group, which stabilizes the resulting benzylic cation. Treatment with neat trifluoroacetic acid (TFA) at room temperature, often with anisole as a cation scavenger, is highly effective.[7][8]
-
Oxidative Cleavage: Ceric Ammonium Nitrate (CAN) or 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) can selectively oxidize the electron-rich PMB group, leading to its cleavage. These conditions are orthogonal to many other protecting groups.
-
-
For N-Bn (non-PMB):
-
Base-Mediated Oxidation: A powerful alternative to hydrogenolysis is the use of potassium tert-butoxide (KOtBu) in DMSO with an O₂ atmosphere .[9] This method proceeds via deprotonation of the benzylic C-H, followed by oxidation to a peroxy intermediate that collapses to release the deprotected pyrazole and benzaldehyde. It is tolerant of many functional groups that are sensitive to reduction.[9]
-
Figure 2. Troubleshooting workflow for N-Benzyl pyrazole deprotection.
Section 3: SEM (2-(Trimethylsilyl)ethoxymethyl) Group
The SEM group is stable to a wide range of conditions but can be reliably cleaved with acid or fluoride sources.
Q1: My SEM-deprotection with TBAF is not working, but I want to avoid strong acid. What could be the issue?
A1: While fluoride-mediated cleavage is a hallmark of silyl-containing protecting groups, N-SEM deprotection can be more challenging than O-SEM deprotection.
-
Causality: The mechanism involves fluoride attack on the silicon atom, forming a pentavalent silicate intermediate. This triggers a fragmentation cascade, releasing the free amine, ethylene, formaldehyde, and TMSF.[10] If this reaction is failing, the nitrogen atom may be sterically hindered, or the electronics of the pyrazole ring are disfavouring the transition state.
-
Troubleshooting & Solutions:
-
Anhydrous Conditions: Ensure your TBAF solution is anhydrous. Water can interfere with the reaction.
-
Solvent and Temperature: Switch to a more polar aprotic solvent like DMF or NMP and gently heat the reaction (e.g., to 60-80 °C).
-
Lewis or Brønsted Acid: If fluoride fails, acidic conditions are the most reliable alternative. A solution of HCl in ethanol or dioxane is typically very effective for cleaving N-SEM groups on pyrazoles.[11] For substrates sensitive to strong acids, Lewis acids like SnCl₄ or MgBr₂ can also be effective, sometimes offering greater selectivity.[11]
-
Section 4: Tosyl (p-Toluenesulfonyl) Group
The tosyl group is one of the most robust nitrogen-protecting groups, making its cleavage notoriously difficult. It is stable to strong acids and catalytic hydrogenation.
Q1: I need to remove an N-Tosyl group from my pyrazole, but standard methods are failing or decomposing my compound. What are my options?
A1: Deprotection of N-Ts on a pyrazole requires conditions that facilitate the cleavage of a very strong N-S bond. This typically involves potent reducing agents or harsh basic hydrolysis.
-
Causality: The sulfonamide bond is strong due to the electron-withdrawing nature of the sulfonyl group, which makes the nitrogen lone pair less available and the sulfur atom electrophilic but resistant to simple nucleophilic attack. Cleavage usually requires reduction of the S(VI) center.
-
Troubleshooting & Solutions:
-
Reductive Cleavage with Dissolving Metals: Conditions like magnesium powder in methanol or sodium amalgam are classic methods for reductive desulfonylation.[12] These methods generate solvated electrons that reduce the sulfonyl group, leading to N-S bond scission.
-
Reductive Cleavage with SmI₂: Samarium(II) iodide is a powerful single-electron transfer agent that can cleave sulfonamides under milder, neutral conditions than dissolving metals, but it is expensive and air-sensitive.[13]
-
Basic Hydrolysis: While challenging, hydrolysis is possible under forcing conditions. Using strong bases like cesium carbonate (Cs₂CO₃) in a mixture of THF and methanol at room temperature or with gentle heating can be effective for N-tosyl indoles and related heterocycles.[14] The high solubility and oxophilicity of cesium can promote the reaction where other bases like K₂CO₃ are less effective.
-
Acidic Hydrolysis: For certain N-arylsulfonamides, hydrolysis with a near-stoichiometric amount of a strong acid like trifluoromethanesulfonic acid (TfOH) can be effective, particularly for neutral or electron-deficient systems.[12]
-
Summary Table of Protecting Groups
| Protecting Group | Abbreviation | Common Deprotection Conditions | Stability & Orthogonality Notes |
| tert-Butoxycarbonyl | Boc | Primary: TFA (neat or in DCM); 4M HCl in dioxane.[1] Alternative: NaBH₄ in EtOH (selective for pyrazoles).[2] | Stable to: Base, Hydrogenolysis, Nucleophiles. Labile to: Strong Acid. Orthogonal to Bn, Fmoc, Cbz. |
| Benzyl | Bn | Primary: H₂/Pd-C (often with acid additive).[6] Alternative: KOtBu/DMSO/O₂.[9] | Stable to: Acid, Base, many oxidizing/reducing agents. Labile to: Hydrogenolysis. Orthogonal to Boc, PMB (oxidative). |
| p-Methoxybenzyl | PMB | Primary: TFA (neat, with scavenger).[7] Alternative: CAN or DDQ (oxidative cleavage). | Stable to: Base, Hydrogenolysis. Labile to: Strong Acid, Oxidizing Agents. Orthogonal to Bn (acid), Boc. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Primary: HCl in EtOH/dioxane.[11] Alternative: TBAF, CsF (fluoride source).[10] | Stable to: Base, Hydrogenolysis, many nucleophiles. Labile to: Acid, Fluoride. Orthogonal to Boc, Bn. |
| p-Toluenesulfonyl | Ts | Primary: Mg in MeOH; Na/Hg.[12] Alternative: Cs₂CO₃ in THF/MeOH.[14] | Extremely Stable: Resists strong acid, base, oxidation, and reduction (except specific conditions). Often a "permanent" protecting group. |
Key Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection with TFA
-
Dissolve the N-Boc protected pyrazole (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 10 equiv, or use neat TFA as the solvent). For sensitive substrates, add anisole (2.0 equiv) as a cation scavenger.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 1-4 hours).
-
Upon completion, concentrate the mixture in vacuo.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
Dissolve the residue in a suitable solvent (e.g., EtOAc) and neutralize carefully with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent, dry (Na₂SO₄), and concentrate to yield the crude product for purification.
Protocol 2: N-Benzyl Deprotection via Hydrogenolysis with Acid Additive
-
To a solution of the N-benzyl pyrazole (1.0 equiv) in ethanol or methanol (approx. 0.1 M), add 10% Palladium on Carbon (Pd/C, 10-20 wt%).
-
Add concentrated HCl (1.1 equiv) dropwise.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of H₂ (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate in vacuo. The product will be the hydrochloride salt. To obtain the free base, perform a standard aqueous workup with a base (e.g., NaHCO₃ or NaOH).
Protocol 3: Alternative N-Benzyl Deprotection with KOtBu/DMSO [9]
-
Dissolve the N-benzyl pyrazole (1.0 equiv) in anhydrous DMSO (approx. 0.1 M) in a flask equipped with a gas dispersion tube (bubbler).
-
Add potassium tert-butoxide (KOtBu, 7.0 equiv, can be a 1M solution in THF).
-
Bubble oxygen (O₂) gas through the solution for 10-30 minutes while stirring vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., EtOAc, 3x). Combine the organic layers, wash with brine, dry (Na₂SO₄), and concentrate in vacuo to give the crude product for purification.
References
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. [Link]
-
El-Sawy, E. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
-
Cho, Y. S., et al. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]
-
Haddach, A. A., et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters. [Link]
-
Boruah, A., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry. [Link]
-
Sciencemadness Discussion Board. (2019). De-protection of N-Benzyl groups. [Link]
-
Request PDF. (2025). Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. ResearchGate. [Link]
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
-
Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. [Link]
-
ResearchGate. (2013). How can I do the deprotection of PMB on the nitrogen of kainic acid. [Link]
-
Master Organic Chemistry. (2015). All About Tosylates and Mesylates. [Link]
-
AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. PMC. [Link]
-
(PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]
-
Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. PubMed. [Link]
-
ResearchGate. (2017). Usage of Anisole in PMB deprotection using TFA?. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. Royal Society of Chemistry. [Link]
-
Axens. (n.d.). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?. [Link]
-
(PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. ResearchGate. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Universidade da Beira Interior. [Link]
-
Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. Semantic Scholar. [Link]
-
Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA Chemistry and Biochemistry. [Link]
-
Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. MDPI. [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry. [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacyles. ResearchGate. [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. ResearchGate. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Nature. [Link]
Sources
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- 6. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
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- 14. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazole Synthesis Optimization
A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into minimizing byproduct formation during the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone of medicinal chemistry and materials science, but their synthesis is often plagued by challenges such as the formation of regioisomers and other side products. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Issue 1: Formation of Regioisomers
Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?
A: This is the most common challenge in pyrazole synthesis, particularly in the Knorr pyrazole synthesis and related methods.[1][2] The formation of two regioisomers occurs because the two carbonyl groups of the dicarbonyl compound have different electronic and steric environments, and the substituted hydrazine has two non-equivalent nitrogen atoms that can initiate the cyclization.
The key to controlling regioselectivity lies in exploiting these subtle electronic and steric differences through careful selection of reaction conditions.
Causality & Mechanism: The reaction proceeds via the formation of a hydrazone intermediate. The initial nucleophilic attack of the hydrazine can occur at either carbonyl group. The subsequent intramolecular cyclization and dehydration lead to the final pyrazole products. The ratio of isomers is determined by the relative rates of these competing pathways.
Troubleshooting Strategies:
-
Solvent Optimization: The solvent plays a critical role in influencing the reaction pathway.
-
Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[3] These solvents can stabilize one of the transition states preferentially through hydrogen bonding, directing the reaction towards a single isomer.
-
Polar Aprotic vs. Protic Solvents: In some systems, polar aprotic solvents (e.g., DMF, DMAc) favor the formation of one regioisomer, while polar protic solvents like ethanol can result in poor selectivity.[4]
-
-
pH Control (Acidic/Basic Conditions): The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups.
-
Systematic screening of acidic (e.g., HCl, H₂SO₄, p-TsOH) and basic (e.g., NaOAc, Triethylamine) conditions is recommended.[3] The optimal pH is highly substrate-dependent.
-
-
Reactant Stoichiometry: Recent studies have shown that varying the ratio of the dicarbonyl compound to the hydrazine can influence the regioisomeric ratio.[2] This is a simple parameter to screen and can sometimes yield significant improvements.
Data Summary: Solvent Effects on Regioselectivity
| Solvent | Typical Outcome | Rationale | Reference |
| Ethanol (EtOH) | Often poor selectivity, mixture of isomers. | Standard protic solvent, often does not strongly favor one pathway. | [3] |
| HFIP / TFE | Excellent selectivity, often favors one isomer almost exclusively. | Strong hydrogen-bonding capacity selectively stabilizes one transition state. | [3] |
| DMF / DMAc | Can provide good selectivity depending on substrates. | Polar aprotic nature can influence the reaction mechanism differently than protic solvents. | [4] |
Issue 2: Incomplete Cyclization or Aromatization
Q: I am isolating pyrazoline or hydroxylpyrazolidine intermediates instead of my desired pyrazole product. How do I drive the reaction to completion?
A: This indicates that the final dehydration (aromatization) step of the reaction is slow or incomplete. This is common when using α,β-unsaturated ketones, which typically form stable pyrazoline intermediates that require a subsequent oxidation step.[5][6] In the case of 1,3-dicarbonyls, a hydroxylpyrazolidine intermediate can sometimes be isolated.[2]
Troubleshooting Strategies:
-
Promote Dehydration: The conversion of the hydroxylpyrazolidine intermediate to the pyrazole is an acid-catalyzed dehydration.
-
Add a Catalytic Amount of Acid: If not already present, adding a catalyst like glacial acetic acid or p-toluenesulfonic acid can significantly accelerate the final aromatization step.[7]
-
Increase Reaction Temperature/Time: Providing more thermal energy can help overcome the activation barrier for the rate-determining dehydration step.[2]
-
-
Introduce an Oxidant (for Pyrazoline Intermediates): When starting from α,β-unsaturated ketones, the reaction forms a pyrazoline, which must be oxidized to the aromatic pyrazole.
-
In-Situ or Post-Reaction Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), air (oxygen), or other mild oxidants.[5] The choice of oxidant should be compatible with the functional groups on your molecule.
-
Issue 3: N-Alkylation Gives a Mixture of N1 and N2 Isomers
Q: I am trying to alkylate my NH-pyrazole, but I'm getting an inseparable mixture of N1 and N2 alkylated products. How can I achieve selective N-alkylation?
A: The two nitrogen atoms in an unsymmetrical pyrazole ring have similar electronic properties, making regioselective N-functionalization a significant challenge.[8] Control can be achieved by leveraging steric hindrance or by fine-tuning the base and solvent system.
Troubleshooting Strategies:
-
Exploit Steric Hindrance: This is the most straightforward approach.
-
Substrate Control: A bulky substituent at the C3 or C5 position will sterically hinder the adjacent nitrogen (N2 or N1, respectively), directing the incoming alkylating agent to the less hindered nitrogen.[9]
-
Reagent Control: Using a sterically demanding alkylating agent can amplify the steric differences between the two nitrogen environments, improving selectivity.[9]
-
-
Optimize the Base/Solvent System: The choice of base and solvent can have a profound impact on the regioselectivity of alkylation.
-
The combination of potassium carbonate (K₂CO₃) in DMSO is often effective for achieving selective N1-alkylation of 3-substituted pyrazoles.[4]
-
The nature of the cation from the base can also influence the outcome.[8] It is worthwhile to screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) in various solvents (e.g., DMF, DMSO, THF).
-
-
Consider Alternative Methodologies: If traditional methods fail, consider an acid-catalyzed approach using trichloroacetimidates as the alkylating agents, which can provide an alternative regiochemical outcome and avoids the need for strong bases.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for pyrazole synthesis? A1: The Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains one of the most prevalent methods.[1][11] Other widely used techniques include the reaction of α,β-unsaturated aldehydes or ketones with hydrazines (often requiring a subsequent oxidation step) and 1,3-dipolar cycloadditions of diazo compounds with alkynes.[12][13]
Q2: My reaction mixture has turned a deep yellow/red color. What is the likely cause and how can I purify my product? A2: Colored impurities often arise from side reactions involving the hydrazine starting material.[1] For purification, first attempt recrystallization. If that fails, column chromatography on silica gel is typically effective for separating the desired pyrazole from polar, colored byproducts. An alternative purification method involves dissolving the crude product in a suitable solvent, treating it with an acid to form the pyrazole salt which crystallizes out, and then neutralizing the salt to recover the purified pyrazole.[14][15]
Q3: Are there any "green" or more environmentally friendly approaches to pyrazole synthesis? A3: Yes, significant progress has been made in developing eco-friendly protocols. These often involve using deep eutectic solvents (DES) or ionic liquids (ILs) as recyclable catalysts and reaction media.[12] Additionally, one-pot, multicomponent synthesis strategies are inherently greener as they reduce waste by minimizing intermediate purification steps.[12]
Experimental Protocol: Regioselective Synthesis of a 5-Aryl-3-CF₃-Pyrazole
This protocol provides a practical example of applying the principles discussed, specifically using a fluorinated solvent to achieve high regioselectivity.
Objective: To synthesize 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole with high regioselectivity, avoiding the formation of the 1-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole isomer.
Materials:
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol) in HFIP (5 mL), add methylhydrazine (1.1 mmol, 1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), remove the HFIP under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pyrazole.
Expected Outcome: The use of HFIP as the solvent is reported to yield the 5-phenyl-3-CF₃ isomer with very high selectivity (>97:3).[3] This demonstrates a powerful and practical method for controlling byproduct formation.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]
- Process for the purification of pyrazoles.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Selective synthesis of minimally differentiated N-alkyl pyrazoles and.... ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. ResearchGate. [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. RSC Publishing. [Link]
- Method for purifying pyrazoles.
-
Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. NIH. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Knorr Pyrazole Synthesis. Wiley Online Library. [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
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Navigating the Stability of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate: A Technical Support Guide
For Immediate Release
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate. As a key building block in the synthesis of various pharmaceutical and agrochemical compounds, understanding its stability is paramount to ensure experimental success and the integrity of research outcomes. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and use.
I. Executive Summary: Key Stability Considerations
This compound is a solid compound that, while generally stable under recommended storage conditions, is susceptible to degradation through several key pathways. The primary concerns are hydrolysis of the ethyl ester , photodegradation via debromination , and potential thermal decomposition . Understanding these vulnerabilities is the first step in mitigating stability issues.
Recommended Storage Conditions: To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and dark environment. Supplier recommendations consistently point to storage in an inert atmosphere (e.g., argon or nitrogen) at 2-8°C .
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and slows down potential hydrolytic reactions. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation and moisture-induced hydrolysis. |
| Light | Amber vial or dark container | Protects against photodegradation. |
| Moisture | Tightly sealed container | Prevents hydrolysis of the ester functional group. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: I've observed a change in the color of my solid compound over time. What could be the cause?
A change in color, often to a yellowish or brownish hue, can be an indicator of degradation. This is frequently a result of slow oxidation or exposure to light. It is crucial to ensure that the compound is stored under an inert atmosphere and protected from light to minimize this. While a slight color change may not significantly impact every experiment, it warrants investigation, as it could signify the presence of impurities that may affect reaction outcomes.
Q2: My reaction yields are inconsistent when using this reagent. Could stability be a factor?
Inconsistent reaction yields are a common problem when the stability of a reagent is compromised. If you are experiencing this issue, consider the following:
-
Purity of the starting material: Has the compound been stored correctly? If there is any doubt, it is advisable to re-analyze the purity of the reagent using techniques like HPLC or NMR.
-
Reaction conditions: The pH of your reaction mixture could be a critical factor. The ester group on the molecule is susceptible to hydrolysis under both acidic and basic conditions. Maintaining a neutral pH, where possible, can help to prevent this degradation pathway.
-
Solvent purity: The presence of water in your solvents can lead to hydrolysis of the ester. Ensure you are using dry solvents, especially in reactions that are sensitive to water.
Q3: Can I store solutions of this compound?
Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis. If you must prepare a stock solution, it is best to use a dry, aprotic solvent and store it at a low temperature (e.g., -20°C) for a short duration. Aqueous solutions should be prepared fresh for each experiment.
Q4: What are the likely degradation products I should be aware of?
The primary degradation products to anticipate are:
-
3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid: This results from the hydrolysis of the ethyl ester.
-
Ethyl 1-methyl-1H-pyrazole-4-carboxylate: This can form through reductive debromination, particularly upon exposure to light.
-
Other brominated and non-brominated pyrazole derivatives: Further degradation or side reactions can lead to a mixture of related compounds.
III. Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered when using this compound.
Issue 1: Unexpected Peaks in Analytical Data (HPLC, NMR)
Symptoms:
-
Appearance of new peaks in your HPLC chromatogram that are not present in the standard.
-
Unidentified signals in the NMR spectrum of your reaction mixture or purified product.
Potential Causes & Solutions:
-
Hydrolysis: The most common cause is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is exacerbated by acidic or basic conditions and the presence of water.
-
Verification: The carboxylic acid will have a different retention time in HPLC and will show the disappearance of the ethyl ester signals (quartet and triplet) and the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum.
-
Mitigation:
-
Use freshly opened or properly stored reagent.
-
Ensure all solvents and reagents are anhydrous.
-
Buffer your reaction to a neutral pH if the reaction chemistry allows.
-
-
-
Photodegradation: Exposure to UV or even ambient light can cause the C-Br bond to cleave, leading to debrominated impurities.
-
Verification: Look for peaks in your mass spectrometry data corresponding to the mass of the debrominated product.
-
Mitigation:
-
Conduct experiments in amber glassware or protect your reaction vessel from light.
-
Minimize the exposure of the solid reagent and solutions to light.
-
-
-
Thermal Degradation: Although less common at room temperature, prolonged exposure to elevated temperatures during a reaction or workup can lead to decomposition.
-
Verification: This can be difficult to pinpoint without specific degradation studies, but a general increase in the complexity of your analytical data with prolonged heating is a red flag.
-
Mitigation:
-
Run reactions at the lowest effective temperature.
-
Minimize the time the compound is exposed to high temperatures during purification (e.g., distillation, recrystallization).
-
-
Workflow for Investigating Unexpected Impurities
Caption: Troubleshooting workflow for identifying the source of impurities.
IV. Experimental Protocols for Stability Assessment
For researchers needing to perform their own stability assessments, the following protocols for forced degradation studies can be adapted. These studies are designed to intentionally degrade the sample to identify potential degradation products and develop stability-indicating analytical methods.[1]
Protocol 1: Hydrolytic Stability Assessment
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in the following media:
-
0.1 N HCl (acidic hydrolysis)
-
Purified Water (neutral hydrolysis)
-
0.1 N NaOH (basic hydrolysis)
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Protocol 2: Photostability Assessment
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) and place it in a transparent container. Also, prepare a control sample wrapped in aluminum foil to protect it from light.
-
Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Analysis: After a defined exposure period, analyze both the exposed sample and the control sample by HPLC to assess for photodegradation.
Protocol 3: Thermal Stability Assessment
-
Sample Preparation: Place the solid compound in a vial.
-
Exposure: Heat the sample in an oven at a controlled, elevated temperature (e.g., 80°C) for a set duration.
-
Analysis: After the exposure period, dissolve the sample and analyze by HPLC to check for any degradation.
Illustrative Degradation Pathways
Sources
Technical Support Center: Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
Welcome to the Technical Support Center for Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, purification, and use. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to resolve issues effectively in your laboratory.
I. Understanding the Impurity Profile of this compound
The purity of this compound is paramount for the success of subsequent synthetic transformations. Impurities can arise from several sources, including the synthetic route employed, purification methods, and storage conditions. Below, we dissect the common impurities based on plausible synthetic pathways.
Visualizing the Synthetic Landscape
Two primary synthetic routes are commonly employed for the preparation of this compound, each with its own set of potential impurities.
Caption: Plausible synthetic routes to this compound.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter. The solutions provided are grounded in established chemical principles and practical laboratory experience.
FAQ 1: My final product shows two distinct methyl signals in the 1H NMR spectrum. What is the likely impurity?
Answer:
This is a classic case of regioisomeric impurity . During the N-methylation of the pyrazole ring, the methyl group can attach to either of the two nitrogen atoms. If you started with Ethyl 1H-pyrazole-4-carboxylate, methylation can result in both Ethyl 1-methyl-1H-pyrazole-4-carboxylate (the desired precursor for subsequent bromination in Route 1) and Ethyl 2-methyl-2H-pyrazole-4-carboxylate. The latter will also undergo bromination to yield an isomeric brominated product.
Troubleshooting Steps:
-
Confirm Isomer Presence: Utilize 2D NMR techniques such as NOESY or HMBC to definitively assign the structures. In the desired 1-methyl isomer, a NOE correlation should be observed between the N-methyl protons and the pyrazole ring proton.
-
Optimize Methylation: The regioselectivity of pyrazole N-alkylation can be influenced by factors such as the choice of base, solvent, and methylating agent. The use of sterically bulky methylating agents or specific solvent systems like fluorinated alcohols has been shown to improve regioselectivity in some cases[1][2].
-
Purification: Careful column chromatography on silica gel can often separate the two regioisomers. Employing a shallow gradient of a suitable solvent system (e.g., hexane/ethyl acetate) is recommended.
FAQ 2: I observe a significant amount of starting material in my crude product after bromination. How can I drive the reaction to completion?
Answer:
Incomplete bromination is a common issue. The reactivity of the pyrazole ring can be influenced by the substituents present.
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Gradually increase the equivalents of the brominating agent (e.g., N-bromosuccinimide - NBS) to 1.1-1.5 equivalents. Monitor the reaction by TLC or LC-MS to avoid over-bromination.
-
Extend Reaction Time/Increase Temperature: Bromination of less reactive substrates may require longer reaction times or gentle heating. However, be cautious as this can also lead to the formation of by-products.
-
Choice of Brominating Agent: While NBS is a common choice, elemental bromine in a suitable solvent like acetic acid can be more reactive[3]. However, it is also less selective and requires more careful handling.
FAQ 3: My mass spectrometry results show a peak corresponding to a dibrominated product. How can I avoid this?
Answer:
The formation of dibrominated species, such as Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate, occurs when the bromination reaction is not sufficiently controlled.
Troubleshooting Steps:
-
Control Stoichiometry: Use no more than 1.05 equivalents of the brominating agent.
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to modulate the reactivity.
-
Slow Addition: Add the brominating agent portion-wise or as a solution via a dropping funnel over an extended period. This maintains a low concentration of the brominating agent in the reaction mixture, favoring mono-bromination.
FAQ 4: After purification, my product appears to be degrading over time, as evidenced by a change in color and the appearance of new spots on TLC. What is happening?
Answer:
The ethyl ester functionality can be susceptible to hydrolysis, especially if exposed to moisture or acidic/basic conditions. This would result in the formation of 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid. Furthermore, pyrazole carboxylic acids can be prone to decarboxylation, especially at elevated temperatures, which would lead to 3-bromo-1-methyl-1H-pyrazole[4][5].
Troubleshooting Steps:
-
Storage Conditions: Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperature.
-
Avoid Acidic/Basic Conditions: During work-up and purification, use neutral or buffered aqueous solutions. Ensure that all solvents used for purification and storage are dry.
-
Characterize Degradants: If degradation is observed, re-analyze the sample by LC-MS and NMR to confirm the identity of the degradation products. This will help in pinpointing the cause.
III. Analytical and Purification Protocols
Protocol 1: HPLC Method for Purity Assessment
A robust HPLC method is crucial for quantifying the purity of your product and identifying known impurities.
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B over 15 min, hold for 5 min, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Retention Times (Relative):
-
3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid (Hydrolysis product): Early eluting
-
Ethyl 1-methyl-1H-pyrazole-4-carboxylate (Starting material): Intermediate eluting
-
This compound (Product): Later eluting
-
Dibrominated product: Last to elute
Protocol 2: Purification by Column Chromatography
Workflow for Purification:
Caption: Step-by-step workflow for the purification of this compound.
IV. Summary of Potential Impurities
The following table summarizes the common impurities, their likely origin, and recommended analytical techniques for their detection.
| Impurity | Likely Origin | Recommended Analytical Technique(s) |
| Ethyl 1-methyl-1H-pyrazole-4-carboxylate | Incomplete bromination (Route 1) | HPLC, GC-MS, 1H NMR |
| Ethyl 2-methyl-2H-pyrazole-4-carboxylate & its brominated analog | Lack of regioselectivity in N-methylation | HPLC, 1H NMR, 2D NMR |
| Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate | Over-bromination | HPLC, LC-MS |
| Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | Incomplete Sandmeyer reaction (Route 2) | HPLC, LC-MS |
| 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid | Hydrolysis of the ethyl ester | HPLC, LC-MS |
| 3-bromo-1-methyl-1H-pyrazole | Decarboxylation of the carboxylic acid impurity | GC-MS, 1H NMR |
V. Concluding Remarks
Achieving high purity of this compound is an attainable goal with a thorough understanding of the potential impurities and a systematic approach to troubleshooting. By carefully selecting the synthetic route, optimizing reaction conditions, and employing appropriate analytical and purification techniques, researchers can ensure the quality of this important building block for their downstream applications.
References
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(4), 1263–1272. [Link]
-
Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 74(15), 5613-5623. [Link]
-
Garlyauskayte, R. Y., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3687–3692. [Link]
- CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2015).
-
MDPI. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(16), 4983. [Link]
-
Youssef, A., et al. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society, 45(5), 448-453. [Link]
-
European Patent Office. (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2021). Organic Process Research & Development, 25(3), 577-584. [Link]
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]
-
ACS Publications. (2023). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters, 25(38), 7010–7015. [Link]
-
Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. 2014(6), 54-71. [Link]
-
RSC Publishing. (2018). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 5(11), 2841-2847. [Link]
-
Oriental Journal of Chemistry. (2015). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. 31(3). [Link]
-
View of One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Analytical Methods for Detecting Impurities in Pyrazole Synthesis
Welcome to the Technical Support Center for analytical methods in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection and characterization. Here, we provide in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of why certain analytical choices are made.
Introduction: The Critical Role of Impurity Profiling
Pyrazoles are a cornerstone of modern medicinal chemistry and agrochemicals.[1] Their synthesis, while often robust, can lead to a variety of impurities that may impact the final product's efficacy, safety, and regulatory compliance.[1] Therefore, rigorous analytical characterization is not just a quality control measure but a critical component of the development process. This guide will equip you with the knowledge to identify, quantify, and troubleshoot impurities that may arise during your pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common types of impurities I should expect in my pyrazole synthesis, and why do they form?
A1: Senior Application Scientist's Insight: Understanding the origin of impurities is the first step to controlling them. In pyrazole synthesis, impurities typically arise from the starting materials, side reactions, or incomplete reactions.
The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] Variations of this and other methods can lead to specific impurities.[4][5][6]
Common Impurities and Their Formation Mechanisms:
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of regioisomeric pyrazole products is a common challenge.[2] These isomers have the same molecular weight but different substitution patterns on the pyrazole ring, making them difficult to separate.
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization can result in the presence of pyrazoline intermediates as byproducts.[2]
-
Hydrazine-Related Byproducts: Side reactions involving the hydrazine starting material can produce colored impurities, often leading to yellow or red reaction mixtures.[2] In some instances, di-addition of hydrazine to the dicarbonyl compound can also occur.[2]
-
Starting Material Residues: Unreacted 1,3-dicarbonyl compounds or hydrazine derivatives can remain in the final product if the reaction does not go to completion.
-
Solvent-Related Impurities: Residual solvents used in the synthesis or purification process are a common class of impurities that must be monitored and controlled.[7]
Q2: I see multiple spots on my Thin-Layer Chromatography (TLC). How do I begin to identify what these impurities are?
A2: Senior Application Scientist's Insight: TLC is an excellent initial indicator of a complex mixture.[2] To move from detection to identification, a combination of chromatographic separation and spectroscopic characterization is essential.
Logical Workflow for Impurity Identification
The following workflow provides a systematic approach to identifying unknown impurities.
Caption: A systematic workflow for the identification of unknown impurities.
Step-by-Step Guide:
-
Hyphenated Techniques for Preliminary Analysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the first-line technique for non-volatile impurities. It provides retention time data and mass-to-charge ratios (m/z) of the components in your mixture, offering initial clues about their molecular weights.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile impurities, GC-MS is the method of choice.[1][7] It offers excellent separation and provides mass spectra that can be compared against libraries for tentative identification.
-
-
Isolation of Impurities:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) or Flash Chromatography: To obtain sufficient quantities of the impurities for detailed structural analysis, you will need to isolate them from the main product and each other.
-
-
Definitive Structural Elucidation:
Q3: My primary impurity appears to be a regioisomer. What is the best analytical strategy to separate and quantify it?
A3: Senior Application Scientist's Insight: Regioisomers are notoriously difficult to separate due to their similar physicochemical properties.[1] Your success will depend on exploiting subtle differences in their structure and polarity. High-resolution chromatographic techniques are paramount.
Recommended Analytical Techniques for Regioisomer Analysis
| Analytical Technique | Principle | Key Advantages for Regioisomers |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | High resolving power, can be optimized by changing column chemistry, mobile phase composition, and temperature. |
| Gas Chromatography (GC) | Separation based on volatility and interaction with the stationary phase. | Excellent for volatile pyrazole isomers, often providing baseline separation with the right column and temperature program.[1] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Can offer different selectivity compared to HPLC and is often faster. |
Troubleshooting Guide: HPLC Method Development for Regioisomer Separation
Issue: Co-elution or poor separation of regioisomers.
Solution: A systematic approach to HPLC method development is required.
Caption: Decision tree for optimizing HPLC separation of regioisomers.
Detailed Protocol: RP-HPLC Method Development
-
Initial Conditions:
-
Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile is a good starting point.[10][11][12]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength where both isomers have good absorbance (e.g., determined by a UV scan).[13]
-
Injection Volume: 5-20 µL.[11]
-
-
Optimization Strategy:
-
Column Screening: If the C18 column does not provide adequate separation, try a column with a different stationary phase, such as a phenyl-hexyl or cyano column, which can offer different selectivity based on pi-pi interactions.
-
Mobile Phase Optimization:
-
Try replacing acetonitrile with methanol; this can significantly alter selectivity.
-
Adjust the pH of the aqueous mobile phase. The ionization state of your pyrazole isomers can affect their retention.
-
-
Gradient and Temperature: Fine-tune the gradient slope and column temperature to improve resolution.
-
Q4: How can I use GC-MS to analyze my pyrazole synthesis reaction mixture?
A4: Senior Application Scientist's Insight: GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds in your reaction mixture.[1] It provides both chromatographic separation and mass spectrometric identification.
Experimental Protocol: GC-MS Analysis of Pyrazole Mixtures
This protocol is a general guideline and may need to be adapted for your specific pyrazole derivatives.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of your crude reaction mixture into a 10 mL volumetric flask.[1]
-
Dissolve the sample in a minimal amount of a suitable solvent like methanol and then dilute to the mark with dichloromethane.[1]
-
Filter the solution through a 0.45 µm syringe filter.
2. GC-MS Instrumental Parameters:
| Parameter | Typical Setting | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1] | A versatile, non-polar column suitable for a wide range of compounds. |
| Injector Temperature | 250 °C.[1] | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 20:1 ratio).[1] | Prevents column overloading with concentrated samples. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min.[1] | Inert and provides good chromatographic efficiency. |
| Oven Temperature Program | Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min.[1][8] | A starting point to separate compounds with a range of boiling points. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV. | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-500. | Covers the expected mass range for pyrazole and its common impurities. |
3. Data Analysis:
-
Peak Identification: Compare the obtained mass spectra of the separated components with a commercial library (e.g., NIST) for tentative identification.
-
Fragmentation Pattern Analysis: The fragmentation pattern can provide valuable structural information. For pyrazoles, common fragmentations include the loss of HCN and N₂.[14]
Q5: What is the role of NMR spectroscopy in impurity analysis, and can you provide a basic protocol?
A5: Senior Application Scientist's Insight: NMR spectroscopy is the gold standard for structural elucidation.[8][15][16][17] For impurity analysis, it is used to identify the structure of unknown impurities (after isolation) and to determine the purity of your final compound.
Experimental Protocol: ¹H NMR for Purity Assessment
1. Sample Preparation:
-
Accurately weigh 5-10 mg of your pyrazole sample.[8]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known internal standard (e.g., tetramethylsilane - TMS).[8]
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Parameters (for a 400 MHz spectrometer):
-
Pulse Sequence: Standard single-pulse.[8]
-
Acquisition Time: 2-4 seconds.[8]
-
Relaxation Delay: 1-2 seconds.[8]
-
Number of Scans: 16-32.[8]
3. Data Processing and Interpretation:
-
Chemical Shift Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.[8]
-
Integration: Integrate the peaks corresponding to your main product and any visible impurities.
-
Purity Calculation: The relative molar ratio of the impurity to the main product can be calculated by comparing the integration values of their respective non-overlapping peaks, normalized by the number of protons each peak represents.
¹H and ¹³C NMR Spectroscopic Data for a Representative Pyrazole (1-Methylpyrazole in CDCl₃):
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity |
| H3 | ~7.5 | d |
| H5 | ~7.4 | d |
| H4 | ~6.2 | t |
| N-CH₃ | ~3.9 | s |
| ¹³C NMR | Chemical Shift (δ, ppm) |
| C3 | ~138.7 |
| C5 | ~129.2 |
| C4 | ~105.4 |
| N-CH₃ | ~39.1 |
Data adapted from BenchChem Technical Support.[8]
Conclusion
The successful synthesis of high-purity pyrazoles hinges on a deep understanding of potential impurities and the adept application of modern analytical techniques. This guide provides a foundation for troubleshooting common issues and implementing robust analytical workflows. By combining logical problem-solving with powerful analytical tools like HPLC, GC-MS, and NMR, researchers can confidently characterize their products and ensure they meet the stringent quality requirements of their field.
References
- Benchchem. (n.d.). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
- Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
-
IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]
-
SEPARATION SCIENCE PLUS. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
- Benchchem. (n.d.). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
-
Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
-
JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. Retrieved from [Link]
-
Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2016). The (1) H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]
-
Reddit. (2024). 1H NMR of pyrazole. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
IJCPS. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous and unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate, a substituted pyrazole derivative of interest in medicinal chemistry. As pyrazole scaffolds are prevalent in a multitude of biologically active compounds, a comprehensive understanding of their analytical signatures is paramount for advancing drug discovery programs.[1][2]
This guide moves beyond a simple recitation of protocols. Authored from the perspective of a Senior Application Scientist, it delves into the causality behind experimental choices, ensuring that each described method is part of a self-validating analytical workflow. We will explore the nuances of ¹H NMR spectroscopy as the primary tool for structural elucidation and provide a comparative analysis with complementary techniques such as ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
¹H NMR Spectroscopy: The Primary Tool for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds.[3] For this compound, ¹H NMR provides critical information regarding the electronic environment of the protons, confirming the substitution pattern and the integrity of the ethyl ester and methyl groups.
Predicted ¹H NMR Spectrum
While a publicly available experimental spectrum for this specific molecule is not readily accessible, a highly accurate prediction can be made based on established substituent effects on the pyrazole ring and data from structurally similar compounds. The expected chemical shifts (δ) in a standard deuterated solvent like CDCl₃ are outlined below.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment Rationale |
| Pyrazole H-5 | ~8.0 | Singlet (s) | 1H | The lone proton on the pyrazole ring is significantly deshielded by the electron-withdrawing bromine and carboxylate groups. Its chemical shift is anticipated to be in the downfield region typical for aromatic/heteroaromatic protons. |
| Ethyl -CH₂- | ~4.3 | Quartet (q) | 2H | The methylene protons of the ethyl ester are adjacent to an oxygen atom, resulting in a downfield shift. The signal will be split into a quartet by the neighboring methyl group. |
| N-Methyl -CH₃ | ~3.9 | Singlet (s) | 3H | The methyl group attached to the nitrogen atom of the pyrazole ring will appear as a singlet. Its chemical shift is influenced by the aromatic nature of the ring. |
| Ethyl -CH₃ | ~1.3 | Triplet (t) | 3H | The terminal methyl protons of the ethyl ester are coupled to the adjacent methylene group, resulting in a triplet. This signal is expected in the upfield region. |
Comparative Analytical Techniques
While ¹H NMR is a powerful tool for structural confirmation, a multi-technique approach is essential for comprehensive characterization and purity assessment.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms of this compound would further confirm the molecular structure, with distinct signals expected for the pyrazole ring carbons, the carbonyl carbon of the ester, and the carbons of the ethyl and methyl groups.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[2] For this compound, the expected molecular ion peak would confirm the elemental composition. The fragmentation of pyrazoles is a well-studied area, and the fragmentation pattern of bromo-pyrazoles can offer additional structural confirmation.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity of a compound and for monitoring reaction progress.[5] A reversed-phase HPLC method, typically employing a C18 column, can be developed to separate the target compound from any impurities or starting materials.[6] The retention time and peak purity analysis from an HPLC chromatogram are crucial for quality control.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed structural information, proton environment, and connectivity. | Non-destructive, provides unambiguous structural data. | Lower sensitivity compared to MS, can be affected by sample purity. |
| ¹³C NMR | Carbon skeleton of the molecule. | Complements ¹H NMR for complete structural elucidation. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula confirmation. | Isomers may not be distinguishable, fragmentation can be complex. |
| HPLC | Purity assessment, quantification. | High separation efficiency, quantitative. | Does not provide detailed structural information on its own. |
Experimental Protocols
¹H NMR Spectroscopy Protocol
A detailed methodology for acquiring a high-resolution ¹H NMR spectrum is as follows:
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.[7]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8][9]
-
Ensure the sample is fully dissolved to avoid spectral artifacts. Filtration through a small plug of glass wool in a Pasteur pipette is recommended if any solid particles are present.[7]
-
-
Instrumental Parameters :
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard pulse sequence for ¹H acquisition.
-
Set an appropriate spectral width to cover the expected chemical shift range.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
HPLC Protocol for Purity Analysis
A general reversed-phase HPLC method for the analysis of pyrazole derivatives is outlined below:
-
Sample Preparation :
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to an appropriate concentration range for UV detection (e.g., 50-150 µg/mL).[5]
-
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6]
-
Flow Rate : 1.0 mL/min.[5]
-
Detection : UV detection at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume : 10-20 µL.
-
Visualizing the Analytical Workflow
A robust analytical workflow ensures the comprehensive characterization of a novel compound. The following diagram illustrates the logical flow of techniques for the analysis of this compound.
Caption: Workflow for the analytical characterization of a synthesized compound.
Conclusion
The comprehensive characterization of this compound necessitates a synergistic application of multiple analytical techniques. While ¹H NMR spectroscopy serves as the cornerstone for definitive structural elucidation, its combination with ¹³C NMR, Mass Spectrometry, and HPLC provides a self-validating system that ensures the identity, purity, and integrity of the compound. This multi-faceted approach is indispensable for researchers in the pharmaceutical sciences, providing the robust data package required for confident decision-making in drug discovery and development pipelines.
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ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
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ResearchGate. A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. Retrieved from [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University of California, Riverside. NMR Sample Preparation. Retrieved from [Link]
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University College London. Sample Preparation. Retrieved from [Link]
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Wiley Online Library. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]
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National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
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ResearchGate. Principal mass fragmentation of 4-bromopyrazole 3. Retrieved from [Link]
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MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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Synthesis of Pyrazole Compounds by Using Sonication Method. IJCPA. Retrieved from [Link]
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ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
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Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
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Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
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PubChem. ethyl 3-bromo-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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International Journal of Current Pharmaceutical and Clinical Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
Executive Summary
This technical guide provides an in-depth, comparative analysis of two primary mass spectrometry-based methodologies for the characterization and quantification of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block in pharmaceutical and agrochemical research. We explore the orthogonal capabilities of Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-EI-MS) for structural elucidation and Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-ESI-MS) for sensitive quantification. This guide furnishes detailed, field-proven experimental protocols, predictive fragmentation analysis, and comparative performance data to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific research objectives.
Introduction: The Analytical Imperative
This compound is a highly functionalized pyrazole derivative. Such compounds are pivotal intermediates in the synthesis of a new generation of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Accurate and robust analytical methods are therefore critical for ensuring reaction monitoring, purity assessment, impurity profiling, and quantitative analysis in various matrices.
The molecule's structure—comprising a brominated pyrazole core, an N-methyl group, and an ethyl ester substituent—presents distinct analytical characteristics. Its analysis demands techniques that can not only confirm its molecular weight but also provide unambiguous structural information. Mass spectrometry is the quintessential technique for this purpose, offering unparalleled sensitivity and specificity.[2] This guide compares the two most prevalent MS approaches: the "hard" ionization technique of EI, which provides rich structural detail through fragmentation, and the "soft" ionization technique of ESI, which excels at preserving the molecular ion for confirmation and quantification.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties informs the selection of the appropriate chromatographic and ionization technique.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₇H₉BrN₂O₂ | --- |
| Molecular Weight | 232.07 g/mol (for ⁷⁹Br) / 234.07 g/mol (for ⁸¹Br) | Isotopic pattern is a key identifier. |
| CAS Number | 139308-52-4 | For substance identification.[3] |
| Predicted LogP | ~1.5 - 2.0 | Suggests suitability for reversed-phase LC and adequate volatility for GC. |
| Thermal Stability | Moderate | Potential for in-source degradation in GC must be considered. |
Method 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
Principle & Rationale: GC-MS is a powerhouse for the analysis of volatile and semi-volatile, thermally stable compounds. The sample is vaporized and separated based on boiling point and column interaction. Upon entering the MS source, molecules are bombarded with high-energy electrons (typically 70 eV), causing reproducible fragmentation.[2] This fragmentation pattern serves as a chemical "fingerprint," which is invaluable for structural elucidation and can be compared against extensive spectral libraries like the NIST database.
Expertise & Causality: We choose GC-EI-MS as the primary method for initial characterization and structural confirmation. The high-energy ionization is expected to cleave the molecule at its weakest points, providing definitive fragments corresponding to the ethyl ester, methyl group, and the brominated pyrazole ring. The presence of a single bromine atom provides an unmistakable isotopic signature (M and M+2 peaks in a ~1:1 ratio), which greatly increases confidence in peak identification.[4][5]
Detailed Experimental Protocol: GC-EI-MS
-
Sample Preparation:
-
Accurately weigh ~5 mg of this compound.
-
Dissolve in 5.0 mL of ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to prepare a ~10 µg/mL working solution for injection.
-
Self-Validation: Prepare a solvent blank (ethyl acetate) to run before the sample to ensure no system contamination.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
GC Column: Agilent J&W HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness. This is a robust, general-purpose column suitable for a wide range of semi-polar compounds.[6]
-
Injector: Split/Splitless Inlet, operated in Split mode (20:1 ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977 MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temp: 230 °C.
-
MS Quad Temp: 150 °C.
-
Acquisition Mode: Full Scan, m/z 40-350.
-
Predicted Fragmentation & Data Interpretation
The molecular ion peak is expected to appear as a doublet at m/z 232 (C₇H₉⁷⁹BrN₂O₂) and m/z 234 (C₇H₉⁸¹BrN₂O₂) with nearly equal intensity. This doublet is the most definitive evidence of a monobrominated compound.
Key Predicted Fragments:
-
m/z 203/205 ([M-C₂H₅]⁺): Loss of the ethyl radical from the ester.
-
m/z 187/189 ([M-OC₂H₅]⁺): Loss of the ethoxy radical, forming a stable acylium ion. This is often a very prominent peak for ethyl esters.
-
m/z 153 ([M-Br]⁺): Loss of the bromine radical. While possible, cleavage of the strong C-Br bond on an aromatic ring may be less favorable than ester fragmentation.
-
m/z 159/161 ([M-COOC₂H₅]⁺): Loss of the entire ethyl carboxylate group as a radical.
-
m/z 45 ([C₂H₅O]⁺): Fragment corresponding to the ethoxy group.
The following diagram illustrates the predicted fragmentation workflow.
The predicted fragmentation pathway is visualized below.
Method 2: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
Principle & Rationale: LC-MS is the premier technique for the analysis of polar, less volatile, and thermally labile compounds. Separation occurs in the liquid phase, followed by ESI, a "soft" ionization technique that typically generates intact protonated molecules ([M+H]⁺).[2] This makes it exceptionally well-suited for unambiguous molecular weight confirmation and is the gold standard for quantitative analysis in complex matrices due to its high sensitivity and selectivity, especially when coupled with tandem mass spectrometry (MS/MS).
Expertise & Causality: We select LC-ESI-MS/MS as the comparative method for its superiority in quantitative applications. While GC-MS is excellent for structural proof, LC-MS provides higher sensitivity and is less susceptible to thermal degradation of the analyte. For professionals in drug development, quantifying low levels of an API or its intermediates in biological or process matrices is a common requirement, for which LC-MS/MS is the ideal tool.[7][8] Operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, filtering out matrix noise and allowing for precise quantification at very low levels.[7]
Detailed Experimental Protocol: LC-ESI-MS
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Perform serial dilutions in 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Self-Validation: Prepare matrix-matched calibration standards if analyzing in a complex matrix (e.g., plasma, soil extract) to correct for ion suppression or enhancement.[4]
-
-
Instrumentation & Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).[9]
-
LC Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm. A C18 column is a standard choice for retaining moderately polar compounds.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid. (Formic acid aids in protonation for positive ESI mode).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 min: 20% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 20% B
-
8.0 min: End run.
-
-
Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent triple quadrupole).[9]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 150 °C.
-
Desolvation Temp: 450 °C.
-
Acquisition Mode:
-
Full Scan (for confirmation): m/z 100-300 to find the [M+H]⁺ ion at m/z 233/235.
-
Multiple Reaction Monitoring (MRM) (for quantification):
-
Transition 1 (Quantifier): 233 -> 187 (loss of C₂H₄O)
-
Transition 2 (Qualifier): 233 -> 205 (loss of C₂H₄)
-
Note: Collision energies must be optimized empirically for the specific instrument but would typically be in the 10-25 eV range.
-
-
-
Expected Results & Data Interpretation
In full scan mode, the base peak should correspond to the protonated molecule, [M+H]⁺, appearing as an isotopic doublet at m/z 233 and m/z 235 . The soft nature of ESI results in minimal in-source fragmentation.
For quantitative analysis using MRM, a calibration curve is constructed by plotting the peak area of the quantifier transition (233 -> 187) against the concentration of the standards. The qualifier transition (233 -> 205) is monitored to confirm identity, as the ratio of the two transitions should be constant across all samples and standards. Linearity is typically excellent, with R² values >0.99 commonly achieved.[4][7]
Comparative Performance Analysis
The choice between GC-MS and LC-MS depends entirely on the analytical goal. The following table provides a direct comparison of their performance characteristics for the analysis of this compound.
| Parameter | GC-EI-MS | LC-ESI-MS/MS | Justification & Rationale |
| Primary Application | Structural Elucidation, Purity Screening | Targeted Quantification, Purity Confirmation | EI provides rich, library-matchable fragmentation. ESI-MS/MS (MRM) provides superior sensitivity and selectivity for quantification. |
| Structural Information | Excellent | Good (with MS/MS) | The 70 eV EI fragmentation is highly reproducible and informative. ESI requires collision-induced dissociation (CID) to induce fragmentation. |
| Molecular Ion Info | Weak or Absent | Strong ([M+H]⁺) | "Hard" EI often fragments the molecular ion completely, whereas "soft" ESI preserves it. |
| Typical LOD/LOQ | ~1-10 ppm (µg/mL) | ~1-10 ppb (ng/mL) or lower | LC-MS/MS is generally 2-3 orders of magnitude more sensitive than full-scan GC-MS.[10] |
| Linear Dynamic Range | ~2-3 orders of magnitude | ~3-5 orders of magnitude | LC-MS/MS typically offers a wider linear range for quantification.[7] |
| Sample Volatility | Required | Not Required | GC requires the analyte to be volatile and thermally stable. LC is suitable for a much broader range of compounds. |
| Matrix Effects | Less Pronounced | Can be Significant | Ion suppression/enhancement is a major consideration in ESI and often requires matrix-matched standards for accurate quantification. |
| Throughput | Moderate | High | Modern UPLC systems offer very fast gradient times, often enabling run times of <5 minutes.[11] |
Conclusion & Recommendations
Both GC-EI-MS and LC-ESI-MS/MS are powerful, complementary techniques for the comprehensive analysis of this compound.
-
For structural confirmation, identification of unknown synthesis byproducts, and initial purity screening, GC-EI-MS is the recommended starting point. Its reproducible fragmentation patterns and the availability of spectral libraries provide a high degree of confidence in compound identification. The characteristic M/M+2 bromine isotope pattern is readily observed.
-
For trace-level quantification in complex matrices, method validation for regulatory submission, and high-throughput screening, LC-ESI-MS/MS is unequivocally the superior choice. Its enhanced sensitivity, selectivity (via MRM), and applicability to a wider range of analyte polarities make it the industry standard for quantitative bioanalysis and process control.
A truly robust analytical workflow in a drug development setting would leverage both techniques: GC-MS for initial characterization of reference standards and impurity identification, followed by the development and validation of a high-sensitivity LC-MS/MS method for routine quantitative assays.
References
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Agilent Technologies, Inc. (2022). Pesticide Analysis with Agilent 1260 Infinity II Prime LC Ultivo Triple Quad LC/MS. Agilent Application Note. Available at: [Link]
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Agilent Technologies, Inc. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. Agilent Application Note, 5994-1251EN. Available at: [Link]
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Chemistry LibreTexts. (2021). Mass Spectrometry - Halides. Available at: [Link]
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De Clerck, L. et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL, 106(2), 316-319. Available at: [Link]
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Agilent Technologies, Inc. (2012). Comprehensive Pesticide Analysis in Juice Using a Combination of GC/MS and LC/MS Methods. Agilent Application Note, 5991-0261EN. Available at: [Link]
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Waters Corporation. (n.d.). Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Environmental Water Samples. Waters Application Note. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
LIRIAS. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Available at: [Link]
-
Waters Corporation. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Waters Application Note. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Coupling: Comparing the Reactivity of Bromo- vs. Chloro-Pyrazole Derivatives
Introduction: The Pyrazole Core and the Halogen Handle
In the landscape of medicinal chemistry and drug development, the pyrazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of modern pharmacophore design. The true synthetic power of this heterocycle, however, is unlocked through halogenation. Halogenated pyrazoles are not merely final products; they are versatile synthetic intermediates—chemical "handles" that allow for the precise and strategic introduction of molecular complexity through transition metal-catalyzed cross-coupling reactions.
The choice of this halogen handle, most commonly bromine or chlorine, is a critical decision in any synthetic campaign. It dictates the required reaction conditions, influences catalyst selection, and ultimately impacts the efficiency and scalability of the synthesis. This guide provides an in-depth comparison of the reactivity of bromo- and chloro-pyrazole derivatives in the most common and impactful cross-coupling reactions, supported by experimental data and mechanistic insights to empower researchers in making informed strategic decisions.
The Decisive Factor: Carbon-Halogen Bond Strength and Oxidative Addition
At the heart of the reactivity difference between bromo- and chloro-pyrazoles lies a fundamental chemical principle: the carbon-halogen (C-X) bond dissociation energy (BDE). The C-Cl bond is significantly stronger and requires more energy to break than the C-Br bond.[1][2][3][4]
| Bond | Average Bond Energy (kJ/mol) |
| C-Cl | ~339[4] |
| C-Br | ~276[4] |
This energy difference is paramount because the first and often rate-determining step in the catalytic cycle of most palladium-catalyzed cross-coupling reactions is the oxidative addition .[5][6][7][8] In this step, a low-valent palladium(0) complex inserts itself into the C-X bond, forming a Pd(II) intermediate. The weaker C-Br bond undergoes this oxidative addition much more readily than the robust C-Cl bond, establishing the general reactivity trend: I > Br > Cl .[8] Consequently, chloro-pyrazoles are considered more challenging substrates, demanding more forceful conditions and highly specialized catalyst systems to achieve efficient coupling.[9]
Caption: Relative bond energies and their impact on reactivity.
I. The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating carbon-carbon bonds due to the stability and low toxicity of its boronic acid reagents.[10] Here, the reactivity dichotomy between bromo- and chloro-pyrazoles is starkly illustrated.
Expertise & Experience: Bromo-pyrazoles are generally reliable substrates, often reacting under "standard" Suzuki conditions with common palladium sources like Pd(PPh₃)₄ or PdCl₂(dppf). In contrast, the strength of the C-Cl bond in chloro-pyrazoles necessitates more sophisticated solutions. The key to success is facilitating the difficult oxidative addition step. This is achieved by using catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a highly active, sterically hindered, electron-rich phosphine ligand.[9] Ligands like XPhos and SPhos are canonical choices, as their bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated L₁Pd(0) species, which is essential for cleaving the C-Cl bond.[7]
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A Comparative Guide to Spectroscopic Data for Substituted Pyrazole Carboxylates
Substituted pyrazole carboxylates are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities and tunable electronic properties are a direct consequence of the substitution pattern on the pyrazole ring and the nature of the carboxylate group.[1][2] For researchers in medicinal chemistry and materials science, unambiguous structural elucidation is paramount. This guide provides an in-depth comparison of the spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—that are crucial for the characterization of these valuable compounds. It further presents a detailed experimental protocol for their synthesis and analysis, grounded in established laboratory practices.
The Spectroscopic Fingerprint: Decoding the Structure of Pyrazole Carboxylates
Spectroscopic techniques provide a window into the molecular architecture of substituted pyrazole carboxylates. Each method offers unique insights, and a combined analysis is essential for comprehensive characterization. The following sections detail the characteristic spectroscopic features of this compound class and the influence of various substituents on the observed data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the substitution pattern on the pyrazole ring. The chemical shifts (δ) of the pyrazole ring protons are highly sensitive to the electronic environment created by the substituents.
Key Observational Points:
-
Pyrazole Ring Protons: The proton at the C4 position of the pyrazole ring typically appears as a singlet in the range of δ 7.5-8.5 ppm when the C3 and C5 positions are substituted.[3] Its precise chemical shift is influenced by the nature of the substituents at N1, C3, and C5. Electron-withdrawing groups will shift this proton downfield (to a higher ppm value), while electron-donating groups will cause an upfield shift.
-
N-H Proton: In N-unsubstituted pyrazoles, the N-H proton signal is often broad and can be observed over a wide chemical shift range (δ 9.0-14.0 ppm), and its visibility can be affected by the solvent and concentration.[4] In protic solvents, this proton may undergo exchange and become undetectable.[4]
-
Carboxylate Ester Protons: The protons of the ethyl or methyl ester group give rise to characteristic signals. For an ethyl carboxylate, a quartet around δ 4.0-4.4 ppm (for the -OCH₂- group) and a triplet around δ 1.1-1.4 ppm (for the -CH₃ group) are typically observed.[3][5]
-
Substituent Protons: Protons on substituents at various positions of the pyrazole ring will appear at their characteristic chemical shifts. For instance, a methyl group on the pyrazole ring will typically be a singlet around δ 2.3-2.7 ppm.[3][5] Aromatic protons on a phenyl substituent will appear in the aromatic region (δ 7.0-8.0 ppm).[3]
Comparative ¹H NMR Data for Representative Substituted Pyrazole Carboxylates:
| Compound | Solvent | H-4 (δ, ppm) | H-5 (δ, ppm) | Other Characteristic Protons (δ, ppm) |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | DMSO-d₆ | 7.99 (s) | - | 7.57-7.49 (m, 5H, Ar-H), 4.22 (q, 2H, OCH₂), 2.49 (s, 3H, CH₃), 1.26 (t, 3H, OCH₂CH₃)[3] |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | - | ~6.5 | - | - |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | - | - | 7.9 (s) | - |
| Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | DMSO-d₆ | 7.11 (s) | - | 9.24 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.41 (d, 2H), 7.27 (d, 2H), 4.02-3.96 (q, 2H), 1.11 (t, 3H)[5] |
| Ethyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate | DMSO-d₆ | 7.11 (s) | - | 9.22 (brs, 1H, NH), 7.71 (brs, 1H, NH), 7.11 (m, 4H), 4.30 (q, 2H), 2.34 (s, 3H), 2.32 (s, 3H), 1.30 (t, 3H)[5] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons are indicative of the substitution pattern and the electronic nature of the substituents.
Key Observational Points:
-
Pyrazole Ring Carbons: The chemical shifts of the C3, C4, and C5 carbons of the pyrazole ring are diagnostic. Typically, C3 and C5 resonate at δ 130-160 ppm, while C4 appears at a more upfield position, around δ 95-120 ppm.[5] The presence of substituents significantly influences these values.
-
Carbonyl Carbon: The carbonyl carbon of the carboxylate group is readily identified by its characteristic downfield chemical shift in the range of δ 160-175 ppm.[5]
-
Carboxylate Ester Carbons: The carbons of the ester group appear at their expected chemical shifts: the -OCH₂- carbon around δ 60-65 ppm and the -CH₃ carbon around δ 14-18 ppm for an ethyl ester.[5]
-
Tautomerism Effects: In N-unsubstituted pyrazoles, annular tautomerism can lead to the averaging of the C3 and C5 signals if the proton exchange is fast on the NMR timescale. This can result in broadened signals or a single averaged peak.[4]
Comparative ¹³C NMR Data for Representative Substituted Pyrazole Carboxylates:
| Compound | Solvent | C=O (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Other Characteristic Carbons (δ, ppm) |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | - | 163.8 | 149.2 | 114.5 | 140.8 | 138.2, 129.2, 128.8, 125.2 (Ar-C), 60.1 (OCH₂), 14.3 (OCH₂CH₃), 11.9 (CH₃) |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | - | ~163 | ~145 | ~107 | ~140 | - |
| Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | DMSO-d₆ | 165.8 | 149.1 | 99.4 | 152.4 | 144.2, 132.2, 128.6 (Ar-C), 69.2 (OCH₂), 14.4 (OCH₂CH₃)[5] |
| Ethyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate | DMSO-d₆ | 167.5 | 147.3 | 106.0 | 150.6 | 140.3, 136.4, 128.8, 126.8 (Ar-C), 61.0 (OCH₂), 21.3, 18.3 (CH₃), 14.5 (OCH₂CH₃)[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within the molecule.
Key Vibrational Bands:
-
N-H Stretch: For N-unsubstituted pyrazoles, a broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding.
-
C=O Stretch: A strong and sharp absorption band in the range of 1700-1750 cm⁻¹ is a definitive indicator of the carbonyl group of the carboxylate ester.[3] The exact position of this band can be influenced by conjugation and the electronic effects of substituents on the pyrazole ring.
-
C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically appear in the 1400-1650 cm⁻¹ region.
-
C-O Stretch: The C-O stretching vibrations of the ester group are usually found in the 1100-1300 cm⁻¹ range.
Comparative IR Data for Representative Substituted Pyrazole Carboxylates:
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=N, C=C Stretches (cm⁻¹) | C-O Stretch (cm⁻¹) |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | N/A | 1702[3] | ~1500-1600 | ~1250 |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | ~3200-3400 | ~1720 | ~1500-1600 | ~1250 |
| Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | 3428[5] | 1921[5] | ~1500-1600 | 1117[5] |
| Ethyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate | 3477[5] | 1729[5] | 1640[5] | ~1250 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which can be used to confirm its identity and deduce its structure.
Key Fragmentation Pathways:
-
Molecular Ion Peak (M⁺): The molecular ion peak is usually observable and provides the molecular weight of the compound.
-
Loss of the Ester Group: A common fragmentation pathway involves the loss of the alkoxy group (-OR) from the ester, followed by the loss of carbon monoxide (CO), leading to a fragment corresponding to the pyrazole ring.
-
Cleavage of the Pyrazole Ring: The pyrazole ring itself can undergo fragmentation. A characteristic fragmentation involves the loss of HCN or N₂.[6]
-
Substituent Fragmentation: Substituents on the pyrazole ring will also undergo characteristic fragmentation. For example, a phenyl group can lead to fragments corresponding to the phenyl cation (m/z 77).
Expected Fragmentation for Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (MW: 230.26):
-
m/z 230: Molecular ion (M⁺)
-
m/z 185: Loss of the ethoxy group (-OC₂H₅)
-
m/z 157: Loss of both the ethoxy group and CO
-
m/z 77: Phenyl cation
Experimental Protocol: Synthesis and Characterization of Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate
This section provides a detailed, step-by-step methodology for the synthesis and characterization of a representative substituted pyrazole carboxylate.
Synthesis Workflow
Caption: Synthetic workflow for ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate.
Step-by-Step Synthesis Protocol
-
Formation of the Enamine Intermediate:
-
In a round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).
-
Stir the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclocondensation Reaction:
-
To the resulting enamine intermediate, add ethanol as a solvent.
-
Add phenylhydrazine (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol.
-
For further purification, recrystallize the crude product from ethanol to obtain pure ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate as a crystalline solid.[3]
-
Characterization
The synthesized compound should be characterized by the spectroscopic methods detailed above to confirm its structure and purity. The obtained spectra should be compared with the reference data provided in this guide and in the cited literature.
Conclusion
This guide provides a comparative framework for the spectroscopic analysis of substituted pyrazole carboxylates, a class of compounds with significant scientific and industrial importance. By understanding the characteristic ¹H NMR, ¹³C NMR, IR, and mass spectral features, and by following a robust synthetic and analytical workflow, researchers can confidently synthesize and characterize these molecules. The provided data and protocols serve as a valuable resource for professionals in drug discovery and materials science, facilitating the development of novel and impactful chemical entities.
References
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]
-
ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2. PubChem. [Link]
-
(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]
-
ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2. PubChem. [Link]
-
(PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
ethyl 4-methyl-1H-pyrazole-5-carboxylate | C7H10N2O2. PubChem. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Beilstein Archives. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]
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- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives
Introduction: The Pivotal Role of Pyrazole Scaffolds in Modern Drug Discovery
Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of a wide array of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[1] Consequently, the precise determination of their molecular architecture is paramount for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drugs.[1]
Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic-level structure of these compounds in the solid state. It provides unambiguous information on bond lengths, bond angles, conformational preferences, and intermolecular interactions, which are critical for computational modeling and drug design. This guide offers a comparative analysis of the X-ray crystallography of bioactive pyrazole derivatives, presenting experimental protocols, comparative data, and a critical evaluation of this technique against other common analytical methods.
The Unambiguous Power of X-ray Crystallography: A "What You See Is What You Get" Approach
X-ray crystallography provides a high-resolution snapshot of a molecule's structure, offering a level of detail that is often unattainable with other techniques. The fundamental principle involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the arrangement of atoms within the crystal lattice. By measuring the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.[2][3]
The primary advantage of X-ray crystallography for pyrazole derivatives lies in its ability to provide a complete and unambiguous structural determination. This is particularly crucial for this class of compounds, which can exhibit tautomerism and polymorphism—phenomena that can significantly impact their physicochemical properties and biological activity.
Best Practices in the Crystallographic Workflow for Pyrazole Derivatives
The successful crystallographic analysis of a pyrazole derivative hinges on a meticulous and systematic approach, from crystal growth to data refinement. The following protocol outlines the key steps and considerations for obtaining high-quality crystallographic data.
Experimental Protocol 1: Crystallization of Pyrazole Derivatives
The critical first step is obtaining diffraction-quality single crystals. The choice of crystallization method is often empirical and may require screening of various solvents and conditions.
1. Material Purification:
-
Ensure the pyrazole derivative is of the highest possible purity. Impurities can inhibit crystallization or lead to poorly ordered crystals.
-
Purification can be achieved by techniques such as column chromatography, recrystallization, or sublimation.
2. Solvent Selection:
-
Ideal solvents are those in which the compound has moderate solubility.
-
Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water).
-
Binary or ternary solvent systems can also be effective.
3. Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to near-saturation in a clean vial.
-
Cover the vial with a cap containing a few small perforations to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Dissolve the compound in a "good" solvent in which it is readily soluble.
-
Place a drop of this solution on a siliconized glass slide.
-
Invert the slide over a well containing a "poor" solvent (a precipitant) in which the compound is sparingly soluble. The good solvent should be more volatile than the poor solvent.
-
Seal the well. The slow diffusion of the poor solvent's vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.
-
-
Liquid-Liquid Diffusion:
-
Dissolve the compound in a denser solvent and place it at the bottom of a narrow tube (e.g., an NMR tube).
-
Carefully layer a less dense, miscible solvent in which the compound is less soluble on top.
-
Crystallization will occur at the interface of the two solvents as they slowly mix.
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below.
-
Experimental Protocol 2: Single-Crystal X-ray Data Collection and Structure Refinement
1. Crystal Selection and Mounting:
-
Under a polarizing microscope, select a single crystal with well-defined faces and no visible cracks or defects.
-
The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.
-
Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.
2. Data Collection:
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[1]
-
The diffractometer, equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector, rotates the crystal while collecting a series of diffraction images.[1]
3. Data Processing and Structure Solution:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The structure is typically solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
4. Structure Refinement:
-
The initial structural model is refined against the experimental data using least-squares methods.
-
This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.
-
Hydrogen atoms are often located from the difference electron density map or placed in calculated positions.
The overall workflow for single-crystal X-ray crystallography is depicted in the following diagram:
Caption: Experimental workflow for single-crystal X-ray crystallography.
Comparative Analysis of Crystallographic Data for Bioactive Pyrazole Derivatives
The following tables summarize key crystallographic parameters for representative bioactive pyrazole derivatives, providing a basis for their structural comparison.
Table 1: Crystallographic Data for Selected Pyrazole Derivatives
| Parameter | Compound A | Compound B | Compound C |
| Chemical Formula | C₁₅H₁₂N₂O₂ | C₁₇H₁₅N₃O | C₁₀H₈N₄S |
| Formula Weight | 252.27 | 277.31 | 216.27 |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 |
| a (Å) | 8.456(2) | 7.123(1) | 5.987(3) |
| b (Å) | 12.123(3) | 15.456(2) | 8.234(4) |
| c (Å) | 13.456(4) | 18.987(3) | 10.567(5) |
| α (°) | 90 | 90 | 85.12(2) |
| β (°) | 98.45(2) | 90 | 78.45(3) |
| γ (°) | 90 | 90 | 80.12(3) |
| Volume (ų) | 1362.3(6) | 2087.4(5) | 501.2(4) |
| Z | 4 | 4 | 2 |
| R-factor (%) | 4.2 | 3.8 | 5.1 |
Data in this table is illustrative and compiled from typical values found in the literature for pyrazole derivatives.
X-ray Crystallography in Context: A Comparison with Alternative Techniques
While X-ray crystallography is the gold standard for solid-state structure determination, other analytical techniques provide complementary information and may be more suitable in certain contexts.
Table 2: Comparison of Analytical Techniques for Pyrazole Derivative Characterization
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | 3D atomic arrangement, bond lengths/angles, stereochemistry, intermolecular interactions. | Unambiguous structure determination; provides absolute configuration. | Requires single crystals of suitable size and quality; provides a static picture in the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, stereochemistry, dynamic processes in solution. | Provides information about the structure in solution, which is often more biologically relevant; can study dynamic processes. | Structure determination can be complex and may not be unambiguous for complex molecules; less precise than crystallography. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity; can be coupled with separation techniques (e.g., LC-MS). | Provides limited information about the 3D structure. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, polymorphism screening. | Does not require single crystals; useful for bulk sample analysis.[4] | Structure solution from powder data can be challenging, especially for complex molecules.[4] |
| Computational Modeling (e.g., DFT) | Theoretical geometry, electronic properties, reaction mechanisms. | Provides insights into structures that are difficult to crystallize; can predict properties. | The accuracy is dependent on the level of theory and basis set used; requires experimental validation. |
The logical relationship and complementary nature of these techniques are illustrated below:
Caption: Interplay of techniques in pyrazole derivative characterization.
Trustworthiness and Self-Validation in Crystallographic Protocols
The reliability of a crystal structure is paramount. The crystallographic community has established a set of metrics to validate the quality of a refined structure. These include:
-
R-factor (R₁): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
-
wR₂: A weighted R-factor based on all reflections.
-
Goodness-of-Fit (GooF): Should be close to 1 for a good refinement.
-
Residual Electron Density: The difference electron density map should be relatively flat, with no large positive or negative peaks, which could indicate missing atoms or errors in the model.
These parameters are reported in the crystallographic information file (CIF) and in publications, providing a transparent means of assessing the quality of the structure.
Conclusion: An Indispensable Tool for Rational Drug Design
X-ray crystallography provides an unparalleled level of detail into the three-dimensional structure of pyrazole derivatives. This information is not merely academic; it is a critical component in the modern drug discovery pipeline. By revealing the precise molecular architecture and intermolecular interactions, crystallography enables a deeper understanding of SAR, facilitates the design of more potent and selective inhibitors, and provides a basis for computational studies. While other techniques offer valuable complementary data, X-ray crystallography remains the definitive method for elucidating the solid-state structure of these vital pharmaceutical building blocks.
References
-
Uekusa, H. (2007). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 49(5), 333-338. [Link]
-
Davis, R. L., & Teague, S. J. (2012). Limitations and lessons in the use of X-ray structural information in drug design. Drug Discovery Today, 17(15-16), 816-825. [Link]
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
Wikipedia. (2024). X-ray crystallography. [Link]
Sources
comparative study of catalysts for pyrazole coupling reactions
A Comparative Guide to Catalysts for Pyrazole Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the functionalization of the pyrazole scaffold is a cornerstone of modern synthesis. These five-membered nitrogen heterocycles are privileged structures in a vast array of pharmaceuticals and functional materials. The strategic formation of carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds on the pyrazole ring is paramount, and the choice of catalyst is the single most critical factor dictating the success, efficiency, and selectivity of these transformations.
This guide provides an in-depth comparative analysis of the two dominant catalytic systems employed for pyrazole coupling reactions: the workhorse copper-based systems, primarily for N-arylation, and the precision tools of palladium-based systems, which excel at C–H functionalization and C–N coupling. We will delve into the mechanistic underpinnings, compare performance with experimental data, and provide actionable protocols to empower you to make the optimal catalytic choice for your synthetic goals.
The Two Pillars of Pyrazole Coupling: Copper and Palladium
The synthetic landscape for pyrazole coupling is largely dominated by copper and palladium catalysts. While both are transition metals capable of facilitating cross-coupling reactions, their inherent electronic properties and reactivity profiles make them suited for distinct, and sometimes overlapping, applications. The fundamental choice between them often boils down to the specific bond you aim to form.
-
Copper Catalysis: The classical choice for N-arylation of the pyrazole ring. These reactions, often referred to as Ullmann-type couplings, are robust, cost-effective, and highly effective for forming a bond between the pyrazole nitrogen and an aryl group.[1][2]
-
Palladium Catalysis: The premier choice for direct C–H functionalization , an atom-economical strategy that forges C–C or C-heteroatom bonds directly on the pyrazole's carbon backbone without prior functionalization.[3][4] Palladium also offers powerful systems for C–N coupling, providing an alternative to copper.[5][6]
Figure 1. Decision workflow for selecting the appropriate catalyst system based on the desired pyrazole coupling reaction.
In-Depth Analysis: Copper-Catalyzed N-Arylation
The copper-catalyzed N-arylation of pyrazoles, a variant of the Ullmann condensation, is the most established and widely used method for this transformation.[7] It involves the coupling of a pyrazole's N–H bond with an aryl halide. The evolution of these systems has seen a move from harsh, stoichiometric copper conditions to milder, more versatile catalytic protocols, largely thanks to the development of effective ligands.
Key Copper Catalyst Systems
-
Classical Ullmann Conditions: These legacy systems use copper powder or copper salts (e.g., Cu₂O, CuI) in high-boiling polar solvents at elevated temperatures (>150 °C). They are often ligand-free but suffer from poor substrate scope and low functional group tolerance.
-
Ligand-Accelerated Catalysis (Buchwald-Hartwig Type): The introduction of chelating ligands, particularly diamines, dramatically improved the efficiency and mildness of copper-catalyzed N-arylations.[8][9][10] These ligands stabilize the copper center, increase its solubility, and facilitate the key steps of the catalytic cycle.
-
Heterogeneous & Reusable Catalysts: To address sustainability, systems using supported copper catalysts, such as CuO nanoparticles or silica-supported copper, have been developed.[1][11] These catalysts are easily separated from the reaction mixture and can be reused, though they may sometimes require harsher conditions.[1]
Mechanism of Copper-Catalyzed N-Arylation
While the precise mechanism can be debated and is ligand-dependent, a generally accepted catalytic cycle involves Cu(I)/Cu(III) intermediates.[12]
Figure 2. Simplified catalytic cycle for ligand-assisted copper-catalyzed pyrazole N-arylation.
The cycle begins with the formation of a copper(I)-pyrazole complex. An aryl halide then undergoes oxidative addition to the copper center, forming a transient Cu(III) intermediate.[12] The final, crucial step is reductive elimination, which forms the desired C–N bond and regenerates the active Cu(I) catalyst.
Performance Data: Copper-Catalyzed N-Arylation
| Catalyst System | Aryl Halide | Ligand | Base | Temp (°C) | Yield (%) | Reference |
| 5 mol% CuI | Aryl Iodide | 20 mol% Diamine | K₃PO₄ | 110 | 75-95 | [9][10] |
| 5 mol% CuI | Aryl Bromide | 20 mol% Diamine | K₃PO₄ | 110 | 70-90 | [9] |
| 5 mol% CuO/AB | Aryl Iodide | None | KOtBu | 180 | ~96 | [1] |
| 10 mol% CuI | Aryl Iodide | None | Cs₂CO₃ | 120 | 80-95 | [13] |
Experimental Protocol: Copper-Diamine Catalyzed N-Arylation of Pyrazole
This protocol is adapted from the highly cited work by Buchwald and co-workers.[8][14]
Materials:
-
CuI (Copper(I) iodide)
-
Pyrazole (1.0 mmol)
-
Aryl halide (e.g., Iodobenzene) (1.2 mmol)
-
K₃PO₄ (Potassium phosphate, anhydrous) (2.1 mmol)
-
N,N'-Dimethylethylenediamine (Diamine ligand) (0.2 mmol, 20 mol%)
-
Toluene (Anhydrous) (2-3 mL)
-
Resealable Schlenk tube and magnetic stir bar
-
Argon or Nitrogen supply
Procedure:
-
To a dry resealable Schlenk tube containing a magnetic stir bar, add CuI (5 mol%, 0.05 mmol), pyrazole (1.0 mmol), and K₃PO₄ (2.1 mmol).
-
Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle two more times.
-
Under a positive flow of inert gas, add the aryl halide (1.2 mmol), N,N'-dimethylethylenediamine (0.2 mmol), and anhydrous toluene (2 mL).
-
Securely seal the Schlenk tube. Caution: Pressure may build up upon heating. Always use a blast shield.
-
Place the reaction tube into a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours. Monitor reaction progress by TLC or GC-MS if desired.
-
After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short plug of silica gel, washing the plug with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure N-aryl pyrazole product.
In-Depth Analysis: Palladium-Catalyzed C–H Arylation
Direct C–H functionalization is a more modern and atom-economical approach to creating C–C bonds on the pyrazole ring.[4] Instead of requiring a pre-functionalized pyrazole (e.g., a halopyrazole), these methods activate a C–H bond directly, coupling it with an aryl halide. Palladium is the undisputed champion in this domain, offering high selectivity and functional group tolerance.[3]
Key Palladium Catalyst Systems
The regioselectivity of C–H arylation (i.e., whether the C3, C4, or C5 position reacts) is highly dependent on the catalyst, ligands, and directing groups on the pyrazole substrate.
-
C5-Selective Arylation: Often achieved with N-protected pyrazoles using a palladium source like Pd(OAc)₂ and a phosphine ligand.[15][16] The directing group on the nitrogen can sterically or electronically favor reaction at the C5 position.
-
C3-Selective Arylation: More challenging to achieve directly but can be accomplished with specific directing groups or by using substrates where other positions are blocked.
-
Use of Directing Groups: The pyrazole ring itself can act as a directing group to functionalize a substituent, for example, enabling the β-arylation of an alkyl chain attached to the pyrazole nitrogen.[17]
Mechanism of Palladium-Catalyzed C–H Arylation
The catalytic cycle for Pd-catalyzed C–H arylation typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway or oxidative addition followed by C-H activation.
Figure 3. Simplified catalytic cycle for palladium-catalyzed C-H arylation of pyrazole.
The active Pd(0) catalyst undergoes oxidative addition into the aryl halide bond to form a Pd(II) species. This complex then coordinates to the pyrazole and activates a C–H bond, typically with the assistance of a base. The final reductive elimination step forges the new C–C bond and regenerates the Pd(0) catalyst.[6]
Performance Data: Palladium-Catalyzed C–H Arylation
| Substrate | Catalyst System | Aryl Halide | Base | Temp (°C) | Selectivity | Yield (%) | Reference |
| 1-Methylpyrazole | Pd(OAc)₂ | Aryl Bromide | KOAc | 150 | C5 > C4 | 60-85 | [16] |
| 4-Alkoxypyrazole | Pd(OAc)₂ (ligand-free) | Aryl Bromide | K₂CO₃ | 130 | β-position | 70-90 | [15] |
| N-SO₂NMe₂-pyrazole | Pd(OAc)₂/PPh₃ | Aryl Bromide | PivOH/Cs₂CO₃ | 110 | C5 (45:1) | 65-88 | [18] |
Experimental Protocol: Palladium-Catalyzed C5-Arylation of 1-Methylpyrazole
This protocol is a representative example based on conditions reported in the literature.[16]
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
1-Methylpyrazole (1.0 mmol)
-
Aryl bromide (e.g., 4-Bromobenzonitrile) (1.5 mmol)
-
KOAc (Potassium acetate, anhydrous) (2.0 mmol)
-
Dimethylacetamide (DMAc) (Anhydrous) (3 mL)
-
Microwave vial or sealed tube
-
Magnetic stir bar
Procedure:
-
To a microwave vial containing a magnetic stir bar, add Pd(OAc)₂ (3 mol%, 0.03 mmol), 1-methylpyrazole (1.0 mmol), the aryl bromide (1.5 mmol), and KOAc (2.0 mmol).
-
Add anhydrous dimethylacetamide (3 mL) to the vial.
-
Securely cap the vial and place it in a preheated reaction block or oil bath at 150 °C.
-
Stir the reaction mixture for 16-24 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 5-aryl-1-methylpyrazole.
Comparative Analysis: Copper vs. Palladium
Choosing the right catalyst requires a clear understanding of the strengths and weaknesses of each system.
| Feature | Copper-Catalyzed Systems | Palladium-Catalyzed Systems |
| Primary Application | N-Arylation (C–N bond formation) | C–H Arylation (C–C bond formation), C–N Coupling |
| Cost & Availability | Lower cost, more abundant metal | Higher cost, less abundant metal |
| Reaction Conditions | Often requires higher temperatures (110-180 °C), but ligand-assisted systems can be milder.[1][9] | Can operate under a wider range of temperatures, often 100-150 °C.[15][16] |
| Ligands | Diamines, amino acids, phenanthrolines are common.[8][12] Ligand-free systems are possible but harsher.[13] | Bulky, electron-rich phosphines (e.g., biarylphosphines) are critical for high efficiency.[5] |
| Regioselectivity | Excellent and inherent selectivity for the N–H position. | Highly tunable (C3, C4, C5) but heavily dependent on substrate, directing groups, and ligands.[15][18] |
| Functional Group Tolerance | Good, especially with modern ligand systems. Tolerates ketones, esters, nitriles.[19] | Generally excellent, a key advantage of modern Pd catalysis. |
| Toxicity | Lower inherent toxicity compared to palladium. | Higher toxicity; requires more stringent removal from final products, especially pharmaceuticals. |
Causality Behind the Choices:
-
Why Copper for N-Arylation? Copper has a high affinity for nitrogen nucleophiles. The mechanism of the Ullmann reaction is well-suited for coupling the relatively acidic N–H bond of pyrazoles with aryl halides. It is a reliable and cost-effective method for this specific transformation.[20]
-
Why Palladium for C–H Arylation? Palladium's ability to cycle between Pd(0) and Pd(II) oxidation states is central to its catalytic prowess in C–H activation.[21] The formation of a stable palladacycle intermediate via concerted metalation-deprotonation allows for the precise and selective activation of otherwise inert C–H bonds, a feat that is much more challenging for copper-based systems.[3]
Future Outlook
The field of pyrazole coupling continues to evolve, driven by the principles of green chemistry and the need for ever-more efficient synthetic routes. Key emerging trends include:
-
Nickel Catalysis: Nickel is emerging as a cheaper, earth-abundant alternative to palladium for certain cross-coupling reactions, including C-N couplings.[22]
-
Photoredox Catalysis: Light-mediated reactions offer the potential for extremely mild reaction conditions, often at room temperature.
-
Flow Chemistry: Continuous flow processes can improve safety, scalability, and reaction efficiency for established coupling methods.[23]
-
Sustainable Catalysis: The development of catalysts supported on recyclable materials like magnetic nanoparticles or polymers is a major focus to minimize waste and environmental impact.[24]
By understanding the fundamental reactivity and comparative advantages of copper and palladium catalysts, researchers can strategically design and execute the synthesis of functionalized pyrazoles with greater precision and efficiency.
References
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Belkessam, F., et al. (2017). Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles. Tetrahedron Letters. Available at: [Link]
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Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]
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He, J., et al. (2012). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Journal of the American Chemical Society. Available at: [Link]
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Kang, E., & Kim, S. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
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Unknown Author. (n.d.). Diversification of Pyrazoles by Microwave-assisted Ligand Free Copper Catalyzed N-Arylation. ResearchGate. Available at: [Link]
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Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]
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Kang, E., & Kim, S. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
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Wang, L., et al. (2013). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules. Available at: [Link]
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Ghorbani-Vaghei, R., & Amiri, M. (2022). Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. Molecules. Available at: [Link]
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Antilla, J. C., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry. Available at: [Link]
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Aslam, A., et al. (2024). Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications. ACS Omega. Available at: [Link]
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Unknown Author. (2024). Advances in Pyrazolone Functionalization: A Review Since 2020. ResearchGate. Available at: [Link]
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Singh, R., et al. (2024). Magnetic Nanoparticles‐Supported Synthesis of Pyrazole Scaffolds: A Review. ChemistrySelect. Available at: [Link]
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Unknown Author. (n.d.). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Supporting Information. Available at: [Link]
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Unknown Author. (2024). Recent Synthetic Advances in C-H/N-H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. QxMD. Available at: [Link]
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Kumpulainen, E., et al. (2014). Selective Palladium‐Catalyzed Direct C H Arylation of Unsubstituted N‐Protected Pyrazoles. European Journal of Organic Chemistry. Available at: [Link]
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Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]
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D'Amico, L., et al. (2017). Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. Organic Letters. Available at: [Link]
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Comas-Barceló, J., et al. (2016). Cu-catalysed pyrazole synthesis in continuous flow. Catalysis Science & Technology. Available at: [Link]
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Titi, A., et al. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. ResearchGate. Available at: [Link]
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Ali, A., et al. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. Available at: [Link]
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Bouroumane, N., et al. (2021). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. The Arabian Journal for Science and Engineering. Available at: [Link]
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Unknown Author. (n.d.). Special Issue: Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. Molecules. Available at: [Link]
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Unknown Author. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
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Morrison, K. M., & Stradiotto, M. (2024). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... ResearchGate. Available at: [Link]
-
Pereira, A. R., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Available at: [Link]
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Chen, Y., & Hao, X. (2010). Highly efficient copper-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halides. Tetrahedron Letters. Available at: [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2012). The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics. Available at: [Link]
-
Powers, D. C., & Ritter, T. (2011). High-Valent Organometallic Copper and Palladium in Catalysis. Topics in Current Chemistry. Available at: [Link]
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Görgülü, G., et al. (2019). Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
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Kuriyama, S., & Nishibayashi, Y. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts. Available at: [Link]
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Jones, G. O., et al. (2008). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. Journal of the American Chemical Society. Available at: [Link]
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Unknown Author. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available at: [Link]
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Kumar, S., et al. (2024). Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions. ResearchGate. Available at: [Link]
-
Weingarten, H. (1964). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry. Available at: [Link]
-
Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. Available at: [Link]
-
Sambiagio, C., et al. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews. Available at: [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances. Available at: [Link]
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literature comparison of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate synthesis routes
An Objective Guide to the Synthesis of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate for Researchers and Process Development Chemists
Executive Summary
This compound is a pivotal building block in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the versatile pyrazole core, substituted with functional groups amenable to further chemical modification. This guide provides a comparative analysis of two primary synthetic routes to this compound, designed for researchers and drug development professionals. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer a critical evaluation of each pathway's respective merits and drawbacks in terms of yield, scalability, and safety. The two routes explored are:
-
Route 1: Direct Electrophilic Bromination of an existing pyrazole scaffold.
-
Route 2: A Sandmeyer-type Transformation of an amino-pyrazole precursor, followed by N-methylation.
This document aims to equip scientists with the necessary technical insights to select the most appropriate synthetic strategy based on their specific laboratory or manufacturing context.
Introduction to this compound
The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds such as the anti-inflammatory drug Celebrex. The title compound, this compound, serves as a key intermediate. The bromine atom at the 3-position is an excellent handle for introducing molecular diversity via cross-coupling reactions (e.g., Suzuki, Sonogashira), while the ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, enabling further derivatization.
Choosing an optimal synthesis route is critical for ensuring cost-effectiveness, high purity, and process safety. This guide will compare two distinct and viable synthetic approaches.
Synthesis Route 1: Direct Bromination of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
This approach represents a post-modification strategy where the fully formed and N-methylated pyrazole ring is subjected to electrophilic bromination. The key challenge lies in achieving high regioselectivity for the C3 position.
Reaction Scheme
Caption: Route 1: Two-step synthesis via ring formation followed by direct bromination.
Principle and Rationale
The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is generally the most nucleophilic and reactive. However, in the precursor Ethyl 1-methyl-1H-pyrazole-4-carboxylate, this position is blocked by the ester group. This directs the incoming electrophile (Br+) to either the C3 or C5 position. The N-methyl group and the electron-withdrawing nature of the ester at C4 influence the final regioselectivity, typically favoring substitution at the C3 position. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine, providing a controlled source of electrophilic bromine.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in absolute ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography or used directly in the next step.
Step 2: Bromination
-
Dissolve Ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.
-
Add N-Bromosuccinimide (NBS) (1.05 - 1.2 eq) portion-wise to the solution at room temperature.
-
Heat the mixture to reflux (approx. 80°C for acetonitrile) and stir for 2-4 hours. Monitor the consumption of the starting material by TLC or GC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted NBS.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Discussion
-
Advantages: This route is often more straightforward and potentially has a higher overall yield if the precursor is readily available. The use of NBS is preferable to Br₂ for safety and handling. The reaction conditions are generally mild.
-
Disadvantages: The primary challenge is regioselectivity. While C3 bromination is favored, the formation of the C5-bromo isomer or di-brominated byproducts is possible, complicating purification and reducing the yield of the desired product. The synthesis of the pyrazole precursor adds a step to the overall sequence.
Synthesis Route 2: Sandmeyer-type Bromination and N-Methylation
This strategy builds the key C-Br bond from an amino group via a diazotization-displacement reaction, a variant of the classic Sandmeyer reaction. The N-methylation is performed as a subsequent step.
Reaction Scheme
Caption: Route 2: Two-step synthesis via Sandmeyer-type reaction followed by N-methylation.
Principle and Rationale
This route leverages the well-established transformation of an aromatic amine to a bromide. The 3-amino group on the pyrazole ring is converted into a diazonium salt intermediate using a nitrite source like isoamyl nitrite. This highly reactive intermediate is then immediately displaced by a bromide ion, provided by a copper(II) bromide catalyst and reagent.[1] This method provides excellent regiocontrol, as the C-Br bond is formed exclusively at the position of the original amino group. The subsequent N-methylation is a standard nucleophilic substitution reaction where the deprotonated pyrazole nitrogen attacks a methylating agent.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate [1]
-
In a reaction vessel, dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) and copper(II) bromide (1.0 eq) in acetonitrile.
-
Slowly add isoamyl nitrite (2.7 eq) to the stirred solution.
-
Heat the reaction mixture to 50°C and maintain stirring overnight.
-
Upon completion, cool the reaction to room temperature and quench by adding 1N aqueous hydrochloric acid.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.[1]
Step 2: N-Methylation of Ethyl 3-bromo-1H-pyrazole-4-carboxylate
-
Dissolve the crude product from Step 1 (1.0 eq) in a polar aprotic solvent like acetone or DMF.
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Add the methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2-1.5 eq), dropwise to the suspension.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Discussion
-
Advantages: The primary advantage of this route is its unambiguous regioselectivity for the 3-bromo position, which simplifies product purification. The Sandmeyer-type reaction is robust and generally high-yielding.
-
Disadvantages: This route can involve more hazardous reagents, such as isoamyl nitrite (a potent vasodilator) and methylating agents like methyl iodide, which are toxic and require careful handling. The N-methylation step can potentially yield a mixture of N1 and N2 methylated isomers, although the N1-methyl product is typically major due to thermodynamic and steric factors. The availability and cost of the starting material, ethyl 3-amino-1H-pyrazole-4-carboxylate, may also be a consideration.
Comparative Analysis
| Parameter | Route 1: Direct Bromination | Route 2: Sandmeyer & Methylation |
| Starting Material | Ethyl 1-methyl-1H-pyrazole-4-carboxylate | Ethyl 3-amino-1H-pyrazole-4-carboxylate |
| Key Reagents | N-Bromosuccinimide (NBS) | Isoamyl Nitrite, Copper(II) Bromide, Methyl Iodide |
| Regioselectivity | Moderate to good; potential for C5-bromo isomer | Excellent; C-Br bond formation is unambiguous |
| Reported Yield | Variable, dependent on selectivity (typically 60-85%) | High for both steps (often >80% per step) |
| Process Safety | Relatively safe; NBS is a stable solid. | Involves volatile nitrites and toxic alkylating agents. |
| Scalability | Good; fewer hazardous reagents simplifies scale-up. | Moderate; requires stringent controls for hazardous reagents. |
| Purification | May require careful chromatography to separate isomers. | Generally simpler; may require separation of N-alkylation isomers. |
Conclusion and Recommendations
The choice between these two synthetic routes depends heavily on the specific objectives and constraints of the research or development program.
Route 1 (Direct Bromination) is often preferred for its operational simplicity and the use of safer reagents. It is an excellent choice for exploratory, small-scale synthesis, provided that an efficient method for separating potential regioisomers is available. If the starting material, Ethyl 1-methyl-1H-pyrazole-4-carboxylate, is commercially available at a low cost, this route becomes even more attractive.
Route 2 (Sandmeyer-type Reaction) offers superior control over regiochemistry, guaranteeing the formation of the 3-bromo isomer. This makes it a highly reliable and robust method, particularly for larger-scale syntheses where purification of isomers would be costly and inefficient. The higher potential hazards necessitate a more controlled laboratory environment but are manageable with standard chemical safety protocols. This route is recommended when purity and unambiguous structural confirmation are paramount.
Ultimately, a preliminary cost analysis of starting materials and a careful assessment of available equipment and safety infrastructure should guide the final decision for any drug development professional.
References
-
K. S. Nimavat, M. P. Vaghani, P. P. Mankad, V. H. Shah, Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters, E-Journal of Chemistry, 2011, 8(1), 303-308.
-
M. G. V. S. R. K. C. S. L. N. S. R. P. G. D. A. K. M. R. N. M. G. V. S. R. K. C. S. L. N. S. R. P. G. D. A. K. M. R. N., One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen, SID.
-
ChemicalBook, 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis.
Sources
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 139308-52-4). The procedures herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection. Adherence to these guidelines is critical, as improper disposal of halogenated organic compounds can pose significant risks.
Hazard Identification and Risk Assessment
This compound is a halogenated heterocyclic compound. While comprehensive toxicological data is not available for this specific molecule, its structure necessitates a cautious approach.[1] The presence of the bromine atom classifies it as a halogenated organic compound , which requires a specific hazardous waste stream for disposal.[2] Structurally similar pyrazole derivatives and brominated compounds are known to be potential skin and eye irritants, may cause respiratory irritation, and can be harmful to aquatic life with long-lasting effects.[3][4][5]
Therefore, this compound must be handled and disposed of as hazardous chemical waste at all times.
Inferred Hazard Profile:
-
Acute Toxicity: Data not available; assume harmful.[1]
-
Skin Corrosion/Irritation: Potential irritant.[5]
-
Eye Damage/Irritation: Potential serious irritant.[5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1]
-
Environmental Hazards: Assumed to be persistent and harmful to aquatic life.[3]
Pre-Disposal Safety Measures: PPE and Engineering Controls
Before handling the chemical for any purpose, including disposal, the following controls and Personal Protective Equipment (PPE) must be in place to minimize exposure.[6]
| Control/PPE | Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | To prevent inhalation of vapors or fine dust particles. |
| Eye & Face Protection | Chemical safety goggles and/or face shield | Protects against splashes and accidental contact with eyes. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves | Provides a barrier against skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[1] |
| Protective Clothing | Standard laboratory coat | Prevents contamination of personal clothing. |
Waste Characterization and Segregation
Proper segregation is the most critical step in the disposal process. Mixing waste streams can create dangerous chemical reactions and complicates the final disposal process, which is often high-temperature incineration for halogenated compounds.[1][7]
-
Waste Classification: Hazardous Waste, Halogenated Organic Compound.[2]
-
EPA Waste Code (Anticipated): While not explicitly listed, this waste would likely fall under codes for halogenated organic compounds, such as F001 or F002 if mixed with spent solvents, or be subject to land disposal restrictions for Halogenated Organic Compounds (HOCs).[8][9]
-
Primary Segregation Rule: DO NOT mix with non-halogenated organic waste, aqueous waste, or general laboratory trash.[2][10]
-
Drain Disposal: STRICTLY PROHIBITED. This compound is not to enter sewer systems or waterways.[1]
Step-by-Step Disposal Protocols
The following procedures must be followed meticulously. All laboratories are required to have a written Chemical Hygiene Plan (CHP) that outlines specific waste disposal procedures.[6][11]
Protocol 4.1: Disposal of Unused or Expired Solid Chemical
-
Container: Keep the chemical in its original, clearly labeled container if possible. If transferring is necessary, use a new, clean, chemically compatible container with a secure, screw-top lid.
-
Labeling: The waste container must be labeled clearly. According to OSHA standards, the label must include:
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or central hazardous waste storage area. This area must be secure and away from incompatible materials.[4]
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[1]
Protocol 4.2: Disposal of Contaminated Labware and Materials
-
Contaminated Solids (PPE, Weighing Paper, Wipes):
-
Collect all solid materials grossly contaminated with the compound (e.g., gloves, absorbent pads, weighing paper).
-
Place these items into a designated, sealable plastic bag or a solid waste container specifically for "Halogenated Organic Solid Waste."
-
Label the container clearly as described in Protocol 4.1.
-
-
Contaminated Glassware:
-
Perform a triple rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) inside a chemical fume hood.
-
Crucially, collect all rinsate. This rinsate is now considered halogenated organic liquid waste.
-
Pour the rinsate into a designated, properly labeled "Halogenated Organic Liquid Waste" container.
-
After the triple rinse, the glassware can typically be washed through standard laboratory procedures.
-
Emergency Procedures: Spills and Exposure
Small Spill Management (inside a fume hood):
-
Ensure PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.
-
Carefully sweep or scoop the absorbed material into a sealable, appropriate waste container.[1]
-
Label the container as hazardous waste and dispose of it according to Protocol 4.1.
-
Decontaminate the surface with a suitable solvent, collecting the decontamination waste as halogenated liquid waste.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[1]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
In all cases of exposure, show the Safety Data Sheet (SDS) to the attending medical personnel.[1]
Disposal Decision Workflow
The following diagram outlines the logical steps for correctly disposing of waste related to this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
-
Capot Chemical. (2025). MSDS of this compound. Available at: [Link]
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Available at: [Link]
-
U.S. Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. In StatPearls. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
-
Spill Containment Blog. (2014). OSHA Guidelines For Labeling Laboratory Chemicals. Available at: [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Available at: [Link]
-
Lab Manager. (2020). The OSHA Laboratory Standard. Available at: [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Available at: [Link]2015-05/documents/hazardous-waste-codes.pdf)
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Personal protective equipment for handling Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
A Researcher's Guide to Handling Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
As drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, field-tested procedures for the safe handling of this compound (CAS No: 139308-52-4), a halogenated pyrazole derivative. The protocols outlined here are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, minimizes exposure and risk. The core principle is not just to follow steps, but to understand the causality behind them.
Hazard Assessment: Understanding the Risks
While the toxicological properties of this compound have not been exhaustively investigated, the available data and the chemical's structure necessitate a cautious approach.[1] As a brominated organic compound and a pyrazole derivative, we must anticipate several potential hazards based on its Safety Data Sheet (SDS) and data from analogous compounds.
Primary Hazards:
-
Skin Irritation: Direct contact may cause skin irritation.[2][3]
-
Serious Eye Irritation: The compound is expected to cause serious irritation if it comes into contact with the eyes.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2][3]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[2]
Although not currently classified as a carcinogen by the International Agency for Research on Cancer (IARC), it is prudent to handle compounds with uncharacterized long-term effects by following stringent guidelines, similar to those for known hazardous substances.[1][4] The Occupational Safety and Health Administration (OSHA) provides frameworks for handling potentially hazardous chemicals that serve as a valuable reference.[5]
Core Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is your most critical line of defense. It should be donned before entering the designated handling area and only removed after decontamination and exiting.
| Protection Type | Required PPE | Rationale and Standard |
| Eye & Face | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face. This combination is crucial when there is any risk of splashing, such as during solution preparation or transfers.[6][7] This aligns with OSHA eye and face protection regulations in 29 CFR 1910.133.[8] |
| Hand | Nitrile gloves. | Nitrile gloves offer good chemical resistance for general laboratory use with organic substances.[9][10] Crucially, gloves must be inspected for any signs of degradation or puncture before each use. Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of immediately as hazardous waste.[1] |
| Body | A fully buttoned laboratory coat. | A lab coat protects your skin and personal clothing from accidental spills and contamination.[9][10] |
| Respiratory | Work within a certified chemical fume hood. | All handling of the solid compound and its solutions must be performed in a properly functioning fume hood to control airborne levels and prevent inhalation of dust or vapors.[1][8][10] For non-routine operations or potential nuisance exposures, a NIOSH-certified P95 particle respirator may be necessary.[1] |
Operational Protocol: A Step-by-Step Workflow
Adherence to a strict, logical workflow is essential for minimizing risk. The following protocol breaks down the handling process into distinct phases, each with critical safety checkpoints.
Workflow for Handling this compound
Caption: Step-by-step workflow for safe handling from preparation to disposal.
Detailed Steps:
-
Preparation:
-
Designate a specific area for handling, which must be within a certified chemical fume hood.[8]
-
Ensure an eyewash station and safety shower are readily accessible.[8]
-
Don all required PPE as specified in the table above.
-
Assemble all necessary equipment (spatula, weigh boat, glassware) and a designated, labeled "Halogenated Organic Waste" container before bringing the chemical into the hood.[9][11]
-
-
Handling:
-
Perform all manipulations, including weighing and solution preparation, inside the fume hood to prevent exposure to dust or vapors.[1]
-
When weighing, handle the solid gently to minimize dust generation.
-
If preparing a solution, add the solid compound to the solvent slowly to avoid splashing.
-
-
Post-Handling & Decontamination:
-
After the procedure, decontaminate all surfaces and non-disposable equipment.
-
Properly remove and dispose of contaminated PPE (e.g., gloves) in the designated waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan: Managing Halogenated Waste
As a brominated compound, this compound and any materials contaminated with it are classified as halogenated organic waste .[9][10] Improper disposal can cause significant environmental harm and is a regulatory violation.
-
Waste Segregation: All waste, including excess solid, solutions, and contaminated items (gloves, weigh boats, pipette tips), must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11][12] Do not mix with non-halogenated waste.[11]
-
Container Management: Waste containers must be made of a compatible material (e.g., polyethylene) and have a secure, threaded cap to prevent leaks and vapor release.[11][13] Keep the container closed at all times except when actively adding waste.[12]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[13]
-
Drain Disposal: Never dispose of this chemical or its solutions down the drain.[9][10]
Emergency Procedures: Immediate First Aid
In the event of an accidental exposure, immediate and correct action is critical. Always show the Safety Data Sheet to attending medical personnel.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. Consult a physician if irritation develops or persists.[1]
-
Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
By integrating these safety protocols into your daily laboratory practice, you create a robust system that protects not only yourself and your colleagues but also ensures the integrity of your research.
References
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Science Ready.
- Capot Chemical. (2025, December 24). MSDS of this compound.
- Regulations.gov. Guidelines for the laboratory use of chemical carcinogens.
- Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Cole-Parmer. Material Safety Data Sheet.
- Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- Environmental Health and Safety. Safe Handling of Chemicals.
- Occupational Safety and Health Administration (OSHA). Carcinogens - Overview.
- Campus Operations. Halogenated Solvents in Laboratories.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- Washington State University. Halogenated Solvents.
- PubChem. ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information.
- Polovich, M. (2011). Safe handling of hazardous drugs. PubMed Central.
- Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
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- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
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- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
